3,5-Bis(aminomethyl)benzoic acid dihydrochloride
Description
Properties
IUPAC Name |
3,5-bis(aminomethyl)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBHQXEYLPXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides an in-depth analysis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride, a bifunctional chemical building block with significant potential for researchers, chemists, and drug development professionals. We will explore its fundamental chemical identity, propose a logical synthetic pathway, and contextualize its application as a versatile scaffold in medicinal chemistry, supported by authoritative examples.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a central benzoic acid core functionalized with two aminomethyl groups at the meta positions. The "dihydrochloride" designation indicates that the two basic amine functionalities are present as hydrochloride salts, which enhances the compound's stability and solubility in aqueous media.
Chemical Structure and Nomenclature
The structural arrangement of this molecule offers three distinct points for chemical modification: the two primary amines and the single carboxylic acid. This trifunctional nature is the primary source of its utility in synthetic and medicinal chemistry.
Caption: Chemical structure of this compound.
Physicochemical Data
The compound's properties are summarized below. The hydrochloride salt form is typically a stable, solid material suitable for laboratory use.
| Property | Value | Source(s) |
| Molecular Weight | 253.12 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1][3] |
| Storage Conditions | Room temperature, sealed in a dry environment. | [1][2] |
| InChI | 1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H | [1] |
| SMILES | C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl | [2] |
Synthesis and Characterization
A plausible synthetic pathway starts from 3,5-dicyanobenzoic acid. This pathway involves the reduction of the nitrile groups to primary amines.
Proposed Synthetic Workflow
The conversion of dinitriles to diamines is a robust and well-documented transformation. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The final step involves treatment with hydrochloric acid to isolate the stable dihydrochloride salt.
Caption: Proposed workflow for the synthesis of the target compound.
Representative Experimental Protocol: Reduction and Salt Formation
This protocol is an illustrative example based on standard procedures for nitrile reduction and amine salt formation. It serves as a self-validating system where the successful isolation of the product confirms the completion of the reaction steps.
Objective: To synthesize this compound from 3,5-dicyanobenzoic acid.
Materials:
-
3,5-Dicyanobenzoic acid
-
Palladium on Carbon (10% Pd/C)
-
Ethanol, anhydrous
-
Ammonia (7N solution in Methanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas supply
-
Parr hydrogenation apparatus or similar
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 3,5-dicyanobenzoic acid (1 equivalent).
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol %). The addition of catalyst under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent pre-reaction with atmospheric oxygen, which can deactivate the catalyst.
-
Solvent System: Add anhydrous ethanol as the primary solvent. Subsequently, add a solution of ammonia in methanol. Causality: The presence of ammonia is critical to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the newly formed primary amine with intermediate imines.
-
Hydrogenation: Seal the vessel and purge it several times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically heated to 40-60 °C to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by observing the H₂ uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the excess H₂ pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: Complete removal of the heterogeneous catalyst is essential for product purity.
-
Isolation of Free Base (Optional): The filtrate containing the free base of 3,5-Bis(aminomethyl)benzoic acid can be concentrated under reduced pressure.
-
Salt Formation: Re-dissolve the crude free base in a minimal amount of an appropriate solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and slowly add 2.2 equivalents of concentrated HCl dropwise with stirring.
-
Crystallization and Collection: The dihydrochloride salt will precipitate from the solution. Allow the slurry to stir in the cold for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and methylene protons and their respective integrations.
-
¹³C NMR: To verify the number of unique carbon environments.
-
FT-IR: To identify characteristic functional group stretches (e.g., C=O of the acid, N-H bends of the ammonium salt).
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the parent free base.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical scaffold. Its trifunctional nature allows for the divergent synthesis of chemical libraries, making it an attractive starting point for identifying new drug leads.
Utility as a Chemical Building Block
The molecule's architecture—a rigid aromatic core with three distinct functional handles—enables precise, three-dimensional exploration of chemical space. The two primary amines can be functionalized via acylation, alkylation, or reductive amination, while the carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the systematic modification of a lead compound to optimize its pharmacological properties (the Structure-Activity Relationship, or SAR).
Sources
An In-Depth Technical Guide to 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: A Versatile Building Block for Drug Discovery
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry and drug development, the rational design of molecular entities hinges on the availability of versatile and well-characterized building blocks. 3,5-Bis(aminomethyl)benzoic acid dihydrochloride (CAS 185963-32-0) represents a key example of such a scaffold. Its rigid aromatic core, substituted with two primary aminomethyl groups and a carboxylic acid, offers a trifunctional platform with precise spatial orientation. This unique geometry makes it an invaluable linker and core structure for constructing complex molecules, from targeted therapeutics to novel polymers. The dihydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of synthetic protocols.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's specifications, plausible synthetic routes, analytical methodologies, and its strategic applications in the pharmaceutical sciences.
Chemical Identity and Core Specifications
The fundamental properties of this compound are summarized below. These specifications are critical for ensuring consistency and reproducibility in experimental work.
| Property | Specification |
| CAS Number | 185963-32-0 |
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3,5-Bis(aminomethyl)benzoic acid 2HCl |
| Typical Purity | ≥95% to ≥97% (typically determined by HPLC)[1][2] |
| Physical Form | Solid, typically a white to off-white powder or crystalline solid[2] |
| Storage Conditions | Store in a cool, dry place, sealed in a dry, room-temperature environment.[3] |
Structural Representation
The structure of this compound is characterized by a central benzene ring with substituents at the 1, 3, and 5 positions. This meta-substitution pattern imparts a specific angular geometry to the functional groups.
Caption: Chemical structure of this compound.
Synthesis Pathway: A Plausible and Detailed Protocol
Proposed Synthetic Workflow
The synthesis can be logically approached in two main stages:
-
Formation of the 3,5-Bis(aminomethyl)benzoic acid free base: This is typically achieved via the reduction of a suitable precursor like 3,5-dicyanobenzoic acid or methyl 3,5-bis(bromomethyl)benzoate followed by amination. A more direct route, analogous to the synthesis of similar compounds, is the catalytic hydrogenation of 3,5-dicyanobenzoic acid.
-
Conversion to the Dihydrochloride Salt: The isolated free base is then treated with hydrochloric acid to yield the final, more stable product.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a guideline based on analogous chemical reactions and should be optimized for safety and efficiency in a laboratory setting.
Part 1: Synthesis of 3,5-Bis(aminomethyl)benzoic Acid (Free Base)
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 3,5-dicyanobenzoic acid and a suitable solvent (e.g., methanol, ethanol, or water).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (a typical pressure would be in the range of 2-10 MPa). Heat the reaction mixture (e.g., to 70-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and, if possible, by taking aliquots for analysis (e.g., HPLC or TLC) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Bis(aminomethyl)benzoic acid as a solid. This can be used directly in the next step or purified further if necessary.
Part 2: Formation of the Dihydrochloride Salt
-
Dissolution: Suspend the crude free base in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: While stirring, add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol).
-
Crystallization: The dihydrochloride salt will typically precipitate out of the solution. The mixture may be cooled to enhance crystallization.
-
Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Analytical Characterization: Ensuring Quality and Identity
Rigorous analytical testing is paramount to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is most appropriate.
Method Development Guidelines:
-
Column: A C18 or C8 column is a good starting point for method development.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution from potential impurities.[5][6]
-
Detection: UV detection is suitable, with the wavelength set at or near the absorbance maximum of the benzoic acid chromophore (typically around 254 nm or 280 nm).[5]
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable diluent, often the mobile phase, to a known concentration (e.g., 100 µg/mL).[1]
-
Purity Calculation: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.[1]
Caption: General workflow for HPLC purity analysis.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is essential for unambiguous structure elucidation. The expected signals in the ¹H and ¹³C NMR spectra are described below. Spectra are typically recorded in D₂O or DMSO-d₆.
-
¹H NMR (Expected Signals):
-
Aromatic protons: Singlets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
-
Aminomethyl protons (-CH₂-): A singlet for the methylene protons (typically δ 3.5-4.5 ppm).
-
Amine and Carboxylic Acid protons (-NH₃⁺, -COOH): Broad signals that may be exchangeable with D₂O.
-
-
¹³C NMR (Expected Signals):
-
Carboxylic acid carbonyl carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
-
Aminomethyl carbon (-CH₂-): A signal around δ 40-50 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Peaks:
-
O-H stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[7]
-
N-H stretch (Ammonium): Broad absorption in the 2800-3200 cm⁻¹ region.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[7]
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Absorption in the 1000-1250 cm⁻¹ range.
-
3. Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion would be for the free base [M+H]⁺ at m/z corresponding to C₉H₁₂N₂O₂. The fragmentation pattern would likely show the loss of water and cleavage of the aminomethyl groups.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a highly valuable building block in several areas of pharmaceutical research.
-
Linker Chemistry: The compound is an ideal linker for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[8] The carboxylic acid can be coupled to a targeting moiety (like an antibody), while the two amino groups can be used to attach cytotoxic payloads or solubilizing groups. The rigid aromatic core provides defined spacing between the conjugated molecules.
-
Scaffold for Combinatorial Libraries: The three distinct functional groups allow for the rapid synthesis of diverse chemical libraries. By reacting the carboxylic acid and the two amino groups with different sets of reagents, a vast chemical space can be explored to identify novel drug candidates. Aminobenzoic acid derivatives are recognized as important building blocks for creating "drug-like" molecules with a wide range of therapeutic applications.
-
Peptide and Polymer Synthesis: The amino and carboxyl groups allow this molecule to be incorporated into peptide chains or polymer backbones, imparting specific structural or functional properties. In peptide synthesis, it can act as a non-natural amino acid to create unique peptide architectures.[9]
Safety and Handling
Based on available safety data sheets for this compound, this compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE). Consult the full Safety Data Sheet (SDS) from your supplier before use.
Conclusion
This compound is a strategically important chemical entity for researchers in the pharmaceutical and chemical sciences. Its well-defined trifunctional structure provides a versatile platform for the synthesis of complex and targeted molecules. While detailed, peer-reviewed experimental data for this specific compound is sparse, a comprehensive understanding of its properties and behavior can be established through the analysis of analogous structures and the application of fundamental chemical principles. This guide provides a robust framework for its synthesis, analysis, and application, empowering scientists to confidently incorporate this valuable building block into their research and development programs.
References
- BenchChem. (2025). Application Note: HPLC Analysis for Purity Determination of 5,6-Diamino-1,3-dimethyluracil.
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
- PubMed. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus.
- PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
- ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of....
- Dissertation. (n.d.). Synthesis of 3, 5-Diamino-Benzoic Acid and Used in Dye.
- Journal of Chemical Education. (n.d.). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.
- The Royal Society of Chemistry. (n.d.).
- Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
- MassBank. (2009). Benzoic acids and derivatives.
- Google Patents. (n.d.).
- ChemicalBook. (2025).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.).
- Almac. (n.d.).
- UMD. (n.d.). FTIR Spectrum.
- Achmem. (n.d.). This compound.
- Sultan Qaboos University Journal For Science. (n.d.).
- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Eureka | Patsnap. (2019). Production system and process for 3,5-diaminobenzoic acid.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
- Guidechem. (n.d.). Benzoic acid, 3,5-bis(aminomethyl)methyl ester (CAS No. 105995-42-4) SDS.
- Sigma-Aldrich. (n.d.). This compound | 185963-32-0.
- PrepChem.com. (n.d.). Synthesis of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.
- PMC - NIH. (n.d.).
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
- MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
- PMC - PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.
- Thieme. (n.d.). Product Class 11: Peptides.
- PMC - NIH. (n.d.). Rapid Flow-Based Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- BOC Sciences. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR [m.chemicalbook.com]
- 3. 105995-43-5|3,5-Bis(aminomethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Comprehensive Safety & Handling Guide for 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride
This technical guide provides an in-depth review of the safety, handling, and emergency protocols for 3,5-Bis(aminomethyl)benzoic acid dihydrochloride (CAS No. 185963-32-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. The core philosophy of this guide is proactive risk mitigation, ensuring that this valuable research chemical can be utilized with the highest degree of safety and experimental integrity.
Section 1: Core Chemical Identity and Hazard Profile
A foundational understanding of a chemical's identity and its classified hazards is the first step in a robust safety assessment. This information dictates all subsequent handling, storage, and emergency response procedures.
| Identifier | Information |
| IUPAC Name | 3,5-bis(aminomethyl)benzoic acid;dihydrochloride[1] |
| CAS Number | 185963-32-0[1][2][3][4] |
| Molecular Formula | C9H14Cl2N2O2[2][3][5] |
| Synonyms | AK163397; KS-00000SOG; MFCD28144945; AKOS024465082[1] |
| Physical Form | Solid[2] |
| Purity | Typically ≥95%[1][2] |
The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.
| GHS Classification | Hazard Statement | Explanation & Implications |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][6][7] | Direct contact can lead to inflammation, characterized by redness, itching, scaling, or dryness.[1] Prolonged exposure may exacerbate this condition. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][6][7] | Contact with eyes can result in significant pain, redness, and potential damage to the cornea if not addressed immediately and thoroughly.[1] |
| STOT - SE (Category 3) | H335: May cause respiratory irritation[1][6][7] | Inhalation of the dust or aerosols can irritate the lungs and entire respiratory system, leading to coughing and discomfort.[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2][3][8] | Ingestion of the substance can lead to adverse health effects. |
Section 2: Proactive Risk Mitigation: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to minimizing exposure. The hierarchy of controls is a fundamental principle that prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls (First Line of Defense): The primary method to control exposure is to handle the material in a certified chemical fume hood or a powder containment enclosure. This captures airborne particles at the source, preventing inhalation and minimizing contamination of the general lab environment.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][10]
-
Administrative Controls (Procedural Safety): All personnel must be thoroughly trained on the specific hazards of this compound. Clear, concise Standard Operating Procedures (SOPs) for weighing, dissolution, and cleanup are mandatory. Areas where the compound is stored or handled must be clearly marked.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents direct skin contact, mitigating the risk of H315 skin irritation.[1][10] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles (EN 166 compliant). | Protects against accidental splashes or airborne dust from causing H319 serious eye irritation.[11] |
| Skin/Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[1][11] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when engineering controls are insufficient or during spill cleanup where dust generation is likely, to prevent H335 respiratory irritation.[11] |
Section 3: Protocols for Safe Handling and Emergency Response
Adherence to validated protocols is non-negotiable for ensuring safety and experimental reproducibility.
Protocol 1: Standard Handling and Weighing
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work surface is clean. Don all required PPE (lab coat, gloves, eye protection).
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust. Use a spatula to carefully transfer the solid material. Avoid creating airborne dust by handling it gently.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Cap the container before agitation.
-
Post-Handling: After use, ensure the container is tightly sealed.[1] Decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory.[1][10]
Workflow: Emergency Response to Exposure
Caption: A decision-making workflow for immediate response to chemical exposure.
Protocol 2: Accidental Spill Cleanup
-
Evacuate & Secure: Immediately alert others in the area. If the spill is large or ventilation is poor, evacuate the immediate vicinity. Restrict access to the area.
-
Assess & Protect: Ensure you are wearing appropriate PPE, including respiratory protection if the material is a fine powder.
-
Containment: Prevent further spread of the spill. Do not let the product enter drains or waterways.[1]
-
Cleanup: For a solid spill, do not use dry sweeping, which can generate dust. Carefully vacuum with a HEPA-filtered vacuum or gently sweep/absorb with an inert material (e.g., sand, vermiculite).[1] Place the collected material and all contaminated cleaning supplies into a suitable, sealed container labeled as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container according to institutional and local environmental regulations.[1][12]
Section 4: Storage, Stability, and Disposal
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it locked up to prevent unauthorized access.[1][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to potentially hazardous reactions.[10][13]
-
Stability: The material is stable under normal, recommended storage conditions.[9][13]
-
Disposal: This material and its container must be disposed of as hazardous waste.[1] All disposal practices must be in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain.[12]
Section 5: Toxicological Insights
The primary known toxicological effects are related to its irritant properties.
-
Routes of Exposure: The main routes of occupational exposure are inhalation, ingestion, and contact with skin and eyes.[1]
-
Symptoms of Exposure:
-
Data Gaps: It is crucial to note that comprehensive acute and chronic toxicity data for this specific compound are not widely available.[1] This lack of data necessitates a conservative and cautious approach to handling, assuming the material is potentially more hazardous than currently classified.
Conclusion
This compound is a compound with a well-defined profile as a skin, eye, and respiratory irritant. Safe handling is readily achievable through the consistent application of standard laboratory safety practices, with a strong emphasis on engineering controls like fume hoods. All researchers must be familiar with the emergency protocols outlined in this guide and the corresponding SDS before beginning work. By integrating these principles of proactive risk mitigation, the scientific community can continue to utilize this compound effectively and safely.
References
-
Procor Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 185963-32-0 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. rndmate.com [rndmate.com]
- 5. This compound, CasNo.185963-32-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. procorchemicals.com [procorchemicals.com]
- 13. fishersci.com [fishersci.com]
Solubility Profile of 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: A Methodical Approach to Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(aminomethyl)benzoic acid dihydrochloride is a bifunctional molecule whose utility in pharmaceutical synthesis, polymer chemistry, and materials science is intrinsically linked to its solubility characteristics. As a dihydrochloride salt of a primary amine and a carboxylic acid, its behavior in solution is governed by a complex interplay of its ionic nature, pH, and the physicochemical properties of the solvent. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles that dictate its solubility. We present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, grounded in World Health Organization (WHO) and United States Pharmacopeia (USP) standards, and discuss the rationale behind key experimental choices. This document serves as a complete methodological blueprint for researchers seeking to generate reliable and reproducible solubility data for this and similar amine salt compounds.
Introduction: The Physicochemical Landscape of a Dihydrochloride Salt
This compound (CAS No. 185963-32-0) is a solid, crystalline compound featuring a central benzene ring substituted with a carboxylic acid and two aminomethyl groups. The presence of both an acidic group (carboxyl) and two basic groups (primary amines) makes the free base an amphoteric species. The commercially available dihydrochloride salt form protonates the two basic amine groups, creating a highly polar, ionic species.
The decision to work with the hydrochloride salt is a common and deliberate strategy in pharmaceutical development. Amine salts are generally more thermally stable, have less odor, and, most importantly, exhibit significantly enhanced aqueous solubility compared to their free base counterparts.[1] This is because the ionic salt can readily dissociate in polar solvents, particularly water, allowing for strong ion-dipole interactions that favor solvation.[2][3]
Understanding the solubility of this molecule is not merely an academic exercise. For drug development professionals, it is a critical first step that influences formulation strategies, bioavailability, and the design of purification processes.[4] For materials scientists, solubility dictates the choice of solvents for creating homogenous polymer matrices or functional coatings.[5] This guide, therefore, provides the necessary theoretical grounding and practical protocols to expertly navigate these challenges.
Guiding Principles: Factors Governing Solubility
The solubility of this compound cannot be predicted by a single parameter. It is the result of several competing energetic factors. A successful experimental design must account for these variables.
-
Solvent Polarity and Hydrogen Bonding: As an ionic salt, the compound's solubility is dominated by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Water, Methanol): These are expected to be excellent solvents. Water, with its high dielectric constant and ability to form strong hydrogen bonds, can effectively solvate both the ammonium cations (R-CH₂NH₃⁺) and the chloride anions (Cl⁻), as well as the carboxylic acid group.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions. Moderate solubility is anticipated.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The energy required to break the stable crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents. Therefore, the compound is expected to be practically insoluble in them.[2]
-
-
Effect of pH: The pH of the aqueous medium is a critical determinant of solubility. The compound has three ionizable groups: one carboxylic acid (pKa ~3-5) and two aminomethyl groups (pKa ~9-10). The dihydrochloride form exists at very low pH. As the pH is raised, the carboxylic acid will deprotonate first, forming a zwitterion, which may affect solubility. Further increases in pH will deprotonate the ammonium groups, leading to the precipitation of the less soluble free base. A full pH-solubility profile is essential for any aqueous application.[6]
-
Temperature: Most dissolution processes for solid salts are endothermic, meaning solubility typically increases with temperature. For biopharmaceutical applications, solubility is often determined at a physiologically relevant temperature of 37 °C.[7][8]
Predicted Solubility Profile
While experimental determination is the gold standard, a qualitative prediction based on first principles is invaluable for designing the study.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the dissociated ions.[1][2] |
| Methanol, Ethanol | Moderate to High | Good hydrogen bonding capability, but lower dielectric constant than water may slightly reduce solubility. | |
| Polar Aprotic | DMSO, DMF | Slight to Moderate | Can solvate cations effectively, but less so for anions. Energy to break the lattice is not fully compensated. |
| Low Polarity / Apolar | Dichloromethane | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Toluene, Hexane | Insoluble | Weak van der Waals forces cannot disrupt the ionic bonds of the salt lattice.[2] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The following protocol is a self-validating system for determining the thermodynamic equilibrium solubility of this compound. It is harmonized with guidelines from the World Health Organization (WHO) for Biopharmaceutical Classification System (BCS) studies.[7][8][9]
Objective
To determine the concentration of a saturated solution of the test compound in various solvents under controlled temperature conditions, ensuring that true equilibrium has been reached.
Materials & Instrumentation
-
Compound: this compound (Purity ≥95%).[10]
-
Solvents: HPLC-grade Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Toluene, Hexane.
-
Aqueous Buffers: A series of buffers covering the pH range of 1.2 to 6.8 for biopharmaceutical relevance.[7]
-
Equipment:
-
Orbital shaker with temperature control (e.g., 25 °C and 37 °C).[7]
-
Analytical balance (4 decimal places).
-
Glass vials with screw caps (e.g., 10 mL).
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE or PVDF).
-
Calibrated pH meter.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
-
Preliminary Assessments
Causality: Before the main experiment, preliminary tests are crucial to define the experimental parameters, saving time and resources.[8]
-
Time to Equilibrium: A small-scale experiment should be run to determine the time required to reach a solubility plateau. Samples are taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are statistically identical. For amine salts, 48-72 hours is often sufficient.
-
Analytical Method Development: A quantitative analytical method is required. Given the benzoic acid chromophore, HPLC-UV is ideal.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at ~254 nm.
-
Validation: A calibration curve must be generated using at least five standards of known concentration to prove linearity and determine the limit of quantitation (LOQ).
-
Pivotal Experimental Procedure
The workflow below outlines the core steps for generating robust solubility data.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 10. aksci.com [aksci.com]
The Genesis and Synthetic Evolution of 3,5-Bis(aminomethyl)benzoic Acid: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 3,5-Bis(aminomethyl)benzoic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and experimental protocols that underpin the synthesis and application of this versatile molecular scaffold. We will explore the logical progression from foundational benzoic acid chemistry to the targeted synthesis of these di-substituted derivatives and delve into their emerging applications in medicinal chemistry and materials science.
Introduction and Historical Context
The journey to understanding 3,5-Bis(aminomethyl)benzoic acid is rooted in the broader history of substituted benzoic acid derivatives. While a singular "discovery" of this specific molecule is not prominently documented in seminal literature, its conceptualization and synthesis are a logical extension of well-established organic chemistry principles. The development of aminobenzoic acid isomers, such as ortho-, meta-, and para-aminobenzoic acid, laid the groundwork for exploring more complex substitution patterns.[1] The pharmacological and chemical utility of these simpler analogs spurred interest in creating novel structures with tailored properties.[2]
The synthesis of 3,5-disubstituted benzoic acids, in general, has been a subject of interest for creating diverse molecular architectures. These scaffolds are crucial in drug discovery for developing inhibitors of various enzymes and modulators of signaling pathways.[3] The symmetrical disubstitution at the 3 and 5 positions offers a unique geometric framework for molecular design.
Core Synthetic Strategies
The synthesis of 3,5-Bis(aminomethyl)benzoic acid can be approached through several strategic pathways, primarily revolving around the introduction of the aminomethyl functionalities onto the benzoic acid core. The most logical and commonly inferred routes start from either dinitro or dicyano precursors, which are then subjected to reduction.
Pathway A: From 3,5-Dinitrobenzoic Acid
This is a classic and robust approach that leverages the well-established chemistry of nitro group reductions.
Caption: Synthetic pathway from benzoic acid to 3,5-Bis(aminomethyl)benzoic acid via a dinitro intermediate.
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid
This foundational step involves the nitration of benzoic acid.
-
Principle: The strong electron-withdrawing nature of the carboxylic acid group directs the incoming nitro groups to the meta positions. A mixture of concentrated nitric and sulfuric acids is the standard nitrating agent.
-
Protocol:
-
In a flask equipped with a stirrer and cooling bath, slowly add benzoic acid to concentrated sulfuric acid.
-
Cool the mixture and slowly add fuming nitric acid, maintaining a controlled temperature.
-
After the addition is complete, allow the reaction to proceed at a slightly elevated temperature.
-
Pour the reaction mixture over ice to precipitate the 3,5-dinitrobenzoic acid.
-
Filter, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.
-
Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
The reduction of the nitro groups to amines is a critical transformation.
-
Principle: Catalytic hydrogenation is a clean and efficient method for this reduction. Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are commonly employed.[4]
-
Protocol:
-
Dissolve 3,5-Dinitrobenzoic acid in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at a specified temperature until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain 3,5-Diaminobenzoic acid.
-
Step 3: Conversion of Diamino to Bis(aminomethyl)
This conceptual step is less direct and presents synthetic challenges. Direct conversion is not straightforward. A more practical approach involves a different intermediate, as outlined in Pathway B.
Pathway B: From a Dihalogenated Intermediate
This pathway offers a more direct route to the aminomethyl groups.
Caption: A more direct synthetic route to 3,5-Bis(aminomethyl)benzoic acid via a dihalogenated intermediate.
Step 1: Synthesis of 3,5-Bis(bromomethyl)benzoic Acid
-
Principle: Free radical bromination of the methyl groups of 3,5-dimethylbenzoic acid using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Protocol:
-
Dissolve 3,5-dimethylbenzoic acid in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture, typically with irradiation from a sunlamp to facilitate the reaction.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield the crude 3,5-Bis(bromomethyl)benzoic acid, which can be purified by recrystallization.
-
Step 2: Amination of 3,5-Bis(bromomethyl)benzoic Acid
-
Principle: Nucleophilic substitution of the bromide ions by an amine source. Using a large excess of ammonia or a protected amine equivalent is common.
-
Protocol:
-
Dissolve 3,5-Bis(bromomethyl)benzoic acid in a suitable solvent.
-
React with a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, often under pressure and at an elevated temperature.
-
Alternatively, use a reagent like sodium azide followed by reduction, or Gabriel synthesis with potassium phthalimide followed by hydrazinolysis.
-
After the reaction, work-up typically involves neutralization and extraction to isolate the 3,5-Bis(aminomethyl)benzoic acid.
-
Applications and Future Directions
3,5-Bis(aminomethyl)benzoic acid and its derivatives are valuable building blocks in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The rigid, symmetrical structure of 3,5-Bis(aminomethyl)benzoic acid makes it an attractive scaffold for the synthesis of novel therapeutic agents. The two primary amine functionalities provide points for derivatization to create libraries of compounds for screening. It has been identified as a building block for potential anticancer, antibacterial, and antifungal agents.[3] The aminomethylbenzoic acid motif itself has known antifibrinolytic properties, which could be a starting point for the design of new hemostatic agents.[5]
Polymer Chemistry
The difunctional nature of 3,5-Bis(aminomethyl)benzoic acid, with its two amine groups and one carboxylic acid group, makes it a suitable monomer for the synthesis of specialty polymers. It can be used to create polyamides and other polymers with unique structural and functional properties. These polymers may find applications in advanced materials and biomaterials.
Supramolecular Chemistry
Benzoic acid derivatives with multiple hydrogen-bonding sites are of interest in crystal engineering and the design of supramolecular structures.[6] The aminomethyl and carboxylic acid groups in 3,5-Bis(aminomethyl)benzoic acid can participate in hydrogen bonding to form well-defined networks and assemblies.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,5-Bis(aminomethyl)benzoic acid | C9H12N2O2 | 180.20 | 105995-43-5[7] |
| 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | C9H14Cl2N2O2 | Not specified | 185963-32-0 |
| 3,5-Bis(bromomethyl)benzoic acid | C9H8Br2O2 | 307.97 | 94111-75-8[8] |
Conclusion
While the direct historical discovery of 3,5-Bis(aminomethyl)benzoic acid is not prominently detailed, its synthesis is a clear outcome of the logical progression of organic chemistry. The synthetic routes, primarily through dinitro or dihalo intermediates, are well-founded in established chemical principles. The versatility of this molecule as a building block in medicinal chemistry, polymer science, and supramolecular chemistry underscores its importance and potential for future research and development. This guide provides the foundational knowledge for researchers to synthesize and explore the applications of this intriguing and valuable chemical entity.
References
-
ChemBK. 3,5-BIS-AMINOMETHYL-BENZOIC ACID. (2024-04-09). Available from: [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. Available from: [Link]
-
Dissertation. (Year not available). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Available from: [Link]
- Google Patents. (Date not available). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (Date not available). A kind of synthetic method of 3 chloromethyl benzoic acid.
-
Synapse. (2024-06-14). What is Aminomethylbenzoic Acid used for?. Available from: [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Journal of Organic Chemistry, 71(8), 3270-3273. Available from: [Link]
- Google Patents. (1983-12-13). WO 99/16743.
-
PrepChem.com. (Date not available). Synthesis of 4-(chloromethyl)-benzoic acid. Available from: [Link]
-
PubChem. (Date not available). 3,5-Bis(aminomethyl)benzoic acid. Available from: [Link]
-
ResearchGate. (2025-09-08). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Available from: [Link]
-
Tanaka, K., et al. (2009). Hydrogen-Bonded Dimers of 3,5-Bis(hydroxymethyl)benzoic Acids: Novel Supramolecular Tectons. Crystal Growth & Design, 9(5), 2099–2102. Available from: [Link]
-
Dhanaraj, P., & Kumar, R. S. (2019). Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. Asian Journal of Chemistry, 31(12), 2831-2836. Available from: [Link]
-
ResearchGate. (Date not available). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... Available from: [Link]
- Google Patents. (Date not available). 3-chloro methyl benzoic acid synthetic method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labshake.com [labshake.com]
- 4. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 5. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 105995-43-5|3,5-Bis(aminomethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. 3,5-Bis(bromomethyl)benzoic acid 95% | CAS: 94111-75-8 | AChemBlock [achemblock.com]
Theoretical studies on 3,5-Bis(aminomethyl)benzoic acid structure
An In-Depth Technical Guide to the Theoretical Structural Analysis of 3,5-Bis(aminomethyl)benzoic Acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword: The Architectural Blueprint of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the rational design of novel molecules hinges on a profound understanding of their three-dimensional structure and inherent electronic properties. 3,5-Bis(aminomethyl)benzoic acid emerges as a molecule of significant interest, presenting a unique trifunctional scaffold. Its rigid benzoic acid core, complemented by two flexible aminomethyl side chains, offers a versatile platform for constructing complex molecular architectures, from peptidomimetics to supramolecular assemblies.[1] A comprehensive theoretical investigation into its structural nuances is, therefore, not merely an academic exercise but a foundational necessity for unlocking its full potential in drug development and materials engineering.
This guide delineates the theoretical methodologies employed to dissect the conformational landscape, electronic character, and intermolecular interaction propensities of 3,5-Bis(aminomethyl)benzoic acid. We move beyond a mere recitation of computational protocols, delving into the causality behind the selection of specific theoretical models and the interpretation of the resultant data. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the in silico characterization of this and similar molecular scaffolds.
Foundational Principles: Selecting the Right Computational Tools
The choice of computational methodology is paramount in ensuring the accuracy and predictive power of a theoretical study. For a molecule like 3,5-Bis(aminomethyl)benzoic acid, with its blend of rigid and flexible components, a multi-faceted approach is warranted.
Density Functional Theory (DFT): The Workhorse of Quantum Chemical Calculations
Density Functional Theory (DFT) stands as the cornerstone of our investigation, offering a favorable balance between computational cost and accuracy for systems of this size.[2] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated reliability in predicting the geometries and electronic properties of organic molecules.[3][4][5] We couple this with a sufficiently large basis set, such as 6-311+G(d,p), to provide the necessary flexibility for an accurate description of the electron density, particularly around the electronegative oxygen and nitrogen atoms and the diffuse lone pairs.[3][4][5]
Conformational Searching: Mapping the Energy Landscape
The two aminomethyl groups introduce significant conformational flexibility. A simple geometry optimization might locate only the nearest local minimum on the potential energy surface. To comprehensively explore the conformational space and identify the global minimum energy structure, a systematic conformational search is indispensable. This is followed by geometry optimization and frequency analysis of the most stable conformers to ensure they represent true energy minima. The conformational flexibility of similar benzoic acid derivatives has been shown to be a key determinant in their physical properties, including polymorphism.[6][7][8]
The Computational Workflow: A Self-Validating System
The integrity of our theoretical results rests on a meticulously planned and executed computational workflow. This process is designed to be self-validating, with each step building upon the last to provide a cohesive and reliable picture of the molecule's behavior.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sciprofiles.com [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
- 6. xray.uky.edu [xray.uky.edu]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Bis(aminomethyl)benzoic acid dihydrochloride storage and handling conditions
An In-Depth Technical Guide to the Safe Storage and Handling of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride
This guide provides comprehensive, experience-driven protocols for the safe storage, handling, and use of this compound (CAS No. 185963-32-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring both the integrity of the compound and the safety of laboratory personnel.
Section 1: Compound Identification and Hazard Profile
This compound is a solid organic compound utilized in various research and synthesis applications.[1][2] Its dihydrochloride salt form influences its physical properties, including solubility and stability.[2] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.
| Identifier | Information |
| IUPAC Name | 3,5-bis(aminomethyl)benzoic acid;dihydrochloride[3] |
| CAS Number | 185963-32-0[4][5] |
| Molecular Formula | C₉H₁₄Cl₂N₂O₂[4][5] |
| Physical Form | Solid[4] |
| Purity | Typically ≥95%[3][4] |
The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and several key hazard statements that dictate the necessary precautions.[3][4]
| GHS Hazard Statement | Description | Primary Implication for Handling |
| H302 / H332 | Harmful if swallowed or inhaled[4][5] | Avoid creating and breathing dust. Use in a well-ventilated area or fume hood. Prevent ingestion. |
| H315 | Causes skin irritation[3][4] | Direct skin contact must be avoided through the use of appropriate gloves and a lab coat. |
| H319 | Causes serious eye irritation[3][4] | Mandatory use of safety goggles or a face shield to prevent contact with airborne particles. |
| H335 | May cause respiratory irritation[3][4] | Handling procedures must minimize dust generation. Use local exhaust ventilation or a fume hood. |
Section 2: Long-Term Storage and Stability
The primary objectives for storing this compound are to prevent chemical degradation, maintain its purity, and avoid hazardous reactions. The compound is stable under normal, recommended conditions.[6]
Causality Behind Storage Recommendations:
-
Cool and Dry Environment: As a dihydrochloride salt, the compound is potentially hygroscopic. Moisture can lead to clumping, which complicates accurate weighing, and can potentially initiate degradation pathways over time. Storing in a desiccator or a controlled low-humidity environment is best practice.
-
Tightly Closed Container: This is the first line of defense against moisture and atmospheric contaminants.[3][7] It also prevents the release of fine dust into the storage area.
-
Inert Atmosphere: For long-term storage or for particularly sensitive applications, backfilling the container with an inert gas like argon or nitrogen can displace oxygen and moisture, offering maximum protection against oxidative degradation.
-
Away from Incompatibles: The compound should be segregated from strong oxidizing agents to prevent potentially exothermic or hazardous reactions.[6]
| Parameter | Condition | Rationale |
| Temperature | Room Temperature / Ambient[4][5] | Avoids exposure to high heat which could accelerate degradation. |
| Atmosphere | Store in a dry place; sealed container[3][5] | Prevents moisture absorption (hygroscopicity) and contamination. |
| Light | Store in an opaque container in a dark area | While not explicitly noted as light-sensitive, this is a general best practice for complex organic molecules. |
| Location | Well-ventilated, locked storage area[3] | Ensures safety and security. |
| Incompatibilities | Strong oxidizing agents | Prevents hazardous chemical reactions. |
Section 3: Safe Handling Protocols and Personal Protective Equipment (PPE)
A systematic approach to handling minimizes exposure risk. The following workflow illustrates the critical steps and decision points for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
Engineering Controls
The first line of defense is to engineer the hazard away from the user.
-
Ventilation: All handling of the solid compound must be performed in a well-ventilated area to mitigate respiratory irritation (H335).[3][7]
-
Local Exhaust/Fume Hood: For procedures that may generate significant dust, such as weighing or aliquoting, a certified chemical fume hood is mandatory. This contains any airborne particles, protecting the user's breathing zone.
-
Safety Equipment: The handling area must be equipped with a functional eyewash station and a safety shower, as mandated by the compound's classification as a serious eye (H319) and skin (H315) irritant.[3]
Personal Protective Equipment (PPE)
PPE provides a direct barrier against the chemical's hazards.[8]
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required.[7] Standard safety glasses are insufficient as they do not protect against fine airborne dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[3][7] Inspect gloves for defects before each use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A long-sleeved lab coat should be worn and fully fastened to protect the skin from accidental contact.[6]
-
Respiratory Protection: Under normal conditions with proper engineering controls (i.e., a fume hood), a respirator is not typically required.[7][9] However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with a particulate filter would be necessary.[10]
Section 4: Step-by-Step Experimental Workflow: Preparation of a 10 mM Stock Solution
This protocol provides a self-validating system for preparing a solution, integrating all necessary safety precautions.
-
Preparation (Engineering Controls):
-
Turn on the chemical fume hood and verify it is drawing correctly.
-
Wipe down the work surface within the hood.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent.
-
Place a labeled waste container inside the hood for used weigh paper and contaminated wipes.
-
-
Donning PPE:
-
Don chemical safety goggles, a lab coat, and nitrile gloves.
-
-
Weighing the Compound:
-
Retrieve the sealed container of this compound from its storage location.
-
Inside the fume hood, carefully open the container, minimizing any disturbance that could create dust.
-
Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper on the analytical balance. For a 100 mL solution of 10 mM, you would need 25.31 mg.
-
Once weighed, securely close the primary container and set it aside.
-
-
Dissolution:
-
Carefully fold the weigh paper and transfer the solid into the volumetric flask.
-
Add approximately half of the final volume of the desired solvent (e.g., 50 mL of water or another suitable solvent).
-
Gently swirl the flask to dissolve the solid. Sonication may be used if the compound is slow to dissolve.
-
Once fully dissolved, add the solvent to the calibration mark on the flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Disposal:
-
Dispose of the used weigh paper and any contaminated items in the designated waste container inside the hood.
-
Wipe down the spatula and the work surface with an appropriate cleaning agent.
-
Return the sealed primary container to its designated locked storage.[3]
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.[3]
-
Section 5: Emergency Procedures and Waste Disposal
Preparation for unexpected events is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11][9] |
| Skin Contact | Immediately flush skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7][11] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][7][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3][11] |
Accidental Release Measures (Spills)
For a small spill of the solid compound:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3] Avoid dry sweeping which can generate dust.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Do not allow the spilled product to enter drains or waterways.[3]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste.[3] The material should be placed in a sealed, properly labeled container and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][11]
Conclusion
The safe and effective use of this compound is contingent upon a foundational respect for its chemical hazards. By integrating the principles of robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols, researchers can protect themselves from harm while preserving the integrity of their experiments.
References
-
This compound Safety Data Sheet. AK Scientific, Inc.
-
This compound Product Page. Sigma-Aldrich.
-
This compound Product Page. Achmem.
-
Personal Protective Equipment (PPE). CHEMM.
-
Safety Data Sheet - 3,5-Bis(trifluoromethyl)benzoic acid. Thermo Fisher Scientific.
-
Safety Data Sheet - Benzoic acid, 3,5-diamino-. Fisher Scientific.
-
Safety Data Sheet - 4-(Aminomethyl)benzoic acid. Fisher Scientific.
-
Personal Protective Equipment. ASHP Publications.
-
Personal protective equipment for preparing toxic drugs. GERPAC.
-
Safety Data Sheet. Fisher Scientific.
-
This compound CAS NO.185963-32-0. Bide Pharmatech Ltd.
-
This compound Product Page. Ambeed, Inc. via Sigma-Aldrich.
-
This compound. Autech Industry Co.,Ltd.
-
3-Aminomethyl-benzoic acid methyl ester hydrochloride. Chem-Impex.
-
3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals. Fisher Scientific.
-
Safety Data Sheet - Disodium tetraborate decahydrate. Rio Tinto.
-
Storage bottles with septum-inlet. ChemicalBook.
-
Benzoic acid, 3,5-bis(aminomethyl)methyl ester SDS. Guidechem.
Sources
- 1. This compound, CasNo.185963-32-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 185963-32-0 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
The Strategic Core: A Technical Guide to the 3,5-Bis(aminomethyl)benzoic Acid Linker
Introduction: The Imperative for Rigidity and Precision in Conjugate Therapeutics
In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not a mere tether but a critical determinant of efficacy, stability, and safety. While flexible linkers like polyethylene glycol (PEG) have been widely adopted, there is a growing body of evidence advocating for the strategic incorporation of rigid linkers. Rigid aromatic cores, such as that of 3,5-Bis(aminomethyl)benzoic acid, offer a defined spatial orientation between the conjugated moieties. This structural pre-organization can be pivotal in optimizing the geometry of interaction between a targeting antibody and its antigen, or in facilitating the formation of a productive ternary complex in PROTACs. This guide provides a comprehensive review of the synthesis, properties, and applications of the 3,5-Bis(aminomethyl)benzoic acid linker, a versatile scaffold for the next generation of precision therapeutics.
I. Synthesis and Characterization: Building the Core
The synthesis of 3,5-Bis(aminomethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes can be envisioned, a common and practical approach begins with a commercially available starting material, such as dimethyl 3,5-dimethylbenzoate.
A. Synthetic Pathway
A plausible and efficient synthetic route involves the following key transformations:
-
Radical Bromination: The synthesis typically initiates with the radical bromination of the methyl groups of dimethyl 3,5-dimethylbenzoate. This reaction, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of N-bromosuccinimide (NBS), converts the methyl groups to bromomethyl groups.
-
Azide Formation: The resulting 3,5-bis(bromomethyl)benzoate intermediate is then converted to the corresponding diazide by reaction with sodium azide. This nucleophilic substitution reaction proceeds readily and is a key step in introducing the nitrogen functionality that will ultimately become the amino groups.
-
Reduction to Amines: The diazide is subsequently reduced to the diamine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) being a clean and efficient method.
-
Saponification: Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to yield the final product, 3,5-Bis(aminomethyl)benzoic acid.
Caption: Synthetic pathway for 3,5-Bis(aminomethyl)benzoic acid.
B. Physicochemical Properties
A thorough understanding of the physicochemical properties of the linker is paramount for its effective application in drug development.
| Property | Value | Significance in Application |
| Molecular Formula | C₉H₁₂N₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 180.20 g/mol | Important for stoichiometric calculations in conjugation reactions. |
| Appearance | White to off-white solid | A basic quality control parameter. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | Dictates the choice of solvents for conjugation reactions and purification. |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | Influences the reactivity of the carboxyl group for activation and amide bond formation. The reaction is typically carried out at a pH above the pKa. |
| pKa (Amino Groups) | ~9-10 (estimated) | Affects the nucleophilicity of the amino groups. For conjugation via amide bond formation with the amino groups, a pH below the pKa is often used. |
C. Spectroscopic Characterization
The identity and purity of 3,5-Bis(aminomethyl)benzoic acid should be confirmed by a suite of spectroscopic techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, benzylic methylene protons (adjacent to the amino groups), and exchangeable protons from the carboxylic acid and amino groups.
-
¹³C NMR (DMSO-d₆, 100 MHz): Aromatic and benzylic carbon signals, as well as the carbonyl carbon of the carboxylic acid, would be characteristic.
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ at m/z 181.09 would be the expected parent ion.
-
Infrared Spectroscopy (ATR): Characteristic vibrational bands for O-H (carboxylic acid), N-H (amine), C=O (carboxylic acid), and aromatic C-H and C=C stretching would be observed.
II. Applications in Bioconjugation: A Rigid Scaffold for Diverse Payloads
The trifunctional nature of 3,5-Bis(aminomethyl)benzoic acid, possessing a carboxylic acid and two primary amino groups on a rigid aromatic core, makes it a highly versatile linker for a multitude of bioconjugation applications.
A. Linker Activation and Conjugation Strategies
The carboxylic acid and the amino groups can be selectively reacted to attach different molecular entities.
-
Carboxylic Acid Activation: The carboxylic acid is the primary handle for conjugation to amine-containing molecules, such as proteins (via lysine residues), peptides, or small molecule drugs. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are employed to form an activated ester, which then readily reacts with primary amines to form a stable amide bond.
-
Amino Group Modification: The two primary amino groups can be functionalized in several ways. They can be acylated with activated carboxylic acids, reacted with isocyanates or isothiocyanates to form ureas and thioureas, respectively, or undergo reductive amination with aldehydes or ketones. This dual reactivity allows for the attachment of two separate molecules or the creation of branched structures.
Caption: Conjugation strategies for 3,5-Bis(aminomethyl)benzoic acid.
B. Case Study: Application in Peptide-Drug Conjugates (PDCs)
The rigid nature of the 3,5-Bis(aminomethyl)benzoic acid linker can be advantageous in the design of Peptide-Drug Conjugates (PDCs). For instance, a cell-penetrating peptide could be attached to the carboxylic acid, while two molecules of a cytotoxic drug are conjugated to the amino groups. This creates a high-drug-to-peptide ratio on a compact and well-defined scaffold.
Experimental Protocol: Synthesis of a Model Peptide-Drug Conjugate
-
Peptide Synthesis: Synthesize the desired peptide (e.g., a short arginine-rich cell-penetrating peptide) using standard solid-phase peptide synthesis (SPPS) with an N-terminal Fmoc-protected amino acid.
-
Linker Attachment to Peptide:
-
Activate the carboxylic acid of 3,5-Bis(aminomethyl)benzoic acid (with protected amino groups, e.g., as Boc derivatives) using HBTU/DIPEA in DMF.
-
Couple the activated linker to the N-terminus of the resin-bound peptide.
-
Cleave the peptide-linker conjugate from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purify the peptide-linker conjugate by reverse-phase HPLC.
-
-
Drug Conjugation:
-
Activate the carboxylic acid of the cytotoxic drug (e.g., doxorubicin) using EDC/NHS.
-
React the activated drug with the amino groups of the purified peptide-linker conjugate in a suitable buffer (e.g., PBS pH 7.4).
-
Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the final peptide-drug conjugate by reverse-phase HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry and analytical HPLC.
C. Potential in PROTAC Development
The defined geometry of the 3,5-Bis(aminomethyl)benzoic acid linker makes it an attractive candidate for the construction of PROTACs. One of the aminomethyl groups could be used to attach a ligand for the target protein, while the other attaches to a ligand for an E3 ubiquitin ligase. The carboxylic acid could be further functionalized to modulate solubility or other pharmacokinetic properties. The rigidity of the linker would precisely control the distance and orientation between the two ligands, potentially leading to more efficient ternary complex formation and subsequent target protein degradation.
III. Conclusion and Future Perspectives
The 3,5-Bis(aminomethyl)benzoic acid linker represents a valuable tool in the arsenal of the medicinal chemist and drug development professional. Its rigid, trifunctional nature provides a versatile platform for the construction of complex and well-defined bioconjugates. While further studies are needed to fully explore its potential in various therapeutic modalities, the fundamental principles of its synthesis and reactivity outlined in this guide provide a solid foundation for its application in the design of next-generation targeted therapies. Future work will likely focus on the synthesis of derivatives of this linker with modified substitution patterns on the aromatic ring to fine-tune its electronic and steric properties, further expanding its utility in the ever-evolving field of precision medicine.
References
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. ACS Publications. [Link]
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC - NIH. [Link]
-
Solid-phase peptide synthesis. Digital CSIC. [Link]
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH. [Link]
Methodological & Application
Synthesis protocol for 3,5-Bis(aminomethyl)benzoic acid dihydrochloride
Application Note: A-0815
Abstract
3,5-Bis(aminomethyl)benzoic acid and its dihydrochloride salt are versatile bifunctional building blocks crucial in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1] Their rigid aromatic core and flexible aminomethyl side chains allow for the systematic construction of complex molecular architectures. This document provides a detailed, three-step synthetic protocol starting from commercially available 3,5-dimethylbenzoic acid. The methodology is designed for reliability and scalability, incorporating in-depth explanations for procedural choices and robust analytical validation.
Introduction and Synthesis Strategy
The synthesis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride is achieved through a robust three-step sequence: (1) free-radical bromination of the benzylic methyl groups, (2) nucleophilic substitution with cyanide to form a dinitrile intermediate, and (3) catalytic hydrogenation of the dinitrile to the desired diamine, followed by salt formation. This route is advantageous due to the availability of starting materials and the generally high yields of each transformation.
The hydrochloride salt form is specifically targeted to enhance the stability and shelf-life of the final compound, preventing oxidative degradation and improving its handling characteristics.[2]
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethylbenzoic acid | ≥98% | Sigma-Aldrich | Starting Material |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich | Recrystallize from water if yellow |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |
| Carbon tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Fisher Scientific | Caution: Toxic and ozone-depleting |
| Sodium Cyanide (NaCN) | ≥97% | Acros Organics | Extreme Caution: Highly toxic |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Palladium on Carbon (Pd/C) | 10% w/w, dry | Johnson Matthey | Hydrogenation Catalyst |
| Methanol (MeOH) | Anhydrous, ≥99.8% | J.T. Baker | |
| Hydrochloric Acid (HCl) | 37% (conc.) and 2M in Ether | Sigma-Aldrich | |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific | |
| Deionized Water (H₂O) | 18.2 MΩ·cm | Millipore |
Equipment: Three-neck round-bottom flasks, reflux condenser, magnetic stirrer with heating, inert gas (N₂/Ar) line, Parr hydrogenation apparatus, Büchner funnel, rotary evaporator, standard laboratory glassware. All reactions should be performed in a certified chemical fume hood.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Bis(bromomethyl)benzoic acid
-
Setup: To a 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 3,5-dimethylbenzoic acid (15.0 g, 100 mmol).
-
Reagent Addition: Suspend the starting material in carbon tetrachloride (250 mL). Add N-Bromosuccinimide (NBS, 37.4 g, 210 mmol, 2.1 eq) and azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Use a UV lamp or a 250W incandescent bulb to initiate and sustain the reaction. Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete in 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The byproduct, succinimide, will precipitate. Filter the solid byproduct and wash it with a small amount of cold CCl₄.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield 3,5-bis(bromomethyl)benzoic acid as a white crystalline solid.
Step 2: Synthesis of 3,5-Bis(cyanomethyl)benzoic acid
-
Safety First: Sodium cyanide is extremely toxic. All operations must be conducted in a high-efficiency fume hood. All glassware and waste must be quenched with a bleach solution before disposal.
-
Setup: In a 500 mL flask, dissolve sodium cyanide (10.8 g, 220 mmol, 2.2 eq) in anhydrous DMSO (150 mL). Heat the solution to 60°C.
-
Reaction: Dissolve the 3,5-bis(bromomethyl)benzoic acid (30.8 g, 100 mmol) from Step 1 in anhydrous DMSO (100 mL). Add this solution dropwise to the heated NaCN solution over 30 minutes.
-
Monitoring: Stir the reaction mixture at 60°C for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 1 L of ice-cold deionized water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and inorganic salts. Dry the product under vacuum to yield 3,5-bis(cyanomethyl)benzoic acid.
Step 3: Synthesis of this compound
-
Setup: To a 500 mL Parr hydrogenation bottle, add 3,5-bis(cyanomethyl)benzoic acid (20.1 g, 100 mmol). Add methanol (200 mL) followed by concentrated HCl (18 mL, ~216 mmol, 2.16 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 5% w/w) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the Parr apparatus, purge it three times with hydrogen gas, and then pressurize to 50 psi. Shake the reaction vessel at room temperature. The hydrogenation of nitriles is an exothermic process; monitor the temperature and pressure.[3][4] The reaction is typically complete within 12-24 hours.
-
Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 25 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The crude product will begin to precipitate. Add diethyl ether (150 mL) to the slurry to complete the precipitation.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C. This yields this compound of high purity.
Mechanism and Scientific Rationale
The chosen synthetic route relies on fundamental and well-understood organic reactions.
-
Step 1 (Radical Bromination): This step utilizes a free-radical chain reaction for benzylic bromination. AIBN acts as a radical initiator, which, upon heating, decomposes to form radicals that abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the dimethylbenzoic acid, creating a resonance-stabilized benzylic radical. This radical reacts with Br₂ (formed from NBS) to yield the product and a new bromine radical, propagating the chain. Using NBS is crucial as it maintains a low, constant concentration of Br₂, minimizing unwanted side reactions like aromatic bromination.[5]
-
Step 2 (Cyanation): This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon, displacing the bromide leaving group. A polar aprotic solvent like DMSO is ideal as it solvates the sodium cation but leaves the cyanide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction.
-
Step 3 (Catalytic Hydrogenation): The reduction of nitriles to primary amines via catalytic hydrogenation is a widely used industrial method.[4] The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is adsorbed and dissociates into reactive hydrogen atoms. The nitrile groups coordinate to the catalyst surface and are sequentially reduced. The presence of acid (HCl) is critical for two reasons: it protonates the intermediate imine species, preventing side reactions that can lead to secondary or tertiary amines, and it directly yields the stable dihydrochloride salt of the final product.[4][6]
Figure 2: Simplified mechanism for catalytic hydrogenation of nitriles, highlighting the role of acid.
Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical methods are recommended.
-
¹H NMR (400 MHz, D₂O): Expected signals for the aromatic protons, the methylene (CH₂) protons adjacent to the amino groups, and the exchangeable amine/acid protons.
-
¹³C NMR (100 MHz, D₂O): Expected signals for the carboxyl carbon, aromatic carbons, and the benzylic carbons.
-
Mass Spectrometry (ESI+): Calculation of the monoisotopic mass of the free base (C₉H₁₂N₂O₂) to confirm the molecular weight.
-
FT-IR (KBr Pellet): Characteristic peaks for N-H stretches (as ammonium salt), C=O stretch of the carboxylic acid, and aromatic C-H stretches.
Figure 3: Workflow for the analytical validation of the final compound.
Safety Precautions
-
Chemical Hazards: Carbon tetrachloride is a suspected carcinogen and hepatotoxin. Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. Concentrated HCl is highly corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, inside a certified fume hood.
-
Reaction Hazards: The radical bromination can be vigorous; ensure adequate cooling and controlled initiation. The hydrogenation is performed under pressure with flammable hydrogen gas; use a blast shield and ensure the apparatus is properly maintained and leak-tested.
-
Waste Disposal: Cyanide waste must be detoxified with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.
References
-
ResearchGate. Hydrogenation of aromatic dinitriles over 5% Rh/Al2O3. Available from: [Link]
-
ChemBK. 3,5-BIS-AMINOMETHYL-BENZOIC ACID. Available from: [Link]
-
Hata, K., & Watanabe, K. (1959). Catalytic Hydrogenation of Aromatic Nitriles. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
ResearchGate. Hydrogenation of aromatic dinitriles over 5% Rh/Al2O3 | Download Table. Available from: [Link]
-
András, S. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available from: [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ResearchGate. Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds | Request PDF. Available from: [Link]
-
Molbase. Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Available from: [Link]
-
ACS Publications. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Available from: [Link]
- Google Patents. Method for producing 3-bromomethylbenzoic acids.
-
International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available from: [Link]
- Google Patents. Novel technology for synthesis of aminomethylbenzoic acid.
- Google Patents. Method for preparing 3- (1-cyanoalkyl) benzoic acid.
Sources
The Versatility of 3,5-Bis(aminomethyl)benzoic Acid: A Building Block for Advanced Chemical Synthesis
Introduction: Unlocking Synthetic Potential with a Unique Molecular Architecture
3,5-Bis(aminomethyl)benzoic acid (BAMBA) is a trifunctional aromatic building block that offers a unique combination of rigidity and reactive functional groups, making it an invaluable component in the synthesis of a wide array of complex molecules and materials. Its central benzoic acid core provides a rigid scaffold, while the two aminomethyl groups at the meta positions offer sites for covalent modification and propagation of polymeric chains. This distinctive arrangement allows for the construction of precisely defined three-dimensional structures, a critical feature in the design of advanced materials and therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the use of 3,5-bis(aminomethyl)benzoic acid in several key areas of chemical synthesis, including the preparation of high-performance polyamides, the construction of porous metal-organic frameworks (MOFs), the synthesis of complex macrocycles and foldamers, and its application as a scaffold in medicinal chemistry. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further innovation.
Core Properties of 3,5-Bis(aminomethyl)benzoic Acid
A thorough understanding of the physicochemical properties of BAMBA is essential for its effective use in chemical synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in aqueous acidic solutions and some polar organic solvents. |
| Functional Groups | 1x Carboxylic Acid, 2x Primary Amines |
Application in Polymer Chemistry: High-Performance Polyamides
The difunctional amine nature of 3,5-bis(aminomethyl)benzoic acid, coupled with its rigid aromatic core, makes it an excellent monomer for the synthesis of high-performance polyamides. These polymers often exhibit enhanced thermal stability, mechanical strength, and chemical resistance, properties that are highly sought after in advanced engineering plastics and fibers.
Protocol 1: Synthesis of an Aromatic Polyamide via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from 3,5-bis(aminomethyl)benzoic acid and terephthaloyl chloride, a classic example of interfacial polymerization.
Causality Behind Experimental Choices: Interfacial polymerization is chosen for its ability to produce high molecular weight polymers rapidly at room temperature. The two-phase system (aqueous and organic) allows for the reaction to be controlled at the interface, minimizing side reactions. The use of a base in the aqueous phase is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Workflow:
Caption: Workflow for Polyamide Synthesis.
Step-by-Step Methodology:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.80 g (10 mmol) of 3,5-bis(aminomethyl)benzoic acid and 2.12 g (20 mmol) of sodium carbonate in 100 mL of deionized water. Stir until all solids are dissolved.
-
Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 100 mL of dichloromethane.
-
Initiate Polymerization: Carefully pour the organic phase over the aqueous phase in the 250 mL beaker to create two distinct layers. A white film of the polyamide will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polyamide film at the center and pull it out of the beaker as a continuous rope. The polymer can be wound onto a rotating rod.
-
Washing and Purification: Wash the collected polyamide thoroughly with deionized water to remove any entrained sodium carbonate and unreacted BAMBA. Subsequently, wash with methanol to remove residual dichloromethane and terephthaloyl chloride.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C for 24 hours to remove all solvent.
Expected Results and Characterization:
| Parameter | Expected Outcome |
| Yield | > 90% |
| Appearance | White to off-white fibrous solid |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |
| Thermal Analysis (TGA) | High decomposition temperature (>400°C) |
Application in Materials Science: Metal-Organic Frameworks (MOFs)
The rigid structure and trifunctional nature of 3,5-bis(aminomethyl)benzoic acid make it an excellent candidate for a tritopic linker in the synthesis of metal-organic frameworks (MOFs). The resulting MOFs can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.
Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF
This protocol details the synthesis of a MOF using 3,5-bis(aminomethyl)benzoic acid and zinc nitrate hexahydrate.
Causality Behind Experimental Choices: The solvothermal method is employed as it allows for the crystallization of the MOF under elevated temperature and pressure, facilitating the formation of a well-ordered, crystalline framework. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic linker and the metal salt.
Reaction Scheme:
Caption: Solvothermal Synthesis of a MOF.
Step-by-Step Methodology:
-
Prepare the Reaction Mixture: In a 20 mL glass vial, combine 36.0 mg (0.2 mmol) of 3,5-bis(aminomethyl)benzoic acid and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate.
-
Add Solvent: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Heating: Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals of the MOF should have formed. Decant the mother liquor.
-
Washing and Solvent Exchange: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. To activate the MOF, immerse the crystals in a volatile solvent such as chloroform or acetone for 24 hours, replacing the solvent every 8 hours.
-
Drying: Decant the solvent and dry the MOF crystals under vacuum at 150°C for 12 hours.
Expected Results and Characterization:
| Parameter | Expected Outcome |
| Appearance | Colorless, crystalline solid |
| Powder X-Ray Diffraction (PXRD) | A distinct diffraction pattern indicating a crystalline structure |
| Brunauer-Emmett-Teller (BET) Surface Area | High surface area, dependent on the specific crystal structure formed |
| Thermogravimetric Analysis (TGA) | Shows the temperature at which the framework decomposes |
Application in Supramolecular Chemistry: Macrocycles and Foldamers
The defined geometry of 3,5-bis(aminomethyl)benzoic acid makes it an attractive scaffold for the synthesis of macrocycles and for inducing specific folding patterns in oligomers (foldamers). The rigid benzoic acid core can pre-organize appended chains, facilitating cyclization or promoting the adoption of ordered secondary structures.
Protocol 3: Synthesis of a Diamide Macrocycle
This protocol outlines a potential route to a macrocycle through the reaction of 3,5-bis(aminomethyl)benzoic acid with a diacid chloride under high-dilution conditions.
Causality Behind Experimental Choices: High-dilution conditions are critical for macrocyclization to favor intramolecular cyclization over intermolecular polymerization. The slow addition of the reactants to a large volume of solvent ensures that the concentration of the reactive species remains low.
Step-by-Step Methodology:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 1.80 g (10 mmol) of 3,5-bis(aminomethyl)benzoic acid and 2.1 g (21 mmol) of triethylamine in 500 mL of dry tetrahydrofuran (THF).
-
Solution B: Dissolve 2.03 g (10 mmol) of isophthaloyl chloride in 500 mL of dry THF.
-
-
High-Dilution Reaction: Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and two addition funnels. Add 500 mL of dry THF to the flask and heat to reflux.
-
Slow Addition: Add Solution A and Solution B dropwise and simultaneously to the refluxing THF over a period of 8 hours using the addition funnels.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the triethylamine hydrochloride salt by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.
Expected Results and Characterization:
| Parameter | Expected Outcome |
| Yield | Low to moderate, depending on the efficiency of the cyclization |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the expected mass of the macrocycle |
| Nuclear Magnetic Resonance (NMR) | A spectrum consistent with the symmetric structure of the macrocycle |
Application in Medicinal Chemistry: A Scaffold for Drug Discovery
The rigid framework of 3,5-bis(aminomethyl)benzoic acid provides an excellent starting point for the construction of combinatorial libraries of small molecules for drug discovery.[1] The three functional groups can be independently modified to create a diverse range of compounds with potential therapeutic applications.
Conceptual Application:
Caption: BAMBA as a Scaffold in Drug Discovery.
By systematically varying the R¹, R², and R³ groups through reactions such as amide bond formation, reductive amination, and sulfonylation, a large library of structurally diverse molecules can be generated. These libraries can then be screened against various biological targets to identify lead compounds for further development. The rigid nature of the BAMBA scaffold helps to reduce the conformational flexibility of the resulting molecules, which can lead to higher binding affinities and selectivities for their biological targets.
Conclusion
3,5-Bis(aminomethyl)benzoic acid is a versatile and powerful building block in modern chemical synthesis. Its unique structural features enable the construction of a wide range of materials and molecules with tailored properties. The protocols and application notes provided in this guide serve as a starting point for researchers and scientists to explore the full potential of this remarkable compound in their own work. With its commercial availability and straightforward reactivity, 3,5-bis(aminomethyl)benzoic acid is poised to play an increasingly important role in the development of next-generation polymers, materials, and pharmaceuticals.
References
- Liou, G. S., & Hsiao, S. H. (2003). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 41(16), 2564-2572.
- Hsiao, S. H., & Liou, G. S. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
-
Bagi, S. D. (2021). High-Throughput Synthesis of Metal-Organic Frameworks in a Continuous Flow Reactor. DSpace@MIT. [Link]
-
Koutsoukou-Argyraki, A., & Zaleski, R. (2016). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Materials, 9(4), 267. [Link]
-
Cha, J., et al. (2021). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. STAR Protocols, 2(4), 100898. [Link]
-
Gessner, R. K., et al. (2022). Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size. Scientific Reports, 12(1), 4880. [Link]
-
Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(18), 10288-10317. [Link]
-
Gong, B., et al. (2022). Themed collection on “Synthesis and chemical biology of macrocycles”. RSC Chemical Biology Blog. [Link]
-
Byun, T. J. (2013). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. DSpace at KOASAS. [Link]
- Hsiao, S. H., et al. (2005). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 43(12), 2539-2551.
-
Osorio-Líndez, B., et al. (2015). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 5(106), 87369-87378. [Link]
-
Wang, Y., et al. (2018). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 23(10), 2465. [Link]
- Hadade, N. D., et al. (2020). A straightforward synthesis of novel 1,3,5-triazine-based macrocyclic scaffolds. Studia UBB Chemia, 65(3), 171-180.
-
Lin, S., et al. (2015). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC Advances, 5(57), 45661-45680. [Link]
-
Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Zhang, X., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 10(12), 1996-2009. [Link]
-
Ali, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5801. [Link]
-
PubChem. (n.d.). 3,5-Bis(aminomethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Li, J., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Functional Biomaterials, 14(7), 373. [Link]
- Wang, Z., et al. (2017). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands.
Sources
Applications of 3,5-Bis(aminomethyl)benzoic Acid in Polymer Synthesis: A Technical Guide for Researchers
Introduction: Unlocking High-Performance Polymers with a Versatile Benzene-Based Monomer
3,5-Bis(aminomethyl)benzoic acid is a uniquely structured aromatic monomer that offers a compelling combination of rigidity and functionality, making it a valuable building block for high-performance polyamides and polyesters. Its meta-substituted benzene ring imparts thermal stability and mechanical strength, while the two primary amine groups and one carboxylic acid group provide versatile reaction sites for polymerization. This guide provides an in-depth exploration of the applications of 3,5-bis(aminomethyl)benzoic acid in the synthesis of advanced polymers, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and materials science. The strategic incorporation of this monomer can lead to polymers with enhanced properties, such as high thermal resistance and excellent mechanical strength.[1][2][3]
I. Synthesis of High-Performance Polyamides
The presence of both amine and carboxylic acid functionalities in 3,5-bis(aminomethyl)benzoic acid allows it to act as an AB2-type monomer, capable of self-polycondensation or co-polycondensation with other monomers to form a diverse range of polyamides.[1] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and electronics industries.[4][5][6]
A. Key Polymerization Techniques
Two primary methods are employed for the synthesis of polyamides using 3,5-bis(aminomethyl)benzoic acid: solution polymerization and interfacial polymerization. The choice of technique depends on the desired polymer properties, monomer reactivity, and scalability of the process.
-
Solution Polymerization: This technique involves the direct polycondensation of monomers in a suitable solvent. It is a versatile method that allows for good control over molecular weight and polymer architecture.[7]
-
Interfacial Polymerization: In this method, the polymerization reaction occurs at the interface of two immiscible liquids.[8][9] Typically, a diamine dissolved in an aqueous phase reacts with a diacid chloride in an organic phase.[8][9] This technique is particularly useful for producing high molecular weight polymers rapidly at low temperatures.[10]
B. Experimental Protocol: Solution Polycondensation for Polyamide Synthesis
This protocol details a typical solution polycondensation reaction to synthesize a polyamide from 3,5-bis(aminomethyl)benzoic acid and a diacid chloride, such as terephthaloyl chloride.
Materials:
-
3,5-Bis(aminomethyl)benzoic acid
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, mechanical stirrer, dropping funnel)
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, dissolve a specific molar amount of 3,5-bis(aminomethyl)benzoic acid in anhydrous NMP under a gentle stream of inert gas.
-
Addition of Acid Acceptor: Add an equimolar amount of anhydrous pyridine to the solution to act as an acid acceptor, neutralizing the HCl gas that will be evolved during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere. To ensure a high degree of polymerization, the reaction temperature can be carefully elevated.[6]
-
Precipitation and Purification: Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert gas like argon or nitrogen is crucial to prevent side reactions, such as oxidation of the amine groups, which can affect the molecular weight and color of the final polymer.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the acid chloride, terminating the polymer chain growth and resulting in lower molecular weight polymers.
-
Low-Temperature Addition: The dropwise addition of the highly reactive diacid chloride at low temperatures helps to control the exothermicity of the reaction and promotes the formation of a linear, high molecular weight polymer by minimizing side reactions.
-
Acid Acceptor: Pyridine is used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine groups, rendering them unreactive and inhibiting polymerization.
Diagram: Solution Polymerization Workflow
Caption: Workflow for polyamide synthesis via solution polycondensation.
C. Expected Properties and Characterization of Polyamides
Polyamides derived from 3,5-bis(aminomethyl)benzoic acid typically exhibit the following properties:
| Property | Typical Values/Characteristics |
| Thermal Stability | High glass transition temperatures (Tg) and decomposition temperatures, often exceeding 250°C and 450°C, respectively.[2] |
| Mechanical Strength | Excellent tensile strength and modulus, particularly in fiber or film form.[2] |
| Solubility | Generally soluble in polar aprotic solvents like NMP, DMAc, and DMSO. |
| Moisture Absorption | The presence of amide linkages can lead to some degree of water absorption, which may affect dimensional stability.[2] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond formation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.[2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
II. Synthesis of Advanced Polyesters and Poly(ester-amide)s
The carboxylic acid functionality of 3,5-bis(aminomethyl)benzoic acid allows for its incorporation into polyester and poly(ester-amide) backbones through esterification reactions. This introduces amide linkages into the polyester structure, which can enhance properties such as thermal stability, mechanical strength, and biodegradability.[11][12]
A. Key Polymerization Techniques
-
Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points to initiate polymerization.[11][13] It is an environmentally friendly and industrially viable process.
-
Solution Polycondensation: Similar to polyamide synthesis, this method offers good control over the polymerization process and is suitable for heat-sensitive monomers.
B. Experimental Protocol: Melt Polycondensation for Poly(ester-amide) Synthesis
This protocol describes the synthesis of a poly(ester-amide) using 3,5-bis(aminomethyl)benzoic acid, a diol (e.g., 1,4-butanediol), and a diacid (e.g., adipic acid).
Materials:
-
3,5-Bis(aminomethyl)benzoic acid
-
1,4-Butanediol
-
Adipic acid
-
Catalyst (e.g., antimony trioxide, titanium tetrabutoxide)
-
High-vacuum pump
-
Glass reactor suitable for high-temperature and high-vacuum reactions, equipped with a mechanical stirrer and a distillation outlet.
Procedure:
-
Monomer Charging: Charge the glass reactor with equimolar amounts of 3,5-bis(aminomethyl)benzoic acid, 1,4-butanediol, and adipic acid, along with a catalytic amount of the chosen catalyst.
-
Esterification Stage (Low Vacuum): Heat the mixture under a slow stream of inert gas to a temperature of 180-220°C. Water will be evolved as a byproduct of the esterification reaction and should be removed through the distillation outlet. This stage is typically carried out for 2-4 hours.
-
Polycondensation Stage (High Vacuum): Gradually increase the temperature to 240-280°C while slowly applying a high vacuum (typically <1 Torr). This stage facilitates the removal of the remaining water and diol, driving the equilibrium towards the formation of a high molecular weight polymer. The viscosity of the melt will increase significantly during this stage.
-
Termination and Extrusion: Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight. The reaction is then terminated by cooling the reactor. The resulting polymer can be extruded from the reactor under inert gas pressure.
-
Purification: The obtained polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Catalysts like antimony trioxide or titanium tetrabutoxide are essential to achieve a high reaction rate for both the esterification and polycondensation steps.
-
Two-Stage Reaction: The initial esterification at atmospheric or low vacuum pressure allows for the efficient removal of the bulk of the water byproduct. The subsequent high-vacuum polycondensation stage is critical for achieving a high degree of polymerization by effectively removing the final traces of volatile byproducts.
-
High Temperature: Elevated temperatures are required to keep the monomers and the resulting polymer in a molten state and to provide sufficient energy for the reaction to proceed at a reasonable rate.
Diagram: Melt Polycondensation Process
Caption: Key stages in the melt polycondensation of poly(ester-amide)s.
C. Expected Properties and Characterization of Polyesters and Poly(ester-amide)s
The incorporation of 3,5-bis(aminomethyl)benzoic acid into polyester structures can lead to materials with a unique balance of properties.
| Property | Typical Values/Characteristics |
| Thermal Properties | The presence of amide groups generally increases the glass transition temperature and melting point compared to analogous polyesters. |
| Mechanical Properties | Hydrogen bonding between amide groups can lead to improved tensile strength and modulus. |
| Biodegradability | The ester linkages are susceptible to hydrolysis, making these polymers potentially biodegradable. The rate of degradation can be tailored by adjusting the ratio of ester to amide linkages.[10] |
| Solubility | Solubility can be tuned by varying the comonomers. Aromatic-rich structures will favor solubility in polar aprotic solvents. |
Characterization Techniques:
The same characterization techniques used for polyamides (NMR, FTIR, GPC, TGA, DSC) are applicable to polyesters and poly(ester-amide)s to determine their structure, molecular weight, and thermal properties.
III. Applications in Drug Development and Biomedical Materials
The unique properties of polymers derived from 3,5-bis(aminomethyl)benzoic acid make them attractive for various applications in the biomedical field.
-
Drug Delivery: The tunable biodegradability of poly(ester-amide)s makes them promising candidates for controlled drug release systems.[10] The polymer matrix can be designed to degrade at a specific rate, releasing the encapsulated drug over a desired period.
-
Tissue Engineering: The mechanical properties and biocompatibility of these polymers can be tailored for use as scaffolds in tissue engineering, providing a temporary support structure for cell growth and tissue regeneration.[10]
-
Biomedical Coatings: The excellent film-forming properties and chemical resistance of these polymers make them suitable for coating medical devices to improve biocompatibility and reduce friction.
IV. Conclusion
3,5-Bis(aminomethyl)benzoic acid is a highly versatile monomer that enables the synthesis of a wide range of high-performance polyamides, polyesters, and poly(ester-amide)s. By carefully selecting the polymerization technique and comonomers, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications, from high-temperature engineering plastics to sophisticated biomedical materials. The detailed protocols and insights provided in this guide serve as a valuable resource for scientists and professionals seeking to explore the potential of this unique building block in polymer chemistry.
V. References
-
Hsiao, S.-H., & Chou, Y.-T. (2014). Synthesis and electrochromic properties of aromatic polyamides with pendant triphenylamine units. Macromolecular Chemistry and Physics, 215(9), 958–970.
-
Matsumoto, T., et al. (2017). Solution-processable and electroactive aromatic polyamides with 3,5-bis(trifluoromethyl)triphenylamine moiety. Polymer International, 66(7), 916–924.
-
Kricheldorf, H. R., & Jentschke-Bläs, I. (1992). New polymer syntheses, 79. Hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid. Macromolecular Chemistry and Physics, 193(10), 2675-2688.
-
Gubbels, E., et al. (2018). Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. CHIMIA International Journal for Chemistry, 72(11), 793-796.
-
de la Campa, J. G., et al. (2008). Synthesis and evaluation of properties of novel poly(benzimidazole-amide)s. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7564-7574.
-
Solvay. (2020). Copolyamides obtainable from 4-(aminomethyl)benzoic acid. WO2020216748A1.
-
Nyström, D., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules, 24(1), 234-246.
-
Puiggalí, J., et al. (2000). Biodegradable Poly(ester amide)s: Synthesis and Applications. UPCommons.
-
Kulkarni, S. M., et al. (2001). Synthesis of polyesteramides by a new palladium catalyzed carbonylation–polycondensation reaction. Chemical Communications, (14), 1276-1277.
-
Martínez de Ilarduya, A., & Muñoz-Guerra, S. (2014). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 6(6), 1757–1799.
-
Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
-
Kricheldorf, H. R. (2015). Polyamide Syntheses. In: Kobayashi, S., Müllen, K. (eds) Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg.
-
Salahuddin, N., et al. (2016). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Pharmaceutics, 8(3), 24.
-
Gnanou, Y., & Fontanille, M. (2021). Organic and Physical Chemistry of Polymers. John Wiley & Sons.
-
Avantium. (n.d.). FDCA (furandicarboxylic acid).
-
Russo, S., & Casazza, E. (2012). Ring-Opening Polymerization of Cyclic Amides (Lactams). In K. Matyjaszewski & M. Möller (Eds.), Polymer Science: A Comprehensive Reference (Vol. 4, pp. 331-396). Elsevier.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Polymer Synthesis: The Utility of 1,3-Bis(aminomethyl)benzene as a Monomer and Curing Agent.
-
Sigma-Aldrich. (n.d.). 3,5-Bis(aminomethyl)benzoic acid dihydrochloride.
-
Guidechem. (n.d.). Benzoic acid, 3,5-bis(aminomethyl)methyl ester (CAS No. 105995-42-4) SDS.
-
Buch, P. R., et al. (2006). Poly(amide imide)s and poly(amide imide) composite membranes by interfacial polymerization. Polymer International, 55(4), 391-398.
-
Oswal, S. B., et al. (2009). Interfacial Polymerization of Linear Aromatic Poly(ester amide)s. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 46(3), 206-211.
-
Kim, J. H., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Polymers, 16(14), 1885.
-
Gaina, C., & Gaina, V. (2008). Characteristics of polyamides under study. ResearchGate.
-
Deming, T. J. (2008). Polypeptide Diblock Copolymers: Syntheses and Properties of Poly(N-isopropylacrylamide)-b-Polylysine. Semantic Scholar.
-
Franco, L., & Puiggalí, J. (2009). Degradable Poly(ester amide)s for Biomedical Applications. MDPI.
-
Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2011). Biodegradable Poly (Ester Amide) S: Synthesis and Applications. ResearchGate.
-
Bradley, M. (2001). Synthesis and Evaluation of New Solid Supports for Solid Phase Organic Synthesis. ePrints Soton.
-
Vlădoiu, R., et al. (2023). Synthesis of Bio-Based Polyester from Microbial Lipidic Residue Intended for Biomedical Application. National Institutes of Health.
-
Tanaka, K., et al. (2003). Hydrogen-Bonded Dimers of 3,5-Bis(hydroxymethyl)benzoic Acids: Novel Supramolecular Tectons. Crystal Growth & Design, 3(4), 541-545.
-
Kumar, N., et al. (2015). Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering. MDPI.
-
Eni S.p.A. (2019). USE OF AMIDES AS PLASTICANTS FOR POLYAMIDES. IT201900018551A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. nbinno.com [nbinno.com]
- 4. WO2020216748A1 - Copolyamides obtainable from 4-(aminomethyl)benzoic acid - Google Patents [patents.google.com]
- 5. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chimia.ch [chimia.ch]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Melt Polycondensation Strategy for Amide-Functionalized l-Aspartic Acid Amphiphilic Polyester Nano-assemblies and Enzyme-Responsive Drug Delivery in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3,5-Bis(aminomethyl)benzoic Acid in Pharmaceutical Compound Synthesis
Section 1: Executive Summary & Introduction
In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a cornerstone of successful drug design and development. Benzoic acid and its derivatives have long been recognized as privileged structures in pharmaceuticals, serving as foundational components for a wide array of therapeutic agents.[1][2] Among these, 3,5-bis(aminomethyl)benzoic acid stands out as a particularly versatile and powerful building block. Its unique trifunctional nature—a central aromatic ring substituted with a carboxylic acid and two reactive aminomethyl groups in a meta-arrangement—provides a rigid, well-defined framework for constructing complex molecular architectures.
This guide provides an in-depth technical overview of 3,5-bis(aminomethyl)benzoic acid, detailing its properties, synthetic utility, and proven applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs. We will explore its role as a key intermediate, particularly in the synthesis of targeted therapeutics like Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.[3][4] The protocols and insights herein are designed to be both educational and immediately applicable in a laboratory setting, explaining not just the "how" but the critical "why" behind experimental choices.
Section 2: Physicochemical & Safety Profile
A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in any synthetic protocol.
Physicochemical Properties
The structural arrangement of 3,5-bis(aminomethyl)benzoic acid dictates its reactivity. The carboxylic acid group provides a handle for amide couplings or esterifications, while the two primary amine functionalities are excellent nucleophiles for reactions with electrophiles such as acyl chlorides, isocyanates, or aldehydes. This trifunctionality allows for the creation of diverse and complex structures from a single, readily available starting material.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [5][6] |
| Molar Mass | 180.2 g/mol | [5][7] |
| pKa (Predicted) | 3.20 ± 0.10 | [5] |
| Boiling Point (Predicted) | 401.9 ± 45.0 °C | [5] |
| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [5] |
| Storage Condition | 2-8°C | [5] |
| Physical Form | Solid | [8] |
Safety & Handling
3,5-Bis(aminomethyl)benzoic acid and its common salt forms (e.g., dihydrochloride) require careful handling in accordance with good laboratory practice. The compound is classified as an irritant.[8][9][10]
| Hazard Category | GHS Statements | Recommended Precautions |
| Acute Toxicity | H302 (Harmful if swallowed), H332 (Harmful if inhaled) | P261, P264, P270, P271[8][9] |
| Skin Irritation | H315 (Causes skin irritation) | P280, P302+P352, P362+P364[8][9] |
| Eye Irritation | H319 (Causes serious eye irritation) | P280, P305+P351+P338[8][9][10] |
| Respiratory Irritation | H335 (May cause respiratory irritation) | P261, P304+P340, P312[8][9] |
| Storage | P403+P233 (Store in a well-ventilated place. Keep container tightly closed)[8][9] | |
| Disposal | P501 (Dispose of contents/container to an approved waste disposal plant)[9] |
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[9][10][11]
Section 3: Core Synthetic Application - A Scaffold for PARP Inhibitors
A prominent application of scaffolds like 3,5-bis(aminomethyl)benzoic acid is in the design of enzyme inhibitors for cancer therapy.[7] The PARP enzyme family, particularly PARP-1, is a critical player in DNA damage repair.[12] Inhibiting PARP is a clinically validated strategy, known as synthetic lethality, for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[12][13] Between 2014 and 2018, four PARP inhibitors were approved by the FDA and EMA for treating various cancers.[4]
The meta-disposed aminomethyl groups on the 3,5-bis(aminomethyl)benzoic acid scaffold allow for the synthesis of bidentate ligands. This specific geometry is highly effective for creating molecules that can span and interact with multiple points within an enzyme's active site, leading to high-affinity binding and potent inhibition.
Caption: Logical flow from scaffold selection to therapeutic application.
Section 4: Protocols for Synthetic Transformations
The most common and pivotal reaction involving 3,5-bis(aminomethyl)benzoic acid is the acylation of its two primary amine groups to form stable amide bonds. This protocol details a representative procedure for a double acylation reaction.
Protocol 1: Synthesis of a Diamide Derivative via Double Acylation
Principle: This protocol demonstrates the nucleophilic character of the aminomethyl groups in a standard amide coupling reaction with an acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. The reaction is typically performed at a reduced temperature to control its exothermicity.
Caption: General workflow for the double acylation of 3,5-bis(aminomethyl)benzoic acid.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3,5-Bis(aminomethyl)benzoic acid | 105995-43-5 | 180.20 | 1.80 g | 10.0 |
| Acetyl Chloride | 75-36-5 | 78.50 | 1.73 g (1.57 mL) | 22.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.53 g (3.5 mL) | 25.0 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-bis(aminomethyl)benzoic acid (1.80 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) followed by triethylamine (3.5 mL, 25.0 mmol). Stir the suspension at room temperature under a nitrogen atmosphere until a clear solution is obtained.
-
Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as an acid scavenger for the HCl generated.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality Note: Acylation is an exothermic reaction. Cooling prevents potential side reactions and ensures controlled addition.
-
-
Reagent Addition: Add acetyl chloride (1.57 mL, 22.0 mmol) dropwise to the stirred solution over 15 minutes using a syringe. Ensure the internal temperature does not rise above 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath again and slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acetyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Section 5: Case Study: Conceptual Synthesis of a PARP Inhibitor Precursor
To illustrate the practical utility of this scaffold, we present a conceptual workflow for synthesizing a precursor to a PARP-1 inhibitor. This design leverages the bidentate nature of the functionalized 3,5-bis(aminomethyl)benzoic acid core to interact with the enzyme active site. The synthesis involves a double reductive amination followed by an amide coupling.
Caption: Conceptual synthetic pathway to a PARP inhibitor precursor.
This multi-step synthesis highlights the strategic value of 3,5-bis(aminomethyl)benzoic acid. First, the two amine groups are functionalized (reductive amination) to install moieties that can form key interactions (e.g., hydrogen bonds) within the PARP active site. Subsequently, the carboxylic acid (after deprotection of an initial ester) is used as an anchor point to couple another crucial part of the pharmacophore, demonstrating the scaffold's ability to orchestrate a precise three-dimensional arrangement of functional groups.
Section 6: Conclusion
3,5-Bis(aminomethyl)benzoic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid aromatic core, combined with three distinct and orthogonally addressable functional groups, provides a reliable platform for developing complex, high-affinity ligands for biological targets. As demonstrated by its potential application in the synthesis of next-generation PARP inhibitors, this scaffold enables the precise spatial arrangement of pharmacophoric elements, a key requirement for potent and selective enzyme inhibition. Its continued use in drug discovery programs is a testament to its utility and versatility in the quest for novel therapeutics.
References
-
3,5-BIS-AMINOMETHYL-BENZOIC ACID - ChemBK. (2024). ChemBK. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed. (2022). PubMed. Available at: [Link]
-
Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. (n.d.). IntechOpen. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (2024). National Center for Biotechnology Information. Available at: [Link]
- CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents. (n.d.). Google Patents.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.). Google Patents.
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (2024). PubMed. Available at: [Link]
- US Patent for C-aryl glucoside SGLT2 inhibitors and method. (2007). Google Patents.
- US Patent for Compounds and compositions as protein degraders. (2020). Google Patents.
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
PATENT TERM EXTENSION APPLICATION UNDER 35 U.S.C. § 156. (2021). Regulations.gov. Available at: [Link]
-
Synthesis of 3-amino-benzoic acid - PrepChem.com. (n.d.). PrepChem.com. Available at: [Link]
-
3,5-Bis(aminomethyl)benzoic acid | C9H12N2O2 | CID 15225857 - PubChem. (n.d.). PubChem. Available at: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. (n.d.). MDPI. Available at: [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023). ResearchGate. Available at: [Link]
-
Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II - YouTube. (2024). YouTube. Available at: [Link]
-
What is the mechanism of Aminomethylbenzoic Acid? - Patsnap Synapse. (2024). Patsnap Synapse. Available at: [Link]
-
Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid - Bentham Science Publisher. (n.d.). Bentham Science. Available at: [Link]
-
Unlocking Innovation: The Versatility of 4-(Aminomethyl)benzoic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) induced fas expression and activated caspase-3 and -8 in a DLD-1 colon cancer cell line - PubMed. (n.d.). PubMed. Available at: [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors - Chemical Review and Letters. (n.d.). Chemical Review and Letters. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Preprints.org. Available at: [Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds - MDPI. (n.d.). MDPI. Available at: [Link]
Sources
- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 5. chembk.com [chembk.com]
- 6. 3,5-Bis(aminomethyl)benzoic acid | C9H12N2O2 | CID 15225857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labshake.com [labshake.com]
- 8. 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | 185963-32-0 [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride as a Versatile Linker in Drug Discovery
Abstract
The linker is a critical component in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their stability, efficacy, and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride, a trifunctional linker scaffold. We explore the rationale behind its use, highlighting how its rigid aromatic core and dual aminomethyl groups offer precise spatial control and conformational restriction. Detailed, field-proven protocols for its incorporation into drug conjugates are provided, alongside methods for the characterization and validation of the final products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in the design of next-generation targeted therapies.
Physicochemical Properties and Design Rationale
This compound is a crystalline solid whose utility in drug discovery stems from its unique structural features. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 185963-32-0 | [3] |
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 253.12 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3][5] |
| Storage | Sealed in dry, room temperature conditions | [3][4] |
| IUPAC Name | This compound | [3] |
Key Structural Features & Design Advantages
The efficacy of a linker is determined by its chemical makeup, length, and flexibility.[6][7] The 3,5-bis(aminomethyl)benzoic acid scaffold offers distinct advantages over more common aliphatic or polyethylene glycol (PEG) linkers:
-
Rigidity and Conformational Restriction: The central benzene ring provides a rigid, planar structure. In PROTAC design, this rigidity can be critical for orienting the protein-of-interest (POI) ligand and the E3 ligase ligand, thereby stabilizing the crucial ternary complex required for protein degradation.[8][9] This contrasts with flexible linkers, which allow for multiple conformations, not all of which may be productive.[9]
-
Trifunctional Handle: The molecule possesses three distinct reactive sites: two primary aminomethyl groups and one carboxylic acid. This "trifunctional" nature allows for convergent or divergent synthetic strategies. For instance, two different molecules (e.g., a payload and a solubilizing agent) can be attached to the amines before the entire construct is conjugated via the carboxylic acid.
-
Defined Spatial Geometry: The 1,3,5-substitution pattern on the aromatic ring fixes the attached molecules in a defined spatial relationship. This predictable geometry is invaluable for structure-activity relationship (SAR) studies, as it reduces the conformational variables that can complicate data interpretation.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash skin thoroughly after handling.[5][10] In case of contact, follow standard first-aid measures and consult the Safety Data Sheet (SDS).[5][11]
Core Applications in Drug Conjugate Design
The structural features of this linker make it suitable for several advanced drug discovery platforms.
Application: Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic payload to a monoclonal antibody (mAb).[1] Linkers can be broadly categorized as cleavable or non-cleavable.[12][13] Non-cleavable linkers offer greater plasma stability, as the payload is only released upon complete lysosomal degradation of the antibody.[14][15][16] This can minimize off-target toxicity.[14]
The 3,5-bis(aminomethyl)benzoic acid scaffold can be used to construct a stable, non-cleavable ADC. The workflow involves first attaching the payload to one of the aminomethyl groups and then conjugating the linker to the antibody via its carboxylic acid.
Figure 1: General workflow for constructing an ADC using the 3,5-bis(aminomethyl)benzoic acid linker.
Application: Rigid Scaffold for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6] The linker's role is paramount, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][7] The rigid nature of the 3,5-bis(aminomethyl)benzoic acid core can pre-organize the two ligands, potentially enhancing the cooperativity and stability of this complex.[9]
Figure 2: The linker orients ligands to form a stable ternary complex, leading to ubiquitination and degradation.
Experimental Protocols
The following protocols provide a framework for using this compound. All steps should be performed in a fume hood with appropriate personal protective equipment.
Protocol 3.1: General Handling and Solubilization
-
Causality: The dihydrochloride salt form enhances stability and shelf-life but requires neutralization to expose the reactive free amines. The choice of solvent is critical for subsequent reactions.
-
Procedure:
-
Allow the linker vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of linker in a clean, dry vial.
-
To solubilize and neutralize, add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a stoichiometric equivalent of a non-nucleophilic base (e.g., 2.2 equivalents of Diisopropylethylamine, DIPEA) relative to the linker to deprotonate both the aminomethyl groups and the carboxylic acid.
-
Vortex briefly until the solid is fully dissolved. The linker is now ready for the coupling reaction.
-
Protocol 3.2: Synthesis of a Payload-Linker Intermediate
This protocol describes coupling a payload containing a carboxylic acid to one of the linker's aminomethyl groups. This is a standard procedure in peptide synthesis.[17][18]
-
Causality: Amide bond formation requires activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. Coupling reagents like HBTU form a highly reactive intermediate ester, facilitating efficient bond formation while minimizing side reactions like epimerization.[18]
-
Materials:
-
Payload with a free carboxylic acid
-
Neutralized 3,5-bis(aminomethyl)benzoic acid solution (from Protocol 3.1)
-
Coupling Reagent: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA
-
Solvent: Anhydrous DMF
-
-
Procedure:
-
In a separate vial, dissolve the payload (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the payload/HBTU mixture and vortex for 1-2 minutes. This is the "pre-activation" step.
-
Slowly add the pre-activated payload solution to the vial containing the neutralized linker (1.2 eq). Using a slight excess of the linker ensures full consumption of the valuable payload.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Validation: Monitor the reaction by LC-MS. Look for the disappearance of the payload starting material and the appearance of a new peak corresponding to the mass of the [Payload + Linker - H₂O] conjugate.
-
Upon completion, the product can be purified using reverse-phase HPLC.
-
Protocol 3.3: Conjugation to Antibody Lysine Residues
This protocol details the attachment of the Payload-Linker intermediate to an antibody.
-
Causality: The carboxylic acid on the linker is activated to an N-hydroxysuccinimide (NHS) ester. NHS esters are stable enough to be isolated but highly reactive towards primary amines (like the ε-amino group of lysine) at slightly alkaline pH (8.0-8.5), forming a stable amide bond.[19] The buffer composition is critical; avoid buffers containing primary amines (e.g., Tris), which will compete with the antibody for the NHS ester.
-
Materials:
-
Purified Payload-Linker intermediate (from Protocol 3.2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer: Borate or Phosphate buffer, pH 8.5
-
-
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or tangential flow filtration. Adjust the antibody concentration to 5-10 mg/mL.
-
Activation: Dissolve the Payload-Linker intermediate (10-20 eq molar excess over the antibody) in DMSO. Add Sulfo-NHS (1.5 eq relative to linker) and EDC (1.5 eq relative to linker). Let the activation proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated Payload-Linker-NHS ester solution directly to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench any unreacted NHS-ester by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 3.4: Characterization of the Final ADC
Validating the final conjugate is a critical step to ensure quality and consistency.
-
Causality: A successful ADC must have the payload attached without compromising the antibody's structure or stability. Each technique provides a different piece of critical information.
-
Methods:
-
Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the payload's characteristic absorbance maximum (e.g., λ_max).
-
Calculate the DAR using the Beer-Lambert law with the known extinction coefficients of the antibody and payload. This provides an average measure of how many drug molecules are attached to each antibody.
-
-
Mass Confirmation by Mass Spectrometry (MS):
-
Deglycosylate the ADC (e.g., using PNGase F) and analyze the light and heavy chains via LC-MS. This confirms the covalent attachment of the payload and can reveal the distribution of different drug-loaded species.
-
-
Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Run the purified ADC on an SEC column. Compare the chromatogram to that of the unconjugated antibody. An increase in high-molecular-weight species (aggregates) indicates potential instability induced by the conjugation process.[20] A monomeric peak of >95% is generally desirable.
-
-
Thermal Stability by Differential Scanning Calorimetry (DSC):
-
Measure the melting temperature (Tm) of the ADC and compare it to the naked antibody. A significant decrease in Tm may suggest that the conjugation has destabilized the antibody structure.[21]
-
-
Data Interpretation and Troubleshooting
| Parameter | Desired Outcome | Common Problem | Potential Cause & Solution |
| DAR | Average of 2-4 | DAR too low | Cause: Inefficient activation or conjugation. Solution: Confirm pH of conjugation buffer is 8.0-8.5. Use fresh EDC/NHS. Increase molar excess of linker-payload. |
| DAR too high | Cause: Excessive molar excess of linker-payload. Solution: Reduce the equivalents of linker-payload used in the conjugation step. | ||
| SEC Analysis | >95% Monomer | High aggregation | Cause: Hydrophobic payload causing insolubility; excessive organic solvent; harsh reaction conditions. Solution: Reduce organic solvent percentage. Include a solubilizing co-linker. Optimize pH. |
| MS Analysis | Clear peaks for drug-loaded chains | Heterogeneous or unexpected masses | Cause: Incomplete reaction; side reactions; antibody fragmentation. Solution: Re-evaluate quenching and purification steps. Ensure reaction conditions are not too harsh (e.g., extreme pH or temperature). |
Conclusion
This compound is a powerful and versatile linker for advanced drug discovery applications. Its rigid aromatic core provides a level of conformational control that is difficult to achieve with traditional flexible linkers, making it particularly valuable for the rational design of PROTACs. Its trifunctional nature allows for the construction of well-defined ADCs and other complex bioconjugates. By following the robust synthesis and characterization protocols outlined in this guide, researchers can effectively integrate this linker into their drug development pipelines to create novel therapeutics with potentially enhanced stability and efficacy.
References
-
Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. [Link]
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]
-
National Center for Biotechnology Information. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. [Link]
-
SpringerLink. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. [Link]
-
Iowa State University Library. Chemical Linkers in Antibody-Drug Conjugates (ADCs). [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
-
NJ Bio, Inc. Linkers for ADCs. [Link]
-
ACS Publications. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. [Link]
-
Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
-
Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. [Link]
-
PubMed. (2024, October 24). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
National Center for Biotechnology Information. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]
-
PLOS. Bioprocess development of antibody-drug conjugate production for cancer treatment. [Link]
-
SYNthesis med chem. Antibody Drug Conjugates. [Link]
-
National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]
-
JoVE. (2022, June 27). Solid Phase Synthesis: Functionalized Bis-Peptide Using Safety Catch Methodology l Protocol Preview. [Link]
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
Sources
- 1. abzena.com [abzena.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. This compound | 185963-32-0 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. aksci.com [aksci.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. biotechinformers.com [biotechinformers.com]
- 14. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 15. njbio.com [njbio.com]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 21. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Use of 3,5-Bis(aminomethyl)benzoic acid in the synthesis of enzyme inhibitors
Application Notes & Protocols
Topic: The Strategic Use of 3,5-Bis(aminomethyl)benzoic Acid in the Synthesis of Novel Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that provide a rigid and synthetically tractable framework are of paramount importance.[1][2] 3,5-Bis(aminomethyl)benzoic acid has emerged as a privileged scaffold, particularly in the design of competitive enzyme inhibitors. Its unique trifunctional nature—a central, rigid phenyl ring providing a defined spatial orientation, a carboxylic acid for potential salt bridge formation or further derivatization, and two primary aminomethyl groups for combinatorial elaboration—makes it an exceptional building block. This guide provides an in-depth exploration of the strategic application of 3,5-bis(aminomethyl)benzoic acid in the synthesis of serine protease inhibitors, complete with detailed experimental protocols, mechanistic insights, and data interpretation.
Introduction: The Architectural Advantage of 3,5-Bis(aminomethyl)benzoic Acid
3,5-Bis(aminomethyl)benzoic acid is a trifunctional aromatic compound with the molecular formula C9H12N2O2.[3][4] Its value in medicinal chemistry stems from its pre-organized structural rigidity and the divergent reactivity of its functional groups.
-
Rigid Core: The central benzene ring acts as a non-peptidic, conformationally constrained scaffold. This rigidity is crucial for minimizing the entropic penalty upon binding to a target enzyme, often leading to higher affinity.
-
Symmetric Aminomethyl Arms: The two aminomethyl groups at the meta positions offer two points for chemical diversification. This 1,3,5-substitution pattern allows for the creation of U-shaped molecules that can effectively span and interact with multiple sub-pockets within an enzyme's active site, such as the S2 and S3 pockets of serine proteases.[5]
-
Carboxylic Acid Handle: The carboxyl group provides an additional site for modification or can act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with basic residues in the enzyme's active site.
These features make 3,5-bis(aminomethyl)benzoic acid an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]
Core Application: Scaffolding Serine Protease Inhibitors
Serine proteases are a major class of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.[6][7][8] The design of potent and selective inhibitors for enzymes like thrombin and Factor VIIa (FVIIa), key players in the coagulation cascade, is a significant focus of antithrombotic drug development.[9][10][11][12]
Rationale for Targeting Serine Proteases
The active site of serine proteases is typically a well-defined cleft with distinct sub-pockets (S1, S2, S3, etc.) that accommodate the side chains of the substrate's amino acid residues (P1, P2, P3, etc.). 3,5-Bis(aminomethyl)benzoic acid is an excellent P2-P3 scaffold mimetic.[5][11] By attaching appropriate chemical moieties to the aminomethyl "arms," a chemist can design an inhibitor that places these groups into the S2 and S3 pockets, mimicking the natural substrate binding and achieving high affinity and selectivity.
General Synthetic Workflow
The synthesis of enzyme inhibitors using this scaffold generally follows a convergent approach where the core is functionalized in a stepwise manner. The workflow involves protecting the reactive groups, sequentially coupling different moieties to the aminomethyl arms, and finally deprotecting to yield the active inhibitor.
Caption: General workflow for inhibitor synthesis.
Detailed Protocols: Synthesis of a Thrombin Inhibitor
This section provides a representative protocol for synthesizing a potent thrombin inhibitor based on the 3,5-bis(aminomethyl)benzoic acid scaffold. This protocol is a composite of established synthetic methodologies in medicinal chemistry.
Materials and Reagents
| Reagent | Supplier | Grade |
| 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | Sigma-Aldrich | ≥95% |
| Thionyl chloride (SOCl₂) | Acros Organics | Reagent Grade |
| Methanol (MeOH), Anhydrous | Fisher Chemical | ACS Grade |
| Di-tert-butyl dicarbonate (Boc₂O) | TCI America | >97% |
| Dichloromethane (DCM), Anhydrous | EMD Millipore | DriSolv® |
| Triethylamine (TEA) | Alfa Aesar | >99% |
| Trifluoroacetic acid (TFA) | Oakwood | 99% |
| HATU (Coupling Agent) | Chem-Impex | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Combi-Blocks | >99.5% |
| N-Boc-piperidine-4-carboxylic acid | Chem-Impex | >98% |
| 3-Chlorobenzylamine | Oakwood | 98% |
| Acetonitrile (ACN), HPLC Grade | J.T. Baker | BAKER ANALYZED™ |
| Water, HPLC Grade | VWR | HPLC Grade |
Protocol 1: Protection of the Scaffold
Objective: To protect the carboxylic acid as a methyl ester and the amino groups with Boc protecting groups to allow for selective functionalization.
-
Esterification:
-
Suspend this compound (5.0 g, 19.9 mmol) in anhydrous methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (4.4 mL, 59.7 mmol) dropwise over 30 minutes. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Monitor reaction completion by TLC (e.g., 10% MeOH in DCM).
-
Cool the mixture and evaporate the solvent under reduced pressure to yield the crude methyl 3,5-bis(aminomethyl)benzoate dihydrochloride as a white solid.
-
-
Boc Protection:
-
Dissolve the crude ester from the previous step in anhydrous DCM (150 mL).
-
Add triethylamine (13.9 mL, 99.5 mmol) to neutralize the HCl salt.
-
Add di-tert-butyl dicarbonate (9.5 g, 43.8 mmol) portion-wise at 0 °C. Causality: Boc₂O reacts with the primary amines to form tert-butyl carbamates (Boc groups), which are stable to a wide range of conditions but easily removed with acid.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to afford methyl 3,5-bis((tert-butoxycarbonylamino)methyl)benzoate.
-
Protocol 2: Stepwise Functionalization
Objective: To sequentially couple different chemical moieties to the two aminomethyl groups.
-
Monofunctionalization (P3 Mimetic):
-
This step is illustrative. A selective mono-deprotection would typically be required, or a statistical reaction followed by separation. For this protocol, we will assume a different starting material for simplicity: 3-((tert-butoxycarbonylamino)methyl)-5-(aminomethyl)benzoic acid methyl ester, which can be synthesized through more complex routes.
-
For the purpose of this guide, we will proceed with a di-functionalized symmetric example. Dissolve the di-Boc protected ester (1.0 g, 2.4 mmol) in a 1:1 mixture of TFA/DCM (20 mL). Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting groups, regenerating the primary amines.
-
Stir for 2 hours at room temperature.
-
Evaporate the solvent and co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
Dissolve the resulting diamine salt in anhydrous DMF (20 mL).
-
Add DIPEA (1.7 mL, 9.6 mmol) to neutralize the salt.
-
In a separate flask, dissolve 3-chlorobenzoic acid (0.83 g, 5.3 mmol) in DMF (10 mL). Add HATU (2.0 g, 5.3 mmol) and DIPEA (1.7 mL, 9.6 mmol). Stir for 10 minutes to pre-activate the acid. Causality: HATU is a highly efficient peptide coupling agent that converts the carboxylic acid into a reactive ester, facilitating rapid amide bond formation with minimal side reactions.
-
Add the pre-activated acid solution to the diamine solution and stir at room temperature for 4 hours.
-
Dilute the reaction with ethyl acetate (100 mL) and wash with 1M HCl, sat. NaHCO₃, and brine.
-
Dry, concentrate, and purify by chromatography to yield the di-acylated product.
-
Protocol 3: Final Deprotection and Purification
-
Saponification:
-
Dissolve the di-acylated methyl ester (e.g., 0.5 g) in a 3:1 mixture of THF/Water (20 mL).
-
Add LiOH·H₂O (2 equivalents) and stir at room temperature for 3-5 hours, monitoring by TLC. Causality: Lithium hydroxide is a strong base that hydrolyzes the methyl ester to the corresponding carboxylic acid.
-
Once complete, acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude final inhibitor.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% TFA).
-
Combine fractions containing the pure product, freeze, and lyophilize to obtain the final inhibitor as a white, fluffy solid.
-
Characterize by LC-MS and ¹H NMR to confirm identity and purity (>95%).
-
Data Analysis and Expected Results
The synthesized inhibitors should be evaluated for their ability to inhibit the target enzyme.
Enzyme Inhibition Assay
-
Enzyme: Human α-Thrombin
-
Substrate: Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)[8]
-
Method: A continuous kinetic fluorescence assay is performed in 96-well plates. The rate of substrate hydrolysis is measured in the presence of varying concentrations of the inhibitor.
-
Data Analysis: IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation. Kᵢ values can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Representative Data
| Compound ID | P2/P3 Substituent | Thrombin Kᵢ (nM) | Selectivity vs. Trypsin |
| Inhibitor-1 | 3-Chlorobenzyl | 15.2 | >200-fold |
| Inhibitor-2 | 4-Fluorobenzyl | 28.5 | >150-fold |
| Inhibitor-3 | Cyclohexylmethyl | 8.9 | >300-fold |
| Lead Cpd (Ref) | Ac-(D)-Phe-Pro-boroArg | 0.2 | ~50-fold[5] |
This table contains illustrative data.
Visualizing the Binding Hypothesis
The rigid scaffold of 3,5-bis(aminomethyl)benzoic acid orients the appended P2/P3 mimetic groups to interact with the S2/S3 pockets of a serine protease. The central carboxylate can form a salt bridge with a basic residue near the active site.
Caption: Hypothetical binding mode of an inhibitor.
Conclusion
3,5-Bis(aminomethyl)benzoic acid is a versatile and powerful scaffold for the structure-based design of enzyme inhibitors. Its rigid framework and synthetically accessible functional groups allow for the systematic exploration of chemical space to optimize potency and selectivity. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable building block in their quest for novel therapeutics.
References
-
ResearchGate. Design of Serine Protease Inhibitors. Available from: [Link]
-
ChemBK. 3,5-BIS-AMINOMETHYL-BENZOIC ACID. Available from: [Link]
-
Frontiers. Novel inhibitors and activity-based probes targeting serine proteases. Available from: [Link]
-
PubMed. Design of potent selective zinc-mediated serine protease inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Novel inhibitors and activity-based probes targeting serine proteases. PMC. Available from: [Link]
-
PubMed. Thrombin inhibitors built on an azaphenylalanine scaffold. Available from: [Link]
-
University of Kansas. Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. Available from: [Link]
-
PubMed. Design, synthesis and SAR of a series of 1,3,5-trisubstituted benzenes as thrombin inhibitors. Available from: [Link]
-
PubMed. Structure-based design of P3 moieties in the peptide mimetic factor VIIa inhibitor. Available from: [Link]
-
MDPI. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available from: [Link]
-
PubMed Central. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Available from: [Link]
-
National Institutes of Health (NIH). Privileged Scaffolds for Library Design and Drug Discovery. PMC. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]
-
PubChem. 3,5-Bis(aminomethyl)benzoic acid. Available from: [Link]
-
Beilstein Journals. BJOC - Search Results. Available from: [Link]
-
MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Available from: [Link]
-
CRIPS. Scaffold Hopping in Drug Discovery. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of novel FXIa inhibitors featuring five-membered heterocycles as P2' fragments. Available from: [Link]
-
Chemical Review and Letters. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Available from: [Link]
-
MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Available from: [Link]
-
PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]
-
PubMed. Synthesis of Transition-State Inhibitors of Chorismate Utilizing Enzymes from Bromobenzene cis-1,2-Dihydrodiol. Available from: [Link]
-
PubMed Central. Discovery of new VEGFR-2 inhibitors based on bis([5][6][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Available from: [Link]
-
PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]
-
Bentham Science. Drug Evolution: p-Aminobenzoic Acid as a Building Block. Available from: [Link]
-
ResearchGate. An efficient synthesis of 2-(3-(4-amidinophenylcarbamoyl)naphthalen-2-yl)-5-((2,2-methylpro pyl)carbamoyl)benzoic acid: A factor VIIa inhibitor discovered by the Ono Pharmaceutical Company. Available from: [Link]
- Google Patents. Novel technology for synthesis of aminomethylbenzoic acid.
-
PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available from: [Link]
-
Semantic Scholar. Discovery of novel P1 groups for coagulation factor VIIa inhibition using fragment-based screening. Available from: [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3,5-Bis(aminomethyl)benzoic acid | C9H12N2O2 | CID 15225857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 7. Design of potent selective zinc-mediated serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin inhibitors built on an azaphenylalanine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR of a series of 1,3,5-trisubstituted benzenes as thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of P3 moieties in the peptide mimetic factor VIIa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labshake.com [labshake.com]
Application Notes and Protocols for the Functionalization of Polymers Using 3,5-Bis(aminomethyl)benzoic Acid
Introduction: A Versatile Trifunctional Linker for Advanced Polymer Architectures
In the realm of polymer chemistry, particularly for biomedical and drug delivery applications, the precise control over the functional characteristics of a polymer is paramount. Functionalization allows for the attachment of bioactive molecules, targeting ligands, imaging agents, and other moieties that can impart specific properties to a polymeric scaffold. 3,5-Bis(aminomethyl)benzoic acid is a unique and highly versatile trifunctional linker molecule that offers a strategic advantage in the design of complex polymer conjugates. Its structure, featuring two primary aminomethyl groups and a single carboxylic acid on a central benzene ring, provides multiple avenues for covalent attachment, enabling the creation of branched, cross-linked, or multi-functionalized polymer systems.
This guide provides an in-depth exploration of the methodologies for functionalizing various polymer backbones with 3,5-Bis(aminomethyl)benzoic acid. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the necessary characterization techniques to validate the success of the functionalization.
Strategic Considerations for Functionalization
The trifunctional nature of 3,5-Bis(aminomethyl)benzoic acid necessitates a strategic approach to its use in polymer modification. The choice of which functional group to utilize for conjugation depends on the desired final properties of the polymer.
-
Attachment via Aminomethyl Groups: Utilizing the two primary amine groups for attachment to a polymer backbone leaves the carboxylic acid group available for subsequent conjugation of other molecules. This is ideal for creating polymers with pendant carboxyl groups, which can then be used to attach drugs, proteins, or other amine-containing ligands. This approach can also lead to cross-linking if both amine groups react with the polymer backbone.
-
Attachment via the Carboxylic Acid Group: Activating the carboxylic acid allows for its conjugation to polymers with available amine or hydroxyl groups. This leaves the two aminomethyl groups exposed, creating a polymer surface with a high density of primary amines. These pendant amines can be used for further modifications or can impart a positive charge to the polymer, which can be advantageous for interacting with negatively charged biological molecules like nucleic acids.
Core Experimental Protocols
Herein, we present detailed protocols for the functionalization of three widely used polymer backbones: Poly(ethylene glycol) (PEG), Polystyrene, and Poly(lactic-co-glycolic acid) (PLGA).
Protocol 1: Functionalization of Carboxyl-Terminated Poly(ethylene glycol) (PEG-COOH) with 3,5-Bis(aminomethyl)benzoic Acid via EDC/NHS Chemistry
This protocol describes the attachment of 3,5-Bis(aminomethyl)benzoic acid to a carboxyl-terminated PEG backbone through the formation of a stable amide bond with one of the aminomethyl groups. This leaves a free aminomethyl group and a carboxylic acid on the PEG chain.
Workflow Diagram:
Caption: Workflow for PEG-COOH functionalization.
Materials:
-
Carboxyl-terminated Poly(ethylene glycol) (PEG-COOH)
-
3,5-Bis(aminomethyl)benzoic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized (DI) water
Procedure:
-
Dissolution of PEG-COOH: Dissolve PEG-COOH in MES buffer to a final concentration of 10 mg/mL.
-
Activation of Carboxylic Acid: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG-COOH solution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.[1]
-
Coupling Reaction: Dissolve a 10-fold molar excess of 3,5-Bis(aminomethyl)benzoic acid in a minimal amount of DMF and add it dropwise to the activated PEG solution. Let the reaction proceed at room temperature for 4-6 hours with continuous stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified functionalized PEG as a white powder.
Protocol 2: Functionalization of Amino-Terminated Polystyrene with 3,5-Bis(aminomethyl)benzoic Acid
This protocol details the attachment of 3,5-Bis(aminomethyl)benzoic acid to an amino-terminated polystyrene backbone via its carboxylic acid group, resulting in a polymer with two pendant aminomethyl groups.
Workflow Diagram:
Caption: Workflow for Polystyrene functionalization.
Materials:
-
Amino-terminated Polystyrene
-
3,5-Bis(aminomethyl)benzoic acid
-
EDC and NHS
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol
Procedure:
-
Dissolution: Dissolve amino-terminated polystyrene in anhydrous DMF.
-
Activation of 3,5-Bis(aminomethyl)benzoic acid: In a separate flask, dissolve 3,5-Bis(aminomethyl)benzoic acid, EDC, and NHS (1:1.2:1.2 molar ratio) in anhydrous DMF. Stir for 1 hour at room temperature to form the active NHS ester.
-
Coupling: Add the activated 3,5-Bis(aminomethyl)benzoic acid solution to the polystyrene solution. Add a 2-fold molar excess of TEA to act as a base. Stir the reaction mixture at 40°C for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Washing and Drying: Collect the precipitate by filtration, wash thoroughly with methanol to remove unreacted starting materials, and dry under vacuum.
Protocol 3: Functionalization of PLGA with 3,5-Bis(aminomethyl)benzoic Acid via Reductive Amination
This protocol utilizes the terminal carboxylic acid group of PLGA, which is first reduced to an aldehyde, and then coupled with one of the aminomethyl groups of 3,5-Bis(aminomethyl)benzoic acid.
Workflow Diagram:
Sources
Preparation of 3,5-Bis(aminomethyl)benzoic Acid Derivatives for Antimicrobial Activity: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Benzoic acid derivatives have historically served as a versatile platform in medicinal chemistry. The strategic introduction of aminomethyl groups at the 3 and 5 positions of the benzoic acid core presents an intriguing avenue for developing new antimicrobial agents. This substitution pattern offers a unique spatial arrangement of cationic centers, which can facilitate interactions with the negatively charged components of microbial cell membranes, potentially leading to membrane disruption and cell death. Furthermore, the carboxylic acid moiety provides a handle for further derivatization to fine-tune the physicochemical properties and biological activity of the compounds. This document provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of 3,5-bis(aminomethyl)benzoic acid derivatives, aimed at researchers and drug development professionals in the field of infectious diseases.
Section 1: Synthesis and Characterization of 3,5-Bis(aminomethyl)benzoic Acid Derivatives
The synthesis of the core scaffold, 3,5-bis(aminomethyl)benzoic acid, can be approached through a multi-step process starting from a readily available precursor. A common strategy involves the transformation of methyl or halo groups into aminomethyl functionalities. The following protocol outlines a representative synthesis, which can be adapted for the preparation of various derivatives.
General Synthetic Strategy
The overall synthetic pathway can be visualized as a two-stage process: first, the installation of latent aminomethyl groups, followed by their deprotection or conversion to the final primary amines. A plausible route starts from 3,5-dimethylbenzoic acid, proceeding through bromination followed by amination.
Caption: General synthetic workflow for 3,5-bis(aminomethyl)benzoic acid.
Detailed Experimental Protocol: Synthesis of 3,5-Bis(aminomethyl)benzoic Acid
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 3,5-Dimethylbenzoic Acid | Sigma-Aldrich | ≥98% |
| Methanol (anhydrous) | Fisher Scientific | ACS Grade |
| Sulfuric Acid (concentrated) | VWR | ACS Grade |
| N-Bromosuccinimide (NBS) | Acros Organics | 99% |
| Azobisisobutyronitrile (AIBN) | Alfa Aesar | 98% |
| Carbon Tetrachloride (CCl4) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Sodium Azide (NaN3) | Sigma-Aldrich | ≥99.5% |
| Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% |
| Palladium on Carbon (10%) | Strem Chemicals | |
| Lithium Hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, ≥99.9% |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Hexanes | VWR | ACS Grade |
Step-by-Step Methodology:
-
Esterification: In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3,5-dimethylbenzoate.
-
Radical Bromination: Dissolve the methyl 3,5-dimethylbenzoate in an appropriate solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under a light source (e.g., a 250W lamp) for 8-12 hours. The reaction should be monitored by TLC. After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer and concentrate to yield methyl 3,5-bis(bromomethyl)benzoate.
-
Azide Formation: Dissolve the crude methyl 3,5-bis(bromomethyl)benzoate in anhydrous dimethylformamide (DMF). Add sodium azide in portions at room temperature. Stir the reaction mixture for 12-16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 3,5-bis(azidomethyl)benzoate.
-
Reduction to Amine: Dissolve the methyl 3,5-bis(azidomethyl)benzoate in methanol. Add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-8 hours. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield methyl 3,5-bis(aminomethyl)benzoate.
-
Hydrolysis: Dissolve the methyl 3,5-bis(aminomethyl)benzoate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-bis(aminomethyl)benzoic acid.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.
Section 2: Protocols for Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized 3,5-bis(aminomethyl)benzoic acid derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[3]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.[2] Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).[2] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.[2]
-
Inoculation and Incubation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (bacteria without the compound) and a sterility control well (broth only).[2] Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5] It is determined as a subsequent step after the MIC assay.
Protocol: MBC Assay
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations).[5]
-
Plating: Spot-plate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.[5]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[5]
-
Reading and Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Section 3: Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 3,5-bis(aminomethyl)benzoic acid derivatives is yet to be established, insights can be drawn from related chemical series.
-
Role of the Aminomethyl Groups: The primary amino groups are expected to be protonated at physiological pH, conferring a cationic character to the molecule. This positive charge is crucial for the initial interaction with the negatively charged bacterial membrane. The number and spatial arrangement of these cationic groups can significantly influence antimicrobial potency.[6]
-
Impact of Substituents on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties and lipophilicity of the molecule. For instance, in some series of p-aminobenzoic acid derivatives, the presence of electron-withdrawing groups like halogens has been shown to enhance antimicrobial activity.[7]
-
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to esters or amides to alter the compound's solubility, cell permeability, and potential for interacting with biological targets. Esterification of aminobenzoic acid derivatives has been explored as a strategy to modulate their biological activity.[8]
Section 4: Troubleshooting and Expert Recommendations
-
Synthesis Challenges: Radical bromination reactions can sometimes lead to multiple bromination products. Careful control of stoichiometry and reaction time is crucial. Purification by column chromatography may be necessary. The reduction of azides to amines is a high-yielding reaction, but care must be taken when handling hydrogen gas.
-
Solubility Issues in Biological Assays: Some derivatives may exhibit poor aqueous solubility. The use of a co-solvent like DMSO is acceptable, but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.
-
Interpreting MIC/MBC Data: It is essential to run quality control (QC) strains with known MIC values for standard antibiotics in parallel with the test compounds to ensure the validity of the assay.
Conclusion
The 3,5-bis(aminomethyl)benzoic acid scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and microbiological testing protocols outlined in this guide provide a robust framework for researchers to explore the potential of this chemical class. Systematic derivatization and subsequent SAR studies will be instrumental in optimizing the antimicrobial potency and pharmacological properties of these compounds, paving the way for the discovery of new therapeutics to combat the growing threat of antibiotic resistance.
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Shefali Arora, et al. (2016).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BMG Labtech. (2024).
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- Creative Diagnostics. (n.d.).
- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- IDEXX. (n.d.).
- MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6733.
- NIH. (n.d.). Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups.
- NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11, 37.
- ResearchGate. (2016).
- Taylor & Francis Online. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Critical Reviews in Microbiology, 47(4), 405-415.
- The World's Largest Collection of Open Access Research Papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Wiley Online Library. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug Development Research, 82(2), 198-206.
Sources
- 1. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A synthetic route to novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates [comptes-rendus.academie-sciences.fr]
- 3. Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride
Welcome to the technical support guide for the synthesis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The advice herein is based on established chemical principles and field-proven insights.
Overview of the Synthesis Pathway
The most common and scalable route to this compound involves the catalytic hydrogenation of 3,5-dicyanobenzoic acid. This method is often preferred due to the availability of the starting material and the generally clean conversion to the desired primary amine.
The overall transformation is as follows:
Caption: General synthesis route from 3,5-dicyanobenzoic acid.
This guide will focus on troubleshooting this specific pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low. What are the likely causes?
Low yield is the most common issue, often stemming from problems with the catalytic hydrogenation step. Let's break down the potential culprits.
A1: Potential Causes & Corrective Actions
-
Catalyst Inactivity: The catalyst is the heart of the reaction. Its activity can be compromised easily.
-
Diagnosis: Is your catalyst old or improperly stored? Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric and can be poisoned by air, sulfur compounds, or halides.[1][2][3] Raney Nickel, in particular, must be stored under water to maintain its activity and for safety.[1][3]
-
Solution:
-
Always use a fresh batch of catalyst from a reputable supplier if you suspect deactivation.
-
Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) during transfer to the reaction vessel to prevent air exposure.[2]
-
Ensure all solvents and reagents are free from potential catalyst poisons.
-
-
-
Incomplete Reaction: The reaction may have stalled before all the starting material was consumed.
-
Diagnosis: How are you monitoring the reaction? Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential. Another key indicator is the cessation of hydrogen uptake in the reactor.
-
Solution:
-
Reaction Time: If hydrogen uptake has slowed but not stopped, extend the reaction time. Nitrile reductions can be slower than other hydrogenations.[4][5]
-
Hydrogen Pressure: Ensure the hydrogen pressure is adequate and maintained throughout the reaction. For bench-scale synthesis, 50-100 psi is typical. Higher pressures can accelerate the reaction rate.
-
Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.[4]
-
Catalyst Loading: If the reaction stalls, it may be due to insufficient catalyst. Typical loadings range from 5-10 mol% of the metal relative to the substrate.
-
-
-
Side Reaction Formation: The formation of secondary amines or other byproducts can significantly reduce the yield of the desired primary amine.[6][7]
-
Diagnosis: Analysis of the crude reaction mixture by LC-MS or NMR can help identify unexpected molecular weights or signals.
-
Solution:
-
Ammonia/Acid Additive: The addition of ammonia or a weak acid (like acetic acid) to the reaction medium can help suppress the formation of secondary amines by protonating the primary amine product or competing in side reactions.
-
Solvent Choice: Protic solvents like ethanol or methanol are generally effective. The choice of solvent can influence selectivity.[4]
-
-
-
Product Loss During Workup: The product, especially as the dihydrochloride salt, is highly soluble in water and polar solvents.
-
Diagnosis: Are you performing extensive aqueous extractions? If so, you may be losing the product to the aqueous phase.[8]
-
Solution: After acidification with HCl, concentrate the solution in vacuo to a small volume and precipitate the product by adding a less polar anti-solvent like ethanol, isopropanol, or acetone. This minimizes aqueous transfers.
-
Q2: My final product is impure. How can I improve its purity?
Purity is critical for downstream applications. Impurities often arise from incomplete reactions or side products that co-precipitate with the desired compound.
A2: Purification Strategy
-
Identify the Impurity: The first step is to understand what you are trying to remove. Common impurities include:
-
Unreacted 3,5-dicyanobenzoic acid.
-
Partially reduced intermediate (3-amino-5-cyanobenzoic acid).
-
Secondary amine byproducts.
-
Residual catalyst (metal fines).
-
-
Optimize the Workup:
-
Catalyst Filtration: After the reaction, the catalyst must be filtered carefully. Crucially, do not allow the catalyst to dry on the filter paper, as it can ignite upon contact with air. [2][3] Keep the filter cake wet with solvent. A pad of Celite® can aid in removing fine catalyst particles.
-
Salt Formation: The conversion to the dihydrochloride salt is a key purification step. It leverages the basicity of the amine groups to separate the product from non-basic impurities.
-
-
Recrystallization: This is the most powerful tool for purifying the final product.
-
Solvent System: The goal is to find a solvent (or solvent mixture) in which the product is soluble at high temperatures but poorly soluble at low temperatures.[9] For amine hydrochlorides, mixtures of water/ethanol, water/isopropanol, or methanol/ether are often effective.[10][11]
-
Protocol: Dissolve the crude solid in a minimal amount of hot solvent (e.g., water or aqueous ethanol). If colored impurities are present, you can treat the hot solution with activated charcoal and filter it hot. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[9] Cool further in an ice bath before filtering to maximize recovery.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for synthesis and troubleshooting.
Frequently Asked Questions (FAQs)
-
Q: What is the best catalyst for this reduction?
-
Q: What are the critical safety precautions for this reaction?
-
A: The primary hazards are the pyrophoric catalyst and the use of flammable hydrogen gas.
-
Catalyst Handling: Never allow Raney Nickel or dry Pd/C to be exposed to air.[2][3] Always handle in a fume hood, under an inert atmosphere, and keep it wetted with solvent.
-
Hydrogen Gas: Use a properly maintained and certified hydrogenation reactor. Ensure the system is leak-tested and purged with an inert gas (like nitrogen) before and after introducing hydrogen.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
-
-
Q: How should I store the final this compound product?
-
A: The product is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it can be hygroscopic.[14]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3,5-Dicyanobenzoic Acid
Materials:
-
3,5-Dicyanobenzoic acid
-
Methanol (or Ethanol), ACS grade
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
In a suitable hydrogenation reactor vessel, add 3,5-dicyanobenzoic acid (1.0 eq).
-
Add methanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).
-
Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 wt% of the starting material). Caution: The catalyst is pyrophoric; do not add it to dry solvent or allow it to dry.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and monitor the pressure drop (hydrogen uptake). The reaction may be slightly exothermic.
-
Continue the reaction until hydrogen uptake ceases (typically 12-24 hours). Monitor for completion by TLC or HPLC if possible.
-
Once complete, vent the hydrogen and purge the vessel three times with nitrogen.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with methanol at all times.
-
To the filtrate, slowly add concentrated HCl (2.2 eq) while stirring. The product may begin to precipitate.
-
Concentrate the solution under reduced pressure to approximately 1/4 of its original volume.
-
Add an anti-solvent (e.g., isopropanol or acetone) until the solution becomes cloudy, then cool in an ice bath for 1-2 hours to complete precipitation.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Confirm the structure and purity using NMR, HPLC, and/or elemental analysis.
Data Summary Table
| Parameter | Recommended Range | Impact on Yield/Purity |
| Catalyst | 10% Pd/C or Raney Ni | Raney Ni may be faster but requires more careful handling. |
| Catalyst Loading | 5-10 wt% (Pd/C) | Lower loading may lead to incomplete reaction; higher is uneconomical. |
| Solvent | Methanol, Ethanol | Good solubility for starting material and product. |
| H₂ Pressure | 50 - 500 psi | Higher pressure increases reaction rate but requires specialized equipment. |
| Temperature | 25 - 50 °C | Higher temperature increases rate but may promote side reactions. |
| Acid for Salt | HCl | Provides the stable, crystalline dihydrochloride salt. |
References
-
About Catalysts. Vineeth Chemicals. [Link]
-
Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3. YouTube, 2018. [Link]
-
Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Precious Catalysts Pvt. Ltd. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate, 2021. [Link]
- Recovery of amines from by-product chloride salts.
-
Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. ResearchGate. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 2024. [Link]
-
Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Publishing. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization1. Unknown Source. [Link]
-
Tramadol. Wikipedia. [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing). [Link]
-
CATALYST, RANEY NICKEL, W-6. Organic Syntheses. [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. Precious Metal Compounds, Homogeneous Catalyst, Catalysts, Catalyst, Raney Nickel Catalyst, Heterogeneous Catalyst, Mumbai, India [vineethchemicals.com]
- 2. youtube.com [youtube.com]
- 3. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. nj.gov [nj.gov]
- 14. achmem.com [achmem.com]
Technical Support Center: Purification of Crude 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride
Welcome to the Technical Support Center for the purification of crude 3,5-Bis(aminomethyl)benzoic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to enhance purity, improve yield, and ensure the quality of your final product.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound, offering step-by-step solutions grounded in chemical principles.
Question 1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent challenge in recrystallization. The primary culprits are typically using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent in which they have significant solubility.
Causality and Solution Pathway:
-
Excess Solvent: The fundamental principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[1][2] Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Solution: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product.
-
Solution: To prevent this, preheat your filtration apparatus (funnel and receiving flask) in an oven or with a stream of hot solvent before filtration. Ensure the solution is kept near its boiling point just before and during the filtration process.
-
-
Improper Washing: Washing the purified crystals with a solvent at room temperature can redissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. This will wash away soluble impurities without significantly dissolving your purified product.
-
Question 2: After recrystallization, my product is still colored. How can I remove colored impurities?
Answer: The presence of color in your crystalline product indicates that colored impurities have co-crystallized with your desired compound. These are often highly conjugated organic molecules.
Causality and Solution Pathway:
-
Adsorption of Impurities: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and affinity for large, flat, aromatic molecules.
-
Solution: After dissolving your crude product in the hot solvent, add a small amount (typically 1-2% by weight of your crude material) of activated charcoal to the hot solution.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
-
-
Filtration of Charcoal: The charcoal, along with the adsorbed impurities, must be removed before allowing the solution to cool and crystallize.
-
Procedure: Keep the solution hot and perform a hot gravity filtration to remove the charcoal. The purified, colorless filtrate can then be allowed to cool slowly to induce crystallization.
-
Question 3: Instead of forming crystals, my compound "oiled out." What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The compound comes out of solution as a liquid instead of a solid. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point.
Causality and Solution Pathway:
-
High Solute Concentration: If the solution is supersaturated, the compound may precipitate out of solution too rapidly, not allowing for the formation of a crystal lattice.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly to encourage proper crystal formation.
-
-
Slow Cooling: Rapid cooling favors precipitation over crystallization.
-
Solution: After dissolving the crude material, allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool. Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize yield.
-
Question 4: No crystals are forming even after the solution has cooled to room temperature. What should I do to induce crystallization?
Answer: The absence of crystal formation is usually due to the solution being too dilute or the presence of a stable supersaturated state.
Causality and Solution Pathway:
-
Inducing Nucleation: Crystal growth requires nucleation sites.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide sites for crystals to begin forming.
-
Seeding: If you have a small amount of the pure product, add a "seed crystal" to the solution. This will act as a template for crystal growth.
-
-
Increasing Concentration: If the solution is too dilute, the solubility limit may not be reached even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow it to cool again.
-
-
Further Cooling: If room temperature is not low enough to induce crystallization, try cooling the solution in an ice bath.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like this compound, polar protic solvents are a good starting point. Based on the properties of similar aminobenzoic acids, a mixture of ethanol and water, or methanol and water is likely to be effective.[1] A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in various solvents like water, ethanol, methanol, and isopropanol.
Q2: What are the likely impurities in crude this compound?
A2: Depending on the synthetic route, common impurities can include starting materials, incompletely reacted intermediates, and byproducts. For syntheses involving amination reactions, potential impurities include secondary and tertiary amines, as well as hydroxylation byproducts.[3] These impurities can often be effectively removed by recrystallization.
Q3: Are there alternative purification methods to recrystallization?
A3: Yes, for amino acid derivatives, ion-exchange chromatography is a powerful alternative. This technique separates molecules based on their net charge. Since 3,5-Bis(aminomethyl)benzoic acid is an amino acid, it can be bound to a cation-exchange resin at an appropriate pH and then eluted with a change in pH or ionic strength, leaving many impurities behind.
Q4: How can I assess the purity of my final product?
A4: The purity of your this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic or phosphoric acid to adjust pH) and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing aromatic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities will typically cause the melting point to be depressed and broadened.
III. Detailed Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The exact solvent ratios and volumes may need to be optimized based on the initial purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent system (e.g., 80:20 ethanol:water).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or in a vacuum oven.
-
Analysis: Determine the yield and assess the purity of the final product by HPLC and/or melting point analysis.
Quantitative Data Summary (Example):
| Parameter | Value |
| Starting Material | 5.0 g crude this compound |
| Recrystallization Solvent | 80% Ethanol in Water |
| Approximate Solvent Volume | 50-75 mL |
| Expected Yield | 70-90% (depending on initial purity) |
| Expected Purity | >99% (by HPLC) |
IV. Visualizing the Purification Workflow
Sources
Optimization of reaction conditions for N-Boc protection of 3,5-Bis(aminomethyl)benzoic acid
Technical Support Center: N-Boc Protection of 3,5-Bis(aminomethyl)benzoic Acid
Welcome to the technical support center for the N-Boc protection of 3,5-bis(aminomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this transformation. The unique zwitterionic character and multiple reactive sites of the starting material demand a carefully optimized approach. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a successful and reproducible synthesis of N,N'-di-Boc-3,5-bis(aminomethyl)benzoic acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution but the underlying chemical reasoning to empower your experimental design.
Question 1: My starting material, 3,5-bis(aminomethyl)benzoic acid, won't dissolve in standard organic solvents like THF, DCM, or acetonitrile. How can I run the reaction?
Answer: This is the most common challenge and stems from the molecule's zwitterionic nature at neutral pH—it possesses both a basic amino group and an acidic carboxylic acid, leading to strong intermolecular ionic interactions and poor solubility in non-polar organic solvents.[1][2]
Solution: Perform the reaction in an aqueous or biphasic system using a base. By adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid to form a highly water-soluble sodium carboxylate salt.[2] This approach simultaneously solves the solubility issue and ensures the amino groups are in their more nucleophilic free base form, ready to react with the di-tert-butyl dicarbonate ((Boc)₂O).
-
Recommended Solvent Systems:
-
1,4-Dioxane / Water (e.g., 1:1 mixture)
-
Tetrahydrofuran (THF) / Water (e.g., 1:1 mixture)
-
Water with a phase-transfer catalyst if necessary, though often not required.
-
The di-tert-butyl dicarbonate is soluble in the organic phase (or as an oil in a purely aqueous system) and will react at the interface or in the bulk solution as the deprotonated amine becomes available.
Question 2: I'm getting a low yield of the desired di-Boc protected product. My TLC/LC-MS shows mostly starting material and some mono-Boc product.
Answer: A low yield of the di-protected product points to incomplete reaction, which can be caused by several factors: insufficient reagents, incorrect pH, or inadequate reaction time.
Solutions:
-
Verify Reagent Stoichiometry: For complete di-protection of both amino groups, a stoichiometric excess of di-tert-butyl dicarbonate is essential. The reaction consumes the amine and produces byproducts that can lower the pH, so sufficient base is also critical.
-
Ensure Sufficient Basicity: The starting material has three acidic protons to consider (one from the carboxylic acid and one from each protonated amine, especially if starting from a hydrochloride salt). You must add enough base to neutralize all of these and the acid generated during the carbamate formation. A common mistake is underestimating the amount of base required.
-
Increase Reaction Time/Temperature: While many Boc protections are rapid at room temperature, the heterogeneity of a biphasic reaction or steric factors can slow it down.[3] Monitor the reaction over a longer period (up to 12-24 hours). If it stalls, gentle heating (e.g., to 40°C) can increase the rate, but should be used cautiously to avoid (Boc)₂O decomposition.[4]
Table 1: Recommended Reagent Stoichiometry for Di-Protection
| Reagent | Equivalents | Rationale |
| 3,5-Bis(aminomethyl)benzoic acid | 1.0 | Limiting Reagent |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 2.2 - 2.5 | Ensures complete reaction at both amine sites. |
| Base (e.g., NaOH, NaHCO₃) | 3.0 - 4.0 | Neutralizes the carboxylic acid and both ammonium groups, and drives the reaction forward. |
Question 3: My main product is the mono-Boc protected compound, but I need the di-Boc version. What went wrong?
Answer: Formation of the mono-Boc product as the major species indicates that the reaction conditions are insufficient to drive the protection of the second, less reactive N-Boc-amine. Once one amine is protected, the electron-withdrawing nature of the carbamate group slightly reduces the nucleophilicity of the second amine, making its reaction slower.
Solution: This issue is almost always due to using an insufficient amount of (Boc)₂O. Ensure you are using at least 2.2 equivalents of the reagent. It can also be beneficial to add the (Boc)₂O in portions or to extend the reaction time after the initial formation of the mono-protected species is observed by TLC or LC-MS.
Question 4: I see an unexpected side product in my analysis. What could it be and how do I prevent it?
Answer: The most likely side product arises from the reaction of the carboxylate with (Boc)₂O. This forms a mixed anhydride, which is a highly reactive species. This intermediate can then react with an amino group from another molecule, leading to the formation of an amide dimer.
Solution: This side reaction is more prevalent in anhydrous organic solvents.[2] The use of an aqueous basic reaction medium is the best way to prevent it. Water will rapidly hydrolyze the mixed anhydride intermediate back to the starting carboxylate, effectively preventing the dimerization pathway.[2] If you must use an anhydrous system, running the reaction at a lower temperature (e.g., 0°C) can help minimize this side reaction.
Question 5: The work-up is difficult. When I acidify the reaction mixture, I have trouble extracting my product.
Answer: The N,N'-di-Boc protected product still contains a free carboxylic acid. In the basic aqueous solution after the reaction, it exists as a water-soluble carboxylate salt. To extract it into an organic solvent (like ethyl acetate or DCM), you must acidify the aqueous layer to protonate the carboxylate, making the overall molecule neutral and more lipophilic.
Solution:
-
Cool the Mixture: Before acidification, cool the reaction mixture in an ice bath to manage any heat generated.
-
Acidify Slowly: Slowly add a dilute acid (e.g., 1M HCl or citric acid) with vigorous stirring until the pH of the aqueous layer is ~3-4. You will likely see the product precipitate out of the solution.
-
Extract Thoroughly: Extract the acidified mixture with a suitable organic solvent like ethyl acetate (EtOAc). You may need to perform multiple extractions (e.g., 3 x volume of aqueous layer) to recover all the product.
-
Avoid Over-Acidification: Be cautious not to lower the pH too much (e.g., <2) for extended periods, as strongly acidic conditions can begin to cleave the Boc protecting groups.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for N-Boc protection? The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate, which then collapses to generate the stable N-Boc protected amine (a carbamate), along with tert-butanol and carbon dioxide as byproducts.[7] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]
Caption: General mechanism of N-Boc protection.
Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.[3]
-
TLC: The zwitterionic starting material will likely remain at the baseline in many organic solvent systems (e.g., ethyl acetate/hexanes). The di-Boc protected product is much less polar and will have a significantly higher Rf value. Use a polar solvent system (e.g., 10% Methanol in DCM) and stain with ninhydrin (stains free amines) or potassium permanganate. The starting material spot will be ninhydrin-positive, while the final product spot will not.
-
LC-MS: This provides the most definitive tracking. You can monitor the disappearance of the starting material's mass peak and the appearance of the di-Boc product's mass peak.
Q3: What if I only want to achieve mono-protection? While this guide focuses on complete di-protection, selective mono-protection of symmetrical diamines is a common synthetic challenge.[8] Success relies on carefully controlling stoichiometry or differentiating the reactivity of the two amino groups.
-
Stoichiometric Control: Use a sub-stoichiometric amount of (Boc)₂O (typically 0.8-0.9 equivalents). This will inevitably produce a mixture of starting material, mono-, and di-protected products that requires careful chromatographic separation.
-
Acid-Mediated Differentiation: A more elegant method involves protonating one of the amino groups to render it non-nucleophilic. This can be done by adding exactly one equivalent of an acid like HCl (which can be generated in situ from trimethylsilyl chloride (TMSCl) and methanol) before adding one equivalent of (Boc)₂O.[8][9]
Experimental Protocols
Protocol 1: Optimized Di-N-Boc Protection of 3,5-Bis(aminomethyl)benzoic Acid
This protocol is optimized for a ~10 mmol scale and addresses the key challenges of solubility and complete reaction.
Sources
- 1. chembk.com [chembk.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Overcoming Solubility Challenges with 3,5-Bis(aminomethyl)benzoic Acid
Welcome to the technical support center for 3,5-Bis(aminomethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often problematic building block. As a molecule with both a basic (aminomethyl) and an acidic (benzoic acid) functional group, its behavior in solution is non-trivial. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure your experiments proceed efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of 3,5-Bis(aminomethyl)benzoic acid.
Q1: Why is my 3,5-Bis(aminomethyl)benzoic acid not dissolving in common organic solvents like THF, Dichloromethane (DCM), or Acetonitrile?
A1: The primary reason for the poor solubility of 3,5-Bis(aminomethyl)benzoic acid in many organic solvents is its zwitterionic nature. In its solid, neutral state, the acidic proton from the carboxylic acid group is transferred to one of the basic aminomethyl groups. This creates a molecule with both a positive (ammonium, -CH₂NH₃⁺) and a negative (carboxylate, -COO⁻) charge, effectively an internal salt. The strong intermolecular electrostatic interactions and hydrogen bonding in this zwitterionic form result in high crystal lattice energy, making it difficult for less polar organic solvents to solvate the molecule effectively.[1]
Q2: What is the first and simplest step I should take to improve solubility?
A2: Before attempting chemical modification, the most straightforward approaches are to change the solvent to a more polar one and/or apply heat.
-
Solvent Choice: Start with highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are generally effective at dissolving zwitterions.
-
Heating: Gently warming the mixture can significantly increase solubility by providing the energy needed to overcome the crystal lattice forces. Always check the compound's thermal stability to avoid degradation.
Q3: I've seen literature mentioning the use of an acid or base. How does pH adjustment help, and which should I use?
A3: Adjusting the pH is the most powerful chemical method to dramatically alter the solubility profile. By adding a strong acid or base, you convert the zwitterion into a single ionic species (a cation or an anion), which is typically much more soluble in polar solvents.
-
Acidification (Recommended for Organic Solvents): Adding at least two equivalents of a strong acid, such as hydrochloric acid (HCl), protonates both the carboxylate and the two amino groups. This forms the dihydrochloride salt (-COOH and -CH₂NH₃⁺Cl⁻). This salt is no longer zwitterionic and generally exhibits significantly enhanced solubility in polar protic solvents like water, methanol, and ethanol.
-
Basification: Adding a strong base (e.g., NaOH) will deprotonate the ammonium groups, forming a dianionic species (-COO⁻Na⁺ and -CH₂NH₂). This form is highly soluble in aqueous solutions but is often less suitable for reactions in organic solvents.
The diagram below illustrates the different ionization states of the molecule.
Caption: Troubleshooting workflow for solubilizing the compound.
Data Presentation: Qualitative Solubility Profile
The following table summarizes the expected solubility of 3,5-Bis(aminomethyl)benzoic acid in its zwitterionic and dihydrochloride salt forms across various common laboratory solvents. Note: Quantitative data is scarce; this profile is based on chemical principles and data from analogous compounds.
| Solvent Class | Solvent Examples | Zwitterionic Form Solubility | Dihydrochloride Salt Form Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | High | The salt form readily forms strong ion-dipole interactions and hydrogen bonds with protic solvents. The zwitterion's internal salt structure hinders this. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Moderate | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to solvate the zwitterionic form effectively. |
| Polar Aprotic | Acetonitrile, Acetone | Very Low | Low to Moderate | These solvents are less polar than DMSO/DMF and are less effective at overcoming the high crystal lattice energy of either form. |
| Non-Polar | Toluene, Hexane | Insoluble | Insoluble | The high polarity of both the zwitterion and its salt form makes them incompatible with non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Very Low | While slightly polar, DCM lacks the ability to effectively solvate ionic species. |
Guide 2: Experimental Protocols
Protocol 2.1: Preparation of 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride
This protocol details the conversion of the zwitterionic free base to its more soluble dihydrochloride salt. This is the most reliable method for enhancing solubility in polar protic solvents.
Materials:
-
3,5-Bis(aminomethyl)benzoic acid (zwitterionic form)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl, ~12 M) or HCl solution in an organic solvent (e.g., 4 M HCl in Dioxane)
-
Diethyl ether or MTBE (Methyl tert-butyl ether)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Suspension: In a round-bottom flask, suspend 1.0 equivalent of 3,5-Bis(aminomethyl)benzoic acid in a minimal amount of methanol (e.g., 5-10 mL per gram of starting material). The solid will likely not dissolve completely.
-
Acidification: Cool the suspension in an ice bath. While stirring vigorously, slowly add 2.1 to 2.2 equivalents of concentrated HCl dropwise. Using a slight excess of acid ensures complete conversion to the dihydrochloride salt.
-
Causality Note: This step protonates the carboxylate group and ensures both aminomethyl groups are protonated, breaking the zwitterionic crystal lattice. The reaction is exothermic and cooling prevents potential side reactions.
-
-
Dissolution & Observation: As the acid is added, the suspended white solid should gradually dissolve, resulting in a clear or near-clear solution. This indicates the successful formation of the more soluble salt.
-
Precipitation/Isolation (Optional): If the solid salt is required, it can be precipitated by adding a less polar anti-solvent. Slowly add diethyl ether or MTBE to the methanolic solution with stirring until a white precipitate forms.
-
Collection: Cool the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual acid.
-
Drying: Dry the resulting white powder under vacuum to obtain this compound.
-
Self-Validation: The product should be a free-flowing white solid that exhibits significantly better solubility in water or methanol compared to the starting material. Purity can be confirmed by NMR (disappearance of the broad zwitterionic signals) and titration.
-
Protocol 2.2: In-Situ Solubilization for Reaction
For many applications, isolating the dihydrochloride salt is unnecessary. It can be generated in-situ directly in the reaction vessel.
Procedure:
-
Charge Reactor: Add the zwitterionic 3,5-Bis(aminomethyl)benzoic acid and the chosen polar protic reaction solvent (e.g., methanol) to the reaction flask.
-
Acidify: Add 2.1-2.2 equivalents of a suitable acid (e.g., concentrated HCl, or methanolic HCl) to the suspension while stirring.
-
Confirm Dissolution: Stir until the solid has completely dissolved before adding other reagents to the reaction mixture.
-
Trustworthiness Note: This method ensures the compound is fully in solution before the reaction begins, preventing issues related to poor solubility that can lead to incomplete reactions or inconsistent results. However, be aware that the reaction medium will be acidic, which must be compatible with your other reagents and desired transformation.
-
References
-
Hewitt, W. M. (2018). Response to "I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?" ResearchGate. [Link]
Sources
Technical Support Center: Industrial-Scale Synthesis of 3,5-Bis(aminomethyl)benzoic Acid
This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the synthesis of 3,5-Bis(aminomethyl)benzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure process robustness, safety, and efficiency.
Overview of the Predominant Synthetic Route
The industrial synthesis of 3,5-Bis(aminomethyl)benzoic acid typically proceeds from 3,5-Dimethylbenzoic acid. The most common and scalable route involves a two-step process: radical bromination followed by a Gabriel synthesis or a related amination method. An alternative, often preferred for its cleaner profile, is the reduction of 3,5-Dicyanobenzoic acid.
Below is a generalized workflow for the dicyano- route, which often presents fewer challenges with hazardous reagents like bromine and offers a more direct path to the diamine.
Caption: Generalized workflow for the synthesis of 3,5-Bis(aminomethyl)benzoic acid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the catalytic hydrogenation of 3,5-Dicyanobenzoic acid on an industrial scale.
Category 1: Reaction Initiation & Progression
Question: Our hydrogenation reaction shows a significant induction period or fails to initiate. What are the primary causes?
Answer: A delayed or stalled reaction initiation is almost always linked to catalyst activity or the presence of inhibitors. Here’s a systematic approach to diagnosing the issue:
-
Catalyst Quality & Activity:
-
Cause: The most common culprit is a deactivated catalyst. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly susceptible to poisoning.
-
Troubleshooting:
-
Verify Catalyst Source: Ensure the catalyst is from a reputable supplier and has a recent certificate of analysis.
-
Check for Poisons: Common poisons include sulfur compounds (from solvents or reagents), halides, or heavy metals. A thorough review of the quality of your starting material and solvents is critical. Even trace amounts can completely halt the reaction.
-
Activation (if applicable): For catalysts like Raney Nickel, ensure the pre-activation procedure was followed correctly and the catalyst was not unduly exposed to air, which causes rapid deactivation.
-
-
-
Hydrogen Mass Transfer Limitation:
-
Cause: On a large scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is challenging.
-
Troubleshooting:
-
Agitation Rate: Increase the stirrer speed. In large reactors, inadequate agitation can lead to a "hydrogen-starved" state at the catalyst surface.
-
Hydrogen Sparging: Ensure the hydrogen delivery system provides good dispersion. A subsurface sparging tube is more effective than simply pressurizing the reactor headspace.
-
-
-
Solvent & Substrate Purity:
-
Cause: Impurities in the 3,5-Dicyanobenzoic acid or the solvent can act as catalyst inhibitors.
-
Troubleshooting:
-
Test Raw Materials: Run a small-scale test reaction with a fresh, high-purity batch of solvent and starting material to confirm if the issue lies with the raw materials.
-
Solvent Degassing: Ensure the solvent is properly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst.
-
-
Question: The reaction starts but proceeds very slowly or stalls before completion. How can we resolve this?
Answer: A sluggish or incomplete reaction points towards issues with reaction conditions, catalyst loading, or gradual deactivation.
-
Insufficient Hydrogen Pressure or Temperature:
-
Cause: The reduction of nitriles to amines is an energy-intensive process. The reaction rate is highly dependent on both hydrogen pressure and temperature.
-
Troubleshooting:
-
Increase H₂ Pressure: Gradually increase the hydrogen pressure within the safe operating limits of your reactor. This increases the concentration of dissolved hydrogen, driving the reaction forward.
-
Optimize Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions or solvent degradation. Perform a Design of Experiments (DoE) study to find the optimal temperature that balances rate and purity.
-
-
-
Inadequate Catalyst Loading:
-
Cause: The catalyst-to-substrate ratio is a critical parameter. While minimizing catalyst use is economically desirable, insufficient loading will inevitably lead to slow and incomplete conversions on a large scale.
-
Troubleshooting:
-
Increase Catalyst Load: Perform incremental increases in the catalyst loading (e.g., from 1 mol% to 3 mol%) on a pilot scale to determine the most efficient ratio for your system.
-
See Data Summary Table: Refer to the table below for typical ranges.
-
-
-
Byproduct Inhibition:
-
Cause: Partially reduced intermediates or side products can sometimes adsorb onto the catalyst surface more strongly than the starting material, effectively inhibiting the reaction.
-
Troubleshooting:
-
In-Process Analysis: Use HPLC to analyze a sample from the stalled reaction. The presence of unexpected or accumulating intermediates can provide clues.
-
"Spiking" with Fresh Catalyst: In some cases, a small addition of fresh catalyst can restart a stalled reaction, though this is often not an ideal solution for process consistency.
-
-
Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.
Category 2: Purity & Byproduct Formation
Question: Our final product is contaminated with partially reduced intermediates. How can we improve the conversion?
Answer: The presence of intermediates, such as aminomethyl-cyano-benzoic acid, is a clear sign of incomplete reduction.
-
Increase Reaction Time & Catalyst Load: The most straightforward solution is to extend the reaction time or increase the catalyst loading, as discussed previously.
-
Process Parameters: As mentioned, higher hydrogen pressure and temperature will favor complete conversion.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol can sometimes improve the rate of nitrile reductions.
Question: We are observing the formation of secondary amines and other oligomeric impurities. What causes this and how can it be prevented?
Answer: The formation of secondary amines (e.g., dibenzylamines) is a known side reaction in nitrile reductions. It occurs when the initially formed primary amine attacks an intermediate imine.
-
Addition of Ammonia or an Acid:
-
Cause: This side reaction is often more prevalent in neutral or slightly basic conditions.
-
Solution: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by competitively reacting with the imine intermediate. Alternatively, conducting the reaction in the presence of a small amount of a weak acid can protonate the primary amine, reducing its nucleophilicity and preventing it from attacking the imine.
-
-
Temperature Control:
-
Cause: Higher temperatures, while increasing the rate of the desired reaction, can disproportionately accelerate the rate of side reactions.
-
Solution: Find the lowest temperature at which the reaction proceeds at an acceptable rate. This is a critical optimization parameter.
-
Key Process Parameters & Data Summary
The following table provides typical ranges for key parameters during the catalytic hydrogenation of 3,5-Dicyanobenzoic acid. These should be used as starting points for process-specific optimization.
| Parameter | Typical Range | Rationale & Key Considerations |
| Catalyst | Raney Nickel, 5% Pd/C | Raney Ni is often more cost-effective for large-scale operations. Pd/C can offer higher activity but is more expensive. |
| Catalyst Loading | 2 - 10 wt% (dry basis) | Lower loadings are economically preferred but risk incomplete conversion. Higher loadings ensure robustness but increase cost and filtration burden. |
| Solvent | Methanol, Ethanol, THF | Protic solvents can aid in the reduction. THF is a good aprotic alternative. Ensure solvent is dry and degassed. |
| Temperature | 50 - 100 °C | Balancing act: Higher temperatures increase rate but may promote side reactions. Must be optimized for your specific catalyst and pressure. |
| Hydrogen Pressure | 50 - 500 psi (3.5 - 35 bar) | Higher pressure increases H₂ concentration in the liquid phase, driving the reaction. Limited by reactor specifications. |
| Agitation Speed | 300 - 800 RPM | Highly dependent on reactor geometry and scale. Must be sufficient to ensure catalyst suspension and gas-liquid mass transfer. |
Detailed Protocol: Product Isolation and Purification
Objective: To isolate and purify 3,5-Bis(aminomethyl)benzoic acid from the reaction mixture post-hydrogenation, ensuring removal of the catalyst and solvent.
Safety Precaution: Raney Nickel and Pd/C are pyrophoric, especially after use and when exposed to air while still containing adsorbed hydrogen or coated in solvent. The catalyst filtration step is hazardous and must be performed under a nitrogen or argon blanket. Never allow the filtered catalyst cake to dry in the open air.
Protocol:
-
Reaction Cooldown & Venting:
-
Once the reaction is deemed complete by HPLC or hydrogen uptake, cease heating and allow the reactor to cool to ambient temperature (< 25 °C).
-
Carefully vent the excess hydrogen pressure and purge the reactor headspace multiple times with an inert gas (e.g., Nitrogen).
-
-
Catalyst Filtration (Under Inert Atmosphere):
-
Prepare a filter apparatus (e.g., a Nutsche filter) that has been purged with nitrogen.
-
Add a pad of a filter aid like Celite® to the filter to prevent the fine catalyst particles from passing through.
-
Transfer the reaction slurry to the filter under a positive pressure of nitrogen.
-
Wash the catalyst cake with several portions of the reaction solvent (e.g., methanol) to recover any entrained product.
-
Crucial Safety Step: The collected catalyst cake must be immediately quenched and stored under water to prevent ignition upon contact with air.
-
-
Solvent Removal:
-
Transfer the clear filtrate to a separate, clean reactor or rotary evaporator.
-
Concentrate the solution under reduced pressure to remove the bulk of the solvent.
-
-
Recrystallization:
-
The crude product is often a solid or a thick oil at this stage.
-
Select an appropriate solvent system for recrystallization. A common choice is a water/ethanol mixture.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Cool the mixture further in an ice bath to maximize yield.
-
-
Final Isolation & Drying:
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Submit a sample for final quality control analysis (e.g., HPLC, NMR, melting point).
-
References
-
Catalytic Hydrogenation in Organic Syntheses. Science of Synthesis, (2011). Georg Thieme Verlag. [Link]
Preventing byproduct formation during the amination of benzoic acid derivatives
Technical Support Center: Amination of Benzoic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the amination of benzoic acid derivatives. The formation of N-aryl bonds is a cornerstone of modern medicinal chemistry, yet these reactions are often plagued by competing pathways that lead to undesired byproducts. This resource explains the causality behind these experimental challenges and offers field-proven, self-validating protocols to overcome them.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific, common byproducts encountered during the amination of benzoic acid derivatives, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Each issue is presented in a question-and-answer format, detailing the mechanistic origin of the byproduct and providing actionable solutions.
Q1: I'm observing significant hydrodehalogenation of my starting material. What causes this, and how can I prevent it?
Answer:
Mechanistic Cause: Hydrodehalogenation is the replacement of a halogen on your benzoic acid derivative with a hydrogen atom. This side reaction is a common issue in palladium-catalyzed cross-coupling reactions.[1] It often arises from a competing reaction pathway where a palladium hydride species is generated. This can occur through several mechanisms, including β-hydride elimination from a palladium amide intermediate, especially when using primary aliphatic amines.[2] Other potential hydride sources include solvents (like alcohols or DMF), certain bases, or residual water.[1] The resulting palladium hydride can then reductively eliminate with the aryl halide, leading to the undesired dehalogenated arene.
Troubleshooting & Optimization:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the desired C-N reductive elimination, which can outcompete the hydrodehalogenation pathway.[1]
-
Base Selection: The base can influence the reaction outcome. While strong, non-nucleophilic bases are standard, their choice can be optimized.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a highly effective base for many Buchwald-Hartwig aminations. If substrate compatibility is an issue, weaker bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) can be screened.[1]
-
-
Solvent Choice: Aprotic solvents are generally preferred to minimize potential hydride sources.
-
Recommendation: Toluene and dioxane are common and effective solvents for these reactions.[1]
-
-
Bimetallic Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can suppress hydrodehalogenation, even in a reductive environment, by favoring the amination pathway.[4]
Experimental Protocol: Screening Ligands to Minimize Hydrodehalogenation
This protocol outlines a parallel screening experiment to identify the optimal ligand for reducing hydrodehalogenation.
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the benzoic acid derivative (aryl halide, 1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), and a stir bar to a series of labeled reaction vials.
-
Preparation of Catalyst/Ligand Stock Solutions: Prepare separate stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened (e.g., XPhos, DavePhos, dppf) in the chosen anhydrous solvent (e.g., toluene).
-
Reaction Setup: To each reaction vial, add the appropriate amount of palladium precursor stock solution (e.g., 1 mol %) followed by the corresponding ligand stock solution (e.g., 2.2 mol %). Add solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze an aliquot from each vial by LC-MS or GC-MS to determine the ratio of the desired aminated product to the hydrodehalogenated byproduct.
| Ligand Example | Typical Observation | Rationale |
| P(o-tolyl)₃ | May show significant hydrodehalogenation | Less bulky, may not sufficiently accelerate reductive elimination. |
| dppf | Moderate success, some hydrodehalogenation possible | Bidentate ligand, can be effective but newer ligands are often superior.[5] |
| XPhos / DavePhos | Often significantly reduces hydrodehalogenation | Bulky, electron-rich monophosphine ligands that promote rapid C-N coupling.[1][3] |
Q2: My reaction is forming a significant amount of biaryl byproduct. Why is this happening?
Answer:
Mechanistic Cause: Biaryl formation is essentially a C-C coupling side reaction. In the context of amination, this can occur through several pathways. In palladium-catalyzed reactions, it can arise from a competing Suzuki-Miyaura-type coupling if boronic acid impurities are present, or through homocoupling of the aryl halide. In copper-catalyzed Ullmann reactions, the classic Ullmann reaction is the copper-mediated homocoupling of two aryl halides to form a symmetric biaryl.[6][7] This side reaction is favored at the high temperatures often required for Ullmann condensations.[8] Radical mechanisms can also contribute to biaryl formation under certain base-promoted, transition-metal-free conditions.[9]
Troubleshooting & Optimization:
-
Purity of Reagents: Ensure starting materials, particularly the aryl halide, are free from contaminants like corresponding boronic acids.
-
Reaction Temperature (Ullmann): Traditional Ullmann reactions often require temperatures exceeding 200 °C, which promotes homocoupling.[7][8]
-
Recommendation: Modern Ullmann protocols utilize ligands (e.g., L-proline, N-methylglycine) that allow for significantly lower reaction temperatures (40-90 °C), thereby disfavoring the biaryl formation pathway.[10]
-
-
Catalyst System (Palladium): The choice of palladium catalyst and ligand can influence selectivity. Highly active catalysts designed for C-N coupling are less likely to promote C-C coupling pathways.
-
Recommendation: Stick to well-established Buchwald-Hartwig catalyst systems with bulky phosphine ligands, which are highly selective for C-N bond formation.[5]
-
Q3: I am attempting to use aqueous ammonia and am getting aryl alcohol (phenol) as a major byproduct. How can I favor amination?
Answer:
Mechanistic Cause: The formation of aryl alcohol (hydroxylation) is a common competing reaction when using aqueous ammonia or hydroxide bases.[11][12] In the palladium catalytic cycle, an arylpalladium(II) hydroxo complex can form, which is in equilibrium with the desired arylpalladium(II) amido complex. Reductive elimination from the hydroxo complex leads to the phenol byproduct.[11][12][13]
Troubleshooting & Optimization:
-
Specialized Ligand Development: This is a challenging reaction that has been the subject of significant research. The key to success is using a ligand specifically designed to suppress hydroxylation.
-
Recommendation: The Hartwig group has developed a dialkyl biheteroaryl phosphine ligand, named KPhos, that effectively suppresses the formation of both aryl alcohol and diarylamine side products when using aqueous ammonia and a hydroxide base.[11][12][13] This ligand system shifts the equilibrium and kinetic landscape to favor reductive elimination from the amido complex over the hydroxo complex.
-
-
Control of Reaction Conditions: While the ligand is paramount, other conditions can be optimized.
-
Recommendation: Carefully follow protocols developed for these specific transformations, paying close attention to the recommended base, solvent, and temperature, as the reaction window for selective amination over hydroxylation can be narrow.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Buchwald-Hartwig amination and Ullmann condensation for aminating benzoic acid derivatives?
Answer: The primary difference lies in the metal catalyst and typical reaction conditions.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction.[5][14] It is known for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to traditional Ullmann reactions. The development of sophisticated phosphine ligands has been key to its success.[3][5]
-
Ullmann Condensation: This is a copper-catalyzed (or mediated) reaction.[7][8] Historically, it required harsh conditions (high temperatures, stoichiometric copper), which limited its scope.[7] However, modern ligand-accelerated protocols have made it a much more viable and mild method for forming C-N bonds.[10]
Q2: How do I choose between an electron-rich and an electron-poor ligand for my reaction?
Answer: The electronic properties of the ligand are crucial for catalyst activity. Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition step (the initial reaction with the aryl halide) and promotes the final, turnover-limiting reductive elimination step to form the C-N bond.[3] For many challenging substrates, including electron-rich aryl chlorides, highly electron-donating and sterically bulky ligands are required to achieve good catalytic activity.[3] Therefore, for the amination of benzoic acid derivatives, employing electron-rich ligands like the Buchwald biarylphosphines or Stradiotto's DalPhos ligands is generally a good starting point.[3]
Q3: Can I perform a direct C-H amination on a benzoic acid derivative instead of using a halide?
Answer: Yes, this is an emerging and powerful strategy known as C-H activation/amination. Instead of starting with a pre-functionalized aryl halide, this method forms the C-N bond by directly activating a C-H bond on the aromatic ring. For benzoic acids, the carboxylate group can act as a directing group, guiding the catalyst to activate the C-H bond at the ortho position. Recent methods using iridium catalysts have shown high selectivity for the ortho-amination of a wide array of benzoic acids, including complex drug-like molecules.[15][16][17] This approach avoids the need to synthesize the corresponding aryl halide, potentially shortening synthetic routes.
Visualizing Reaction Pathways
Understanding the catalytic cycle and competing side reactions is key to troubleshooting.
Diagram 1: Buchwald-Hartwig Catalytic Cycle and Competing Hydrodehalogenation
Caption: Competing pathways in Pd-catalyzed amination.
Diagram 2: Logic for Troubleshooting Hydroxylation vs. Amination
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3,5-Bis(aminomethyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Bis(aminomethyl)benzoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for this versatile molecule.
Introduction: The Unique Reactivity of 3,5-Bis(aminomethyl)benzoic Acid
3,5-Bis(aminomethyl)benzoic acid is a unique building block possessing both acidic (carboxylic acid) and basic (two primary aminomethyl) functionalities. This trifunctional nature allows for its use in a variety of reactions, most notably in the synthesis of polyamides, dendrimers, and other complex molecular architectures. However, this dual reactivity also presents specific challenges in achieving selective transformations and high yields. This guide is designed to address these challenges directly, providing you with the expertise to optimize your catalytic reactions.
Section 1: Amide Bond Formation via the Carboxylic Acid Group
This section focuses on reactions where the carboxylic acid of 3,5-Bis(aminomethyl)benzoic acid is coupled with an external amine.
Troubleshooting Guide: Amide Coupling Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient activation of the carboxylic acid. 2. Self-polymerization or side reactions. 3. Catalyst poisoning by the aminomethyl groups. | 1. Use a more potent coupling reagent. For challenging couplings, stronger agents like HATU or HBTU are often more effective than EDC/HOBt.[1][2]2. Protect the aminomethyl groups. Temporarily protecting the amino groups (e.g., as Boc-carbamates) can prevent their interference.[3][4]3. Optimize reaction conditions. Lowering the temperature can help control the rate of competing reactions.[2] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect order of reagent addition. 3. Presence of impurities in starting materials. | 1. Optimize the reaction temperature. Gradually increase the temperature in increments of 10°C to find the optimal balance between reaction rate and selectivity.[4]2. Pre-activate the carboxylic acid. Add the coupling reagent and a non-nucleophilic base (e.g., DIPEA) to the carboxylic acid and stir for 15-30 minutes before adding the amine.[2]3. Ensure the purity of your starting materials. Use freshly purified reagents and anhydrous solvents. |
| Difficulty in Product Purification | 1. Formation of N-acylurea byproduct (with carbodiimides). 2. Product is highly polar. 3. Unreacted starting materials and reagents. | 1. Use an additive like HOBt or HOAt. These additives can minimize the formation of N-acylurea by forming a more stable active ester intermediate.[1]2. Use a different purification technique. Consider reverse-phase chromatography or recrystallization if standard silica gel chromatography is ineffective.3. Perform an aqueous workup. Washing the reaction mixture with dilute acid and/or base can remove many common impurities before chromatography.[1] |
Frequently Asked Questions (FAQs): Amide Coupling
Q1: Which coupling reagent is best for my reaction?
A1: The choice of coupling reagent depends on the reactivity of your amine. For simple, unhindered amines, EDC/HOBt is a cost-effective option.[2] For more sterically hindered or electron-deficient amines, more powerful reagents like HATU, HBTU, or PyBOP are recommended for higher yields and faster reaction times.[2]
Q2: Do I need to protect the aminomethyl groups?
A2: While not always necessary, protecting the aminomethyl groups is highly recommended to prevent self-polymerization and other side reactions, especially when trying to achieve a specific mono-acylation of an external diamine.[1] Boc-protection is a common and effective strategy.
Q3: What is the ideal solvent for these reactions?
A3: Anhydrous aprotic solvents such as DMF or DCM are typically used.[1] It is crucial to use dry solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Experimental Protocol: Amide Coupling using HATU
-
To a solution of N-Boc protected 3,5-Bis(aminomethyl)benzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.[5]
-
Add a solution of your amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
Workflow for Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Section 2: Polyamide Synthesis via Polycondensation
3,5-Bis(aminomethyl)benzoic acid is an ideal AB2-type monomer for the synthesis of hyperbranched polyamides.[6] Optimizing catalyst selection is crucial for achieving high molecular weight and desired polymer properties.
Troubleshooting Guide: Polycondensation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight Polymer | 1. Inefficient water removal. 2. Stoichiometric imbalance due to side reactions. 3. Suboptimal catalyst or reaction temperature. | 1. Use azeotropic reflux or high vacuum. The removal of water is critical to drive the equilibrium towards polymer formation.[7]2. Use a salt monomer. Forming a 1:1 salt of the diacid and diamine can help maintain stoichiometry at high temperatures.[7]3. Screen different catalysts. While thermal polycondensation is possible, acid catalysts or activating agents can promote polymerization at lower temperatures.[7] |
| Gel Formation/Cross-linking | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Carefully control the reaction temperature. High temperatures can lead to side reactions and cross-linking.2. Monitor the reaction closely. Stop the reaction once the desired molecular weight is achieved to prevent gelation. |
| Poor Polymer Solubility | 1. High degree of crystallinity. 2. Strong intermolecular hydrogen bonding. | 1. Incorporate flexible co-monomers. This can disrupt the polymer chain packing and reduce crystallinity.2. Use polar aprotic solvents. Solvents like DMF, DMAc, or NMP with added LiCl can help to dissolve polyamides by disrupting hydrogen bonds. |
Frequently Asked Questions (FAQs): Polycondensation
Q1: Can I perform a direct thermal polycondensation without a catalyst?
A1: Yes, direct thermal polycondensation in the melt is a common method for polyamide synthesis.[7] However, it often requires high temperatures (typically >200 °C) and efficient removal of water to achieve high molecular weight polymers.
Q2: What are the advantages of using a catalyst?
A2: Catalysts, such as acid catalysts (e.g., sulfuric acid, sulfonic acid), can increase the rate of polymerization, allowing the reaction to be performed at lower temperatures.[7] This can help to minimize side reactions and degradation of the polymer.
Q3: How can I control the molecular weight of the resulting polyamide?
A3: The molecular weight can be controlled by several factors, including reaction time, temperature, and the efficiency of water removal. The use of a chain-stopper (a monofunctional reactant) can also be employed to limit the polymer chain length.
Experimental Protocol: Direct Polycondensation
-
Place 3,5-Bis(aminomethyl)benzoic acid in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the vessel under a slow stream of nitrogen to melt the monomer.
-
Gradually increase the temperature to 180-220 °C while stirring.
-
Water will begin to distill from the reaction mixture.
-
After the initial water has been removed, slowly apply a vacuum to further drive the reaction to completion.
-
Continue the reaction for several hours until the desired viscosity is reached.
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., DMF with LiCl).
-
Precipitate the polymer in a non-solvent like water or methanol, filter, and dry under vacuum.
Decision Tree for Polyamide Synthesis Strategy
Caption: Catalyst and method selection for polyamide synthesis.
References
- Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-3-bromobenzoic Acid. Benchchem.
- Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions. Benchchem.
- 3,5-BIS-AMINOMETHYL-BENZOIC ACID. ChemBK.
- Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid. Benchchem.
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
- troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid. Benchchem.
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available from: [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available from: [Link]
-
BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available from: [Link]
-
Polyamide Syntheses. ResearchGate. Available from: [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available from: [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central. Available from: [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available from: [Link]
-
Hyperbranched polyamides of 3,5-diaminobenzoic acid. ResearchGate. Available from: [Link]
- Novel technology for synthesis of aminomethylbenzoic acid. Google Patents.
- Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. Benchchem.
-
Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. Available from: [Link]
- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
-
Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. Available from: [Link]
Sources
Technical Support Center: Refinement of Workup Procedures for 3,5-Bis(aminomethyl)benzoic Acid Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,5-Bis(aminomethyl)benzoic acid. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the workup and purification of this versatile building block. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring high purity and yield.
Introduction: The Challenges of a Zwitterionic Scaffold
3,5-Bis(aminomethyl)benzoic acid is a unique trifunctional molecule, possessing two basic primary amine groups and one acidic carboxylic acid group. This zwitterionic nature at certain pH ranges can lead to challenging physical properties, such as poor solubility in common organic solvents and a high affinity for water, complicating its isolation and purification. This guide is structured to address these specific challenges head-on, providing both theoretical understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the workup of reactions involving 3,5-Bis(aminomethyl)benzoic acid.
Q1: My product seems to be stuck in the aqueous layer during an extraction. How can I recover it?
This is a frequent issue due to the high polarity and salt-forming capabilities of the molecule.
-
Causality: At neutral pH, the molecule can exist as a zwitterion, making it highly soluble in water. If your reaction was performed in an aqueous medium or quenched with water, your product is likely in the aqueous phase.
-
Troubleshooting Steps:
-
pH Adjustment: The key is to manipulate the pH to suppress the ionization of either the amino or carboxyl groups.
-
To extract into an organic solvent, you first need to neutralize the charge. This can be tricky. One approach is to basify the aqueous layer with a base like sodium carbonate or sodium hydroxide to deprotonate the ammonium groups, making the molecule less polar. However, the carboxylate will remain.
-
A more effective method is often to acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylate group. Then, carefully basify with a base like sodium bicarbonate to bring the pH to the isoelectric point, where the molecule has minimum solubility in water and may precipitate.
-
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your product, pushing it into the organic phase or causing it to precipitate.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as n-butanol, which has a higher capacity to solvate polar molecules than solvents like ethyl acetate or dichloromethane.
-
Q2: I'm observing a dark coloration in my reaction mixture upon workup. What's causing this and how can I prevent it?
A dark reaction mixture often points to oxidation of the aminomethyl groups.
-
Causality: Primary amines, especially benzylic amines, can be susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to atmospheric oxygen, particularly at elevated temperatures or under basic conditions.[1]
-
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct your reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Avoid unnecessarily high temperatures during the reaction and workup.
-
Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA during the workup can sometimes help.
-
Q3: My final product purity is low, and I suspect the presence of di-substituted byproducts. How can I improve selectivity and purify my desired product?
The presence of two primary amine groups can lead to side reactions if not properly managed.
-
Causality: In reactions like acylations or alkylations, it's possible for the reagent to react with both aminomethyl groups, leading to the formation of di-substituted impurities.[1]
-
Improving Selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess of 3,5-Bis(aminomethyl)benzoic acid can favor mono-substitution.
-
Protecting Groups: For critical applications requiring high purity, consider using a protecting group strategy to selectively block one of the amine functionalities.
-
-
Purification Strategies:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[1] Given the polar nature of your product, silica gel chromatography with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) is often effective. Mixed-mode chromatography can also be a powerful tool for separating isomers and closely related compounds.[2][3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities and obtaining a highly pure crystalline product.[4][5]
-
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction Workflow
This protocol is designed to isolate 3,5-Bis(aminomethyl)benzoic acid from a reaction mixture, taking into account its amphoteric nature.
-
Initial Quenching: Quench the reaction mixture by adding it to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Add 1M HCl to the separatory funnel to adjust the pH of the aqueous layer to ~2. This will protonate the amine groups, ensuring they remain in the aqueous phase, while neutral organic impurities will be partitioned into the organic layer. Discard the organic layer.
-
Basification and Extraction: To the acidic aqueous layer, slowly add a saturated solution of sodium bicarbonate until the pH reaches ~8. This will deprotonate the carboxylic acid and one of the ammonium groups, making the molecule more amenable to extraction with a polar organic solvent. Extract the aqueous layer multiple times with n-butanol.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization for High Purity
This protocol provides a general guideline for the recrystallization of 3,5-Bis(aminomethyl)benzoic acid. The ideal solvent system may need to be determined empirically. A mixture of water and a miscible organic solvent like ethanol or isopropanol is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot deionized water.[4][5] A patent for a similar compound suggests that dissolving the crude product in a dilute ammonia solution at room temperature can also be effective.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. Dry the crystals in a vacuum oven at a suitable temperature to obtain the purified product.
Data Presentation
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | Typically 85-95% | >99% |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range | Sharp melting point |
| Recovery Yield | N/A | 80-90% (typical) |
Disclaimer: The quantitative data in this table are illustrative and based on standard laboratory practices for similar compounds. Actual results can vary.
Visualizing the Workflow
Workup and Purification Workflow
The following diagram illustrates the decision-making process for the workup and purification of 3,5-Bis(aminomethyl)benzoic acid reactions.
Caption: A typical workflow for the workup and purification of 3,5-Bis(aminomethyl)benzoic acid.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the workup.
Caption: A troubleshooting guide for common issues in 3,5-Bis(aminomethyl)benzoic acid workups.
References
-
ChemBK. (2024). 3,5-BIS-AMINOMETHYL-BENZOIC ACID. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ACS Publications. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are the side effects of Aminomethylbenzoic Acid?. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Aminomethylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 3,5-Bis(aminomethyl)benzoic Acid Derivatives
Welcome to the technical support center for the characterization of 3,5-bis(aminomethyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this class of compounds. The inherent amphoteric nature of these molecules, possessing both acidic (carboxylic acid) and basic (aminomethyl) functionalities, often leads to complex behaviors in solution that can complicate synthesis, purification, and analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Solubility and Sample Preparation Challenges
The zwitterionic nature of 3,5-bis(aminomethyl)benzoic acid derivatives is a primary contributor to solubility issues. At neutral pH, the molecule can exist as a zwitterion, with a negatively charged carboxylate and positively charged ammonium groups. This intramolecular salt formation can lead to high lattice energy and low solubility in many common organic solvents.
Frequently Asked Questions (FAQs): Solubility
Q1: My 3,5-bis(aminomethyl)benzoic acid derivative is insoluble in common NMR solvents like chloroform-d and acetone-d6. How can I acquire an NMR spectrum?
A1: This is a common issue due to the zwitterionic character of the molecule. To overcome this, you need to shift the equilibrium to favor a single, non-zwitterionic species.
-
Acidification: Adding a small amount of a deuterated acid, such as trifluoroacetic acid-d (TFA-d) or hydrochloric acid-d (DCl) in D2O, to a polar aprotic solvent like DMSO-d6 or methanol-d4 will protonate the carboxylate group, forming a dication that is often more soluble.
-
Basification: Alternatively, adding a deuterated base like sodium deuteroxide (NaOD) in D2O can deprotonate the ammonium groups, forming an anion that may be more soluble.
-
Choice of Solvent: Highly polar, hydrogen-bond-donating or -accepting solvents are your best option. DMSO-d6 is an excellent first choice as it can disrupt the intermolecular hydrogen bonding that contributes to low solubility. For compounds that are still problematic, consider more aggressive solvent systems, but be mindful of potential reactivity.
Q2: I'm observing precipitation of my compound during HPLC analysis. What could be the cause and how can I prevent it?
A2: Precipitation during HPLC is often due to a mismatch between the sample solvent and the mobile phase, or pH-dependent solubility.
-
Mobile Phase pH: The pH of your mobile phase is critical. Ensure it is at a value where your compound is fully protonated or deprotonated to maintain its solubility throughout the gradient. For 3,5-bis(aminomethyl)benzoic acid derivatives, a mobile phase pH below the pKa of the carboxylic acid (around 2-3) or above the pKa of the aminomethyl groups (around 9-10) is recommended.
-
Sample Diluent: Dissolve your sample in the initial mobile phase or a solvent with similar or weaker elution strength. Injecting a sample dissolved in a strong solvent (like pure acetonitrile or methanol) into a highly aqueous mobile phase can cause it to crash out on the column.
-
Aggregation: These molecules can self-associate in solution, a phenomenon observed in related compounds like meta-aminobenzoic acid.[1][2] This aggregation can lead to precipitation. Lowering the sample concentration or adding organic modifiers to the mobile phase can help disrupt these interactions.
Spectroscopic Characterization (NMR)
Obtaining clean, interpretable NMR spectra for these compounds can be challenging due to their solution behavior.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: Why are the aromatic and benzylic proton signals in my 1H NMR spectrum broad and poorly resolved?
A1: Broad peaks in the NMR spectrum of 3,5-bis(aminomethyl)benzoic acid derivatives can arise from several factors:
-
Intermediate Exchange: The equilibrium between the zwitterionic and non-zwitterionic forms, as well as proton exchange with residual water or acidic/basic sites on the molecule, can occur on a timescale that is intermediate on the NMR timescale, leading to peak broadening. Running the NMR at a lower temperature can sometimes slow down this exchange and sharpen the signals.
-
Aggregation: As mentioned previously, these molecules can form dimers or higher-order aggregates in solution.[1][2] This can lead to multiple chemical environments and conformational heterogeneity, resulting in broad peaks. Diluting the sample or acquiring the spectrum in a strongly hydrogen-bond-disrupting solvent like DMSO-d6 can mitigate this.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect this, treating your sample with a chelating agent like EDTA (and then filtering) may help.
Q2: The chemical shifts of my compound seem to vary between samples. What is causing this?
A2: The chemical shifts of protons attached to or near the acidic and basic functional groups are highly sensitive to the local chemical environment.
-
pH and Counter-ion Effects: Small variations in pH, the presence of different counter-ions (if the sample is a salt), or the concentration of the sample can all influence the protonation state and electronic environment of the molecule, leading to shifts in the NMR signals.
-
Solvent Effects: The choice of NMR solvent will significantly impact the chemical shifts due to differences in solvation and hydrogen bonding.
To ensure reproducibility, it is crucial to be consistent with the sample preparation protocol, including the solvent system, pH, and concentration.
Table 1: Recommended NMR Solvents and Additives
| Solvent | Additive | Rationale |
| DMSO-d6 | None | Good starting point due to its high polarity and ability to disrupt hydrogen bonds. |
| Methanol-d4 | TFA-d or DCl | Acidification to protonate the carboxylate and improve solubility. |
| D2O | NaOD or DCl | Allows for characterization in an aqueous environment by adjusting the pH. |
Chromatographic Analysis and Purification (HPLC)
The amphoteric nature of 3,5-bis(aminomethyl)benzoic acid derivatives also presents challenges for their separation and purification by HPLC.
Frequently Asked Questions (FAQs): HPLC
Q1: I am seeing poor peak shape (tailing or fronting) for my compound on a C18 column. How can I improve this?
A1: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Ion-Suppression: For these basic compounds, interactions between the protonated amines and residual acidic silanol groups on the silica-based stationary phase can cause peak tailing. Using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amines and suppress the interaction with silanols.
-
End-capped Columns: Employing a high-quality, end-capped C18 column will minimize the number of accessible silanol groups.
-
Alternative Stationary Phases: If peak shape issues persist, consider a different stationary phase. Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions. For very polar derivatives, an embedded polar group (EPG) column or HILIC (Hydrophilic Interaction Liquid Chromatography) may be more suitable.
Q2: I am struggling to separate my 3,5-bis(aminomethyl)benzoic acid derivative from a closely related impurity. What strategies can I use to improve resolution?
A2: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Mobile Phase Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity. Methanol is a better hydrogen-bond donor and acceptor and can interact differently with your analytes.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can change the ionization state of your compound and the impurity, potentially leading to a greater difference in their retention times.
-
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
Gradient Optimization: If you are using a gradient, adjusting the slope can improve the separation of closely eluting peaks. A shallower gradient will provide more time for the separation to occur.
Experimental Protocol: Generic HPLC Method Development
-
Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a scout gradient of 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, monitor at a wavelength appropriate for the benzoyl chromophore (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
-
Optimization: Based on the results of the scout gradient, adjust the gradient slope and starting/ending percentages to optimize the resolution of your peak of interest from any impurities.
Diagram: HPLC Troubleshooting Workflow
References
- 1. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Bis(aminomethyl)benzoic acid dihydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality predicted NMR data for a detailed structural elucidation. To provide a robust comparative framework, we will analyze this predicted data alongside verified experimental spectra of structurally related and commercially available benzoic acid derivatives. This approach is designed for researchers, scientists, and drug development professionals, offering valuable insights into spectral interpretation and the influence of substituent patterns on NMR chemical shifts.
Introduction to this compound
3,5-Bis(aminomethyl)benzoic acid is a symmetrically substituted aromatic compound featuring a central benzoic acid core with two aminomethyl groups at the meta positions. The dihydrochloride salt form ensures solubility in aqueous media and protonation of the basic amino groups, rendering them as ammonium (-CH₂NH₃⁺) moieties. This unique structure makes it a valuable building block in various fields, including medicinal chemistry for the synthesis of ligands and in materials science for the development of novel polymers and metal-organic frameworks. Accurate structural confirmation via NMR is paramount for its application in any synthetic pathway.
Predicted NMR Spectral Data of this compound
Due to the unavailability of experimental spectra in public databases, the ¹H and ¹³C NMR spectra for this compound have been predicted. The data presented below is based on computational algorithms that provide reliable estimations of chemical shifts. For this prediction, Deuterium Oxide (D₂O) is chosen as the solvent, which is a common choice for highly polar and water-soluble compounds like this dihydrochloride salt.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | Ar-H (Position 2) |
| ~7.9 | Singlet | 2H | Ar-H (Positions 4, 6) |
| ~4.2 | Singlet | 4H | -CH₂- |
-
Aromatic Protons: The benzene ring has two distinct types of protons. The proton at position 2, situated between the two aminomethyl substituents, is expected to be a singlet and appear at a distinct chemical shift around 8.1 ppm. The two equivalent protons at positions 4 and 6 are also predicted to appear as a singlet, slightly upfield around 7.9 ppm.
-
Aminomethyl Protons: The four protons of the two equivalent methylene (-CH₂-) groups are expected to resonate as a single peak, a singlet, at approximately 4.2 ppm. The adjacent -NH₃⁺ group's protons will likely exchange with the D₂O solvent, and therefore, will not be observed.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals compared to the total number of carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~138 | C-CH₂ (Positions 3, 5) |
| ~133 | C-H (Positions 4, 6) |
| ~132 | C-COOH (Position 1) |
| ~131 | C-H (Position 2) |
| ~45 | -CH₂- (Aminomethyl) |
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, around 170 ppm.
-
Aromatic Carbons: Four distinct signals are predicted for the six aromatic carbons. The two carbons bearing the aminomethyl groups (C3 and C5) are equivalent and are expected around 138 ppm. The carbons at positions 4 and 6 are also equivalent and should appear around 133 ppm. The carbon attached to the carboxylic acid group (C1) is predicted around 132 ppm, and the carbon at position 2 is expected at approximately 131 ppm.
-
Aliphatic Carbon: The two equivalent methylene carbons of the aminomethyl groups are predicted to resonate upfield, around 45 ppm.
Comparative Analysis with Alternative Benzoic Acid Derivatives
To contextualize the predicted data, we will compare it with experimental NMR data of three commercially available and structurally related compounds: Benzoic acid, 4-Aminobenzoic acid, and 3,5-Dimethylbenzoic acid. This comparison will highlight how the number, nature, and position of substituents influence the chemical shifts of the aromatic protons and carbons.
Table 3: Experimental ¹H and ¹³C NMR Data for Comparator Compounds
| Compound | Solvent | ¹H NMR Data (ppm) | ¹³C NMR Data (ppm) |
| Benzoic Acid [1][2] | CDCl₃ | 8.12 (d, 2H), 7.62 (t, 1H), 7.48 (t, 2H), 12.5 (s, 1H) | 172.6, 133.9, 130.3, 129.4, 128.6 |
| 4-Aminobenzoic Acid [3] | DMSO-d₆ | 7.65 (d, 2H), 6.57 (d, 2H), 12.0 (s, 1H), 5.9 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 |
| 3,5-Dimethylbenzoic Acid | CDCl₃ | 7.70 (s, 2H), 7.20 (s, 1H), 2.38 (s, 6H) | 172.3, 138.4, 134.9, 129.9, 127.8, 21.3 |
Key Observations from the Comparison:
-
Symmetry: Both 3,5-Bis(aminomethyl)benzoic acid and 3,5-Dimethylbenzoic acid exhibit symmetry that simplifies their aromatic proton signals into two singlets. In contrast, the less symmetric benzoic acid and 4-aminobenzoic acid show more complex splitting patterns (doublets and triplets).
-
Substituent Effects on ¹H Chemical Shifts:
-
The electron-donating amino group in 4-aminobenzoic acid causes a significant upfield shift of the aromatic protons (6.57 and 7.65 ppm) compared to benzoic acid (7.48-8.12 ppm).
-
The weakly electron-donating methyl groups in 3,5-dimethylbenzoic acid also lead to a slight upfield shift of the aromatic protons.
-
The protonated aminomethyl groups (-CH₂NH₃⁺) in the target compound are electron-withdrawing due to the positive charge, leading to the prediction of downfield chemical shifts for the aromatic protons, similar to or even more downfield than benzoic acid.
-
-
Substituent Effects on ¹³C Chemical Shifts:
-
The amino group in 4-aminobenzoic acid strongly shields the ortho and para carbons, causing a notable upfield shift for the carbon attached to the amino group (C4) and the carbons ortho to it (C3, C5).
-
The predicted chemical shifts for the aromatic carbons in this compound are all in a relatively downfield region, consistent with the electron-withdrawing nature of the substituents.
-
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for polar, water-soluble compounds like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR using an analytical balance.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. For the title compound, D₂O or DMSO-d₆ are excellent choices.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex or gently sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube. Ensure there are no solid particles in the solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving high-resolution spectra.[4]
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): Typically 2-4 seconds.[4]
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds is a common value.
-
Acquisition Time (aq): Around 1-2 seconds.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. If using D₂O, the residual HDO peak can be set to ~4.79 ppm. If using DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizing the Workflow and Analysis
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical approach to comparing the NMR spectra of these compounds.
Caption: Decision tree for spectral comparison.
Conclusion
This guide has provided a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound based on high-quality predictions. By comparing this data with experimental spectra of related benzoic acid derivatives, we have demonstrated how substituent patterns fundamentally influence NMR chemical shifts. The provided step-by-step experimental protocol offers a reliable method for acquiring high-quality NMR data for this class of compounds. This comprehensive guide serves as a valuable resource for researchers, enabling confident structural verification and a deeper understanding of NMR spectral interpretation.
References
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001870). Retrieved from [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]
- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 4. bipm.org [bipm.org]
A Comparative Guide to LC-MS and HPLC-UV for Purity Determination of 3,5-Bis(aminomethyl)benzoic Acid
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of 3,5-Bis(aminomethyl)benzoic acid. This molecule, with its polar aminomethyl groups and UV-absorbing benzoic acid core, presents unique analytical challenges that highlight the distinct advantages and limitations of each method.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, grounding the comparison in both theoretical principles and practical application, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[1][2][3]
The Analytical Challenge: 3,5-Bis(aminomethyl)benzoic Acid
3,5-Bis(aminomethyl)benzoic acid is a polar aromatic compound. Its structure, featuring two primary amine functionalities and a carboxylic acid group, makes it highly hydrophilic. This characteristic can lead to poor retention on traditional reversed-phase HPLC columns.[4] Furthermore, its synthesis can potentially introduce structurally similar impurities, such as isomers, incompletely reacted starting materials, or byproducts from side reactions like over-alkylation, which may be difficult to resolve chromatographically.[5][6]
The Overall Analytical Workflow
The comprehensive approach to determining the purity of 3,5-Bis(aminomethyl)benzoic acid involves a systematic process from sample preparation through to data analysis and method validation. The following diagram illustrates the logical flow of this workflow, highlighting the parallel pathways for HPLC-UV and LC-MS analysis.
Caption: Workflow for Purity Determination of 3,5-Bis(aminomethyl)benzoic Acid.
HPLC-UV Method: The Robust Workhorse
High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical quality control due to its robustness, reliability, and cost-effectiveness.[7] For a polar molecule like 3,5-Bis(aminomethyl)benzoic acid, the choice of stationary phase is critical to achieve adequate retention and separation from potential impurities.
Experimental Protocol: HPLC-UV
Objective: To develop and validate a stability-indicating HPLC-UV method for the purity determination of 3,5-Bis(aminomethyl)benzoic acid.
-
Chromatographic System:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: A mixed-mode column, such as a Primesep 100 (reversed-phase/cation-exchange), 4.6 x 150 mm, 5 µm.[8] The dual retention mechanism is crucial for retaining the polar, zwitterionic analyte while also separating it from less polar impurities.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, followed by a 5-minute hold at 40% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, with DAD monitoring from 200-400 nm for peak purity assessment.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of 3,5-Bis(aminomethyl)benzoic acid reference standard in 100 mL of a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze blank samples, a solution of the main compound, and spiked samples with potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of solutions over a concentration range of 1-150 µg/mL and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is typically desired.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
LC-MS Method: The Specialist for Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[9] This makes it an invaluable tool for identifying and quantifying trace-level impurities, especially those that may co-elute with the main peak or lack a strong UV chromophore.
Experimental Protocol: LC-MS
Objective: To develop and validate a sensitive and specific LC-MS method for the identification and quantification of impurities in 3,5-Bis(aminomethyl)benzoic acid.
-
Chromatographic and Mass Spectrometric System:
-
Instrument: A UHPLC system (e.g., Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro). A triple quadrupole instrument is chosen for its excellent sensitivity and selectivity in quantitative applications, particularly using Multiple Reaction Monitoring (MRM).
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm, is selected to provide better retention for the highly polar analyte.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 60% B over 10 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
3,5-Bis(aminomethyl)benzoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
Potential Impurities: Specific precursor-to-product ion transitions would be determined for each identified or potential impurity.
-
-
-
-
Sample Preparation:
-
Prepare stock solutions in a similar manner to the HPLC-UV method, but at lower concentrations due to the higher sensitivity of the MS detector. A typical concentration range for the calibration curve might be 0.1-1000 ng/mL.
-
-
Method Validation (as per ICH Q2(R1)):
-
The validation parameters are similar to those for HPLC-UV, with a particular emphasis on specificity, as MS can distinguish between compounds with the same retention time but different mass-to-charge ratios.[10] Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, must also be carefully evaluated.[7]
-
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS is not about which technique is universally "better," but which is more fit for the specific purpose of the analysis. The following diagram and table summarize the key comparative aspects.
Caption: Key advantages and limitations of HPLC-UV and LC-MS for purity analysis.
Quantitative Performance Comparison
The following table presents typical, realistic performance data for the two techniques based on the validation parameters outlined in the ICH Q2(R1) guideline.[11]
| Validation Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation. LC-MS can distinguish co-eluting peaks with different mass-to-charge ratios.[10] |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques can achieve excellent linearity over their respective ranges. |
| Range | 1 - 150 µg/mL | 0.1 - 1000 ng/mL | LC-MS offers a significantly wider dynamic range and is suited for trace analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can provide high accuracy. LC-MS may be more susceptible to matrix effects influencing recovery.[7] |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC-UV is generally considered more precise for routine quantification. |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | LC-MS is orders of magnitude more sensitive. |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | The higher sensitivity of LC-MS allows for the quantification of trace impurities. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful and essential techniques for the purity determination of 3,5-Bis(aminomethyl)benzoic acid. The choice of method should be guided by the specific analytical objective.
-
For routine quality control, batch release, and stability testing , where the primary goal is to quantify the main component and known impurities at levels typically above 0.1%, a well-validated HPLC-UV method is the preferred choice. It offers a cost-effective, robust, and highly precise solution.
-
For impurity profiling, identification of unknown degradation products, and the quantification of trace-level impurities , LC-MS is indispensable. Its superior sensitivity and specificity provide a level of analytical detail that is unattainable with UV detection alone. It is the ideal tool for in-depth characterization during process development and for troubleshooting out-of-specification results.
In a comprehensive quality control strategy, these two techniques are not mutually exclusive but rather complementary. An HPLC-UV method can serve as the primary tool for routine analysis, while an LC-MS method provides the enhanced capability required for more demanding investigations.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Plenikowski, Z., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Glaser, T., & Gründemann, D. (2007). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 79(11), 4232-4239. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]
-
ResearchGate. (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]
-
Al-Saffar, F. J., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13. [Link]
-
Pez, F., et al. (2009). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 877(28), 3059-3067. [Link]
-
ResearchGate. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. ResearchGate. [Link]
-
Taylor & Francis Online. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]
-
LCGC International. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]
-
Guy, A., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules, 18(9), 10376-10393. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
-
ResearchGate. (2021). Validation of an IC-MS/MS method for the determination of polar compounds at ng/L level in water samples. ResearchGate. [Link]
-
ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). ChemistryStudent. [Link]
-
van der Weegen, R., et al. (2018). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 16(43), 8473-8479. [Link]
- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
-
SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]
-
BYJU'S. (n.d.). Common examples of amines include amino acids, trimethylamine, and aniline. BYJU'S. [Link]
-
PubChem. (n.d.). 3,5-Bis(aminomethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biaryl Synthesis: Suzuki-Miyaura vs. Grignard Reaction
Introduction: The Centrality of Biaryl Scaffolds in Modern Chemistry
The biaryl motif is a cornerstone in contemporary chemical science, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The controlled formation of a carbon-carbon (C-C) bond between two aromatic rings is, therefore, a critical transformation for researchers in drug development and process chemistry. Over the years, a host of cross-coupling methodologies have been developed, but two have emerged as dominant strategies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Nickel- or Palladium-catalyzed Grignard-based cross-coupling (often referred to as Kumada coupling).
This guide provides a comparative analysis of these two powerful synthetic tools. It moves beyond a simple recitation of protocols to offer a deeper understanding of the mechanistic underpinnings, practical considerations, and strategic applications of each reaction. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.
The Suzuki-Miyaura Coupling: A Paradigm of Precision and Tolerance
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most widely utilized C-C bond-forming reactions, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3] It involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide, catalyzed by a palladium complex in the presence of a base.[3][4][5]
Reaction Mechanism and the "Why" of Each Component
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination.[4][6]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, often a mixture like Toluene/Water or Dioxane/Water.[3][6] The use of water is a key advantage, increasing safety and cost-effectiveness.[2][3]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-5 mol%), or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.[7][8]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired biaryl.
Causality in Experimental Choices:
-
The Catalyst and Ligand: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) facilitate both the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[3][4][7] For instance, bulky biarylphosphine ligands are effective for coupling sterically hindered substrates and unreactive aryl chlorides.[9]
-
The Base: The base plays a crucial, multifaceted role. It is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3][7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and must be selected based on the substrate's sensitivity to basic conditions.[3]
-
The Organoboron Reagent: Boronic acids are favored due to their stability to air and moisture, low toxicity, and the environmentally benign nature of their byproducts.[10][11] This stability is a stark contrast to the reactivity of organometallic reagents used in other coupling reactions.
Key Advantages of the Suzuki-Miyaura Reaction:
-
Exceptional Functional Group Tolerance: This is arguably the most significant advantage. The reaction conditions are mild enough to tolerate a wide array of functional groups, including esters, amides, ketones, and nitro groups, making it ideal for the synthesis of complex molecules in late-stage drug development.[5][10]
-
Stability and Safety: Organoboron reagents are generally stable, non-toxic solids that are easy to handle.[11] The reaction can often be run in aqueous or biphasic solvent systems, reducing the reliance on hazardous anhydrous organic solvents.[2][3]
-
Scalability and Industrial Application: The Suzuki-Miyaura coupling is robust, scalable, and cost-effective, making it a preferred method in the pharmaceutical industry for the large-scale synthesis of drug intermediates and active pharmaceutical ingredients (APIs).[3][10][12][13] Numerous approved drugs, such as Losartan and Lumacaftor, utilize this reaction in their manufacturing processes.[10]
The Grignard-Based Cross-Coupling (Kumada Coupling): The Power of High Reactivity
The Kumada coupling, first reported independently by the groups of Makoto Kumada and Robert Corriu in 1972, represents one of the earliest transition-metal-catalyzed cross-coupling reactions.[14] It employs a highly reactive Grignard reagent (an organomagnesium halide) as the nucleophilic partner, coupled with an organohalide under Nickel or Palladium catalysis.[14][15][16]
Reaction Mechanism: A Direct Path to C-C Bonds
Similar to the Suzuki reaction, the Kumada coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14][16][17]
Experimental Protocol: A General Procedure for Kumada Coupling
-
Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., THF, Diethyl ether) under an inert atmosphere.
-
Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, dissolve the second aryl halide and the Nickel or Palladium catalyst (e.g., Ni(dppe)Cl₂, 1-5 mol%).[16]
-
Reaction Execution: Cool the catalyst solution (often to 0 °C or below) and slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution).
-
Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.
Causality in Experimental Choices:
-
The Grignard Reagent: The high nucleophilicity and basicity of the Grignard reagent is both its strength and its weakness.[16][17] It drives the transmetalation step efficiently but also severely limits the functional groups that can be present on either coupling partner.
-
The Catalyst: While palladium catalysts can be used, nickel catalysts are often preferred for Kumada couplings as they are more cost-effective and can be highly efficient, especially for coupling less reactive aryl chlorides.[14][15]
-
Anhydrous Conditions: The extreme sensitivity of Grignard reagents to protic sources necessitates strictly anhydrous and inert reaction conditions.[17] Any trace of water will quench the Grignard reagent, reducing the yield and efficiency of the coupling.
Key Limitations and Strategic Uses:
-
Poor Functional Group Tolerance: Grignard reagents are incompatible with acidic protons (alcohols, amines, carboxylic acids) and many carbonyl groups (esters, ketones, aldehydes).[16][18][19][20] This lack of chemoselectivity is the primary drawback and significantly restricts its application in the synthesis of complex, functionalized molecules.
-
Harsh Reaction Conditions: The need for strictly anhydrous conditions and the high reactivity of the organometallic reagent make the reaction setup and execution more demanding than the Suzuki-Miyaura coupling.
-
Side Reactions: Homocoupling of the Grignard reagent is a common side reaction that can complicate purification and lower the yield of the desired biaryl product.[17][21]
Despite these limitations, the Kumada coupling remains a valuable tool for the synthesis of relatively simple, unfunctionalized biaryls, particularly when cost is a primary driver and the starting materials are readily available.[15]
Head-to-Head Comparison: Suzuki-Miyaura vs. Grignard
| Feature | Suzuki-Miyaura Coupling | Grignard-Based (Kumada) Coupling |
| Nucleophile | Organoboron (Boronic acid/ester) | Organomagnesium (Grignard reagent) |
| Catalyst | Palladium (most common), Nickel[3][22] | Nickel, Palladium[14][16] |
| Functional Group Tolerance | Excellent; tolerates esters, amides, ketones, nitro groups, etc.[10][11] | Poor; incompatible with acidic protons and many carbonyls.[16][20] |
| Reaction Conditions | Mild, often in aqueous/biphasic media, base required.[3][11] | Harsh, requires strictly anhydrous/inert conditions.[17] |
| Reagent Stability | Boronic acids are air and moisture stable solids.[10][11] | Grignard reagents are highly reactive and sensitive to air/moisture. |
| Byproducts | Non-toxic, easily removed boron-containing salts.[11] | Magnesium salts. |
| Primary Application | Synthesis of complex, highly functionalized molecules; pharmaceuticals.[1][10][13] | Synthesis of simple, less functionalized biaryls; bulk chemicals.[15] |
| Cost-Effectiveness | Higher catalyst cost (Palladium), but overall process can be efficient. | Lower catalyst cost (Nickel), readily available starting materials.[15] |
Decision-Making Workflow for Biaryl Synthesis
To assist in selecting the appropriate methodology, the following decision-making workflow is proposed:
Caption: Decision workflow for selecting a biaryl synthesis method.
Conclusion and Future Outlook
The Suzuki-Miyaura and Grignard-based cross-coupling reactions are both powerful methods for biaryl synthesis, but they occupy distinct niches in the synthetic chemist's toolbox. The Suzuki-Miyaura reaction, with its exceptional functional group tolerance, mild conditions, and operational simplicity, has become the gold standard for the synthesis of complex molecules, particularly within the pharmaceutical industry.[10][13][23] Its robustness and scalability have cemented its role in both discovery and process chemistry.
The Grignard-based Kumada coupling, while historically significant, is hampered by its poor chemoselectivity.[16] However, for the synthesis of simple biaryls where cost is a major consideration and functional groups are absent, it remains a viable and economical option.
As the demand for ever-more complex and diverse molecular architectures grows, the development of new catalytic systems continues. Research into using more earth-abundant metals like iron and copper for cross-coupling reactions is gaining traction, promising more sustainable and cost-effective synthetic routes in the future.[22][24] Nevertheless, the fundamental principles of reactivity, selectivity, and functional group tolerance demonstrated by the comparison of Suzuki-Miyaura and Grignard reactions will continue to guide the strategic decisions of synthetic chemists for years to come.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Al-Amin, M., & Bhuiyan, M. M. R. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Reddit. Why using alkyl Grignard reagents is problematic in C-C coupling reactions?. [Link]
-
ACS Publications. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
-
ETH Zurich Research Collection. Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. [Link]
-
Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
Molecular Diversity Preservation International (MDPI). Formation of Biaryls by Homocoupling of Grignard Reagents. [Link]
-
Reddit. Why does my professor use a Suzuki reaction here as opposed to a Grignard a reagent with a benzene attached after the addition of the Pd(0)? Is there a difference or is it two ways of doing the same thing?. [Link]
-
Wikipedia. Kumada coupling. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
PubMed. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
ACS Publications. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ACS Publications. Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). [Link]
-
INOVATUS JOURNALS. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. [Link]
-
SYNTHESIS. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
MDPI. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. [Link]
-
NROChemistry. Kumada Coupling. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ACS Publications. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. [Link]
-
ResearchGate. Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. mdpi.com [mdpi.com]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.org [mdpi.org]
- 22. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Linker Efficacy: A Comparative Analysis of 3,5-Bis(aminomethyl)benzoic Acid
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is not merely a bridge but a critical determinant of success.[1][][3] It dictates the stability, pharmacokinetics (PK), and ultimate efficacy of the entire conjugate.[4][5][6][] This guide provides an in-depth comparison of 3,5-Bis(aminomethyl)benzoic acid (BAMBA), a potentially novel linker scaffold, with established linker technologies. We will explore the causal relationships behind experimental choices and provide actionable protocols for researchers in the field.
The Pivotal Role of the Linker in ADC Design
An ideal ADC linker must perform a delicate balancing act: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be readily labile to release its cytotoxic cargo upon internalization into the target cancer cell.[1][][8] This dual requirement has driven the evolution of linker chemistry into two primary categories: cleavable and non-cleavable linkers.[1][3][9]
-
Cleavable Linkers: These are designed to be severed by specific triggers within the tumor microenvironment or inside the cell, such as low pH, specific enzymes (e.g., cathepsins), or high glutathione concentrations.[3][10][11]
-
Non-cleavable Linkers: These rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid.[3][9][10]
The choice of linker strategy profoundly impacts the ADC's mechanism of action, therapeutic window, and potential for bystander effect—the ability of a released payload to kill neighboring antigen-negative tumor cells.[][10]
Introducing 3,5-Bis(aminomethyl)benzoic Acid (BAMBA)
3,5-Bis(aminomethyl)benzoic acid is a rigid aromatic scaffold featuring two primary aminomethyl groups and a carboxylic acid. While not a conventional "linker" in the sense of a complete, ready-to-use component for ADCs, its structure presents an intriguing foundation for creating novel linker designs. The two aminomethyl groups offer points for divergent synthesis, allowing for the attachment of both the antibody and the payload, while the benzoic acid core provides a stable, rigid spacer.
Potential Advantages and Mechanistic Considerations:
-
Structural Rigidity: The aromatic core of BAMBA could impart conformational rigidity to the linker, potentially influencing the ADC's pharmacokinetic profile and interaction with cellular machinery.
-
Synthetic Versatility: The presence of three distinct functional handles (two amines, one carboxylic acid) allows for modular and versatile synthesis of more complex linker-payload constructs.
-
Tunable Properties: The core structure can be modified to incorporate cleavable sites or solubility-enhancing moieties (like PEG chains), allowing for fine-tuning of the linker's properties.[3]
Comparative Analysis of Linker Technologies
To understand the potential efficacy of a BAMBA-based linker, we must compare it to the current standards in the field. The performance of a linker is a multifactorial equation, balancing stability with controlled payload release.[4][5]
Key Performance Parameters:
| Parameter | Cleavable Linkers (e.g., Val-Cit-PABC) | Non-Cleavable Linkers (e.g., SMCC) | Hypothetical BAMBA-Based Linker |
| Systemic Stability | Variable; susceptible to premature cleavage. | High; generally more stable in plasma.[9] | Dependent on the chemistry used to functionalize the BAMBA core. The core itself is stable. |
| Release Mechanism | Enzymatic (e.g., Cathepsin B), pH, or reductive cleavage.[10] | Lysosomal degradation of the antibody.[3][9] | Could be designed as either cleavable or non-cleavable. |
| Bystander Effect | Generally high, as the released payload can diffuse to adjacent cells.[10] | Low to none, as the payload-amino acid catabolite is often charged and membrane-impermeable.[] | Design-dependent. A cleavable design could enable a bystander effect. |
| Payload Compatibility | Broad. | More limited; the payload must retain activity with the linker and an amino acid attached. | Potentially broad, given the synthetic flexibility of the scaffold. |
| Clinical Precedent | High (e.g., Adcetris®, Polivy®).[4] | High (e.g., Kadcyla®).[4][9] | None currently. |
Visualizing Linker Strategies
The fundamental choice between cleavable and non-cleavable linkers dictates the ADC's entire mechanism of action, from circulation to payload delivery.
Caption: Generalized ADC mechanism of action for cleavable vs. non-cleavable linkers.
Experimental Protocols for Linker Efficacy Evaluation
Objective comparison requires rigorous, standardized experimental protocols. The following sections detail the methodologies for assessing the key performance indicators of a novel linker system against established controls.
Experimental Workflow Overview
A logical progression of experiments is crucial for a comprehensive evaluation of any new linker technology.
Caption: A typical experimental workflow for evaluating a novel ADC linker.
Protocol 1: Plasma Stability Assessment
Causality: The primary function of a linker is to remain stable in circulation.[][8] This assay is designed to quantify the premature release of the payload in a physiologically relevant matrix (plasma), which is a direct indicator of potential off-target toxicity and reduced efficacy.[12] We compare the novel linker to a known cleavable (e.g., Val-Cit-PABC) and non-cleavable (e.g., SMCC) linker to benchmark its performance.[12]
Methodology:
-
Preparation: Dilute the test ADCs (BAMBA-based, Val-Cit-based, SMCC-based) to a final concentration of 100 µg/mL in fresh mouse and human plasma.
-
Incubation: Incubate the plasma samples in triplicate at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at 0, 24, 48, 96, and 168 hours. Immediately quench the samples by adding 4 volumes of ice-cold acetonitrile to precipitate plasma proteins and halt degradation.
-
Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the released payload.
-
Quantification: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of free payload. A standard curve of the free payload in plasma is used for accurate quantification.
-
Data Analysis: Plot the percentage of intact ADC (calculated by subtracting the released payload from the initial total payload) over time.
Protocol 2: In Vitro Cytotoxicity Assay
Causality: This assay determines the biological activity of the ADC.[13] Its purpose is to confirm that the ADC can effectively internalize, release its payload, and kill the target antigen-expressing cancer cells.[14] By testing on both antigen-positive and antigen-negative cell lines, we can assess the target-specificity of the conjugate.[13][15]
Methodology:
-
Cell Plating: Seed two cell lines in 96-well plates at a density of 5,000 cells/well:
-
Antigen-Positive Line: e.g., BT-474 (HER2-positive)
-
Antigen-Negative Line: e.g., MCF-7 (HER2-negative) Allow cells to adhere overnight.
-
-
ADC Treatment: Prepare serial dilutions of the test ADCs, a naked antibody control, and a free payload control in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the diluted compounds. Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[14]
-
Data Analysis:
-
Normalize the results to untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each ADC on both cell lines using a non-linear regression model (e.g., four-parameter logistic curve).
-
Expected Outcomes and Interpretation
A successful BAMBA-based linker would ideally exhibit high stability in the plasma assay, comparable to or exceeding that of the non-cleavable SMCC linker. In the in vitro cytotoxicity assay, it should demonstrate high potency (low IC₅₀) against the antigen-positive cell line and significantly lower potency against the antigen-negative cell line, indicating target-specific cell killing.
The ultimate goal of linker design is to widen the therapeutic window.[8] By systematically evaluating novel scaffolds like 3,5-Bis(aminomethyl)benzoic acid against industry standards using validated protocols, researchers can make data-driven decisions to advance the next generation of highly effective and safer antibody-drug conjugates.
References
-
Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency Source: Frontiers in Pharmacology URL: [Link]
-
Title: Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) Source: Abzena URL: [Link]
-
Title: Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide Source: MDPI URL: [Link]
-
Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency Source: PubMed URL: [Link]
-
Title: The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates Source: PubMed URL: [Link]
-
Title: Enzymatic strategies for (near) clinical development of antibody-drug conjugates Source: Synaffix URL: [Link]
-
Title: Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay Source: PubMed Central URL: [Link]
-
Title: ADC In Vitro Cytotoxicity Evaluation Service Source: Creative Biolabs URL: [Link]
- Title: Process for the synthesis of 3,5-bis(trifluoromethyl)
-
Title: Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors Source: PubMed Central URL: [Link]
-
Title: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload Source: AACR Journals URL: [Link]
-
Title: Determination of ADC Cytotoxicity in Immortalized Human Cell Lines Source: PubMed Central URL: [Link]
-
Title: The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates Source: Bentham Science URL: [Link]
-
Title: Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis Source: National Institutes of Health URL: [Link]
-
Title: Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes Source: ACS Publications URL: [Link]
-
Title: In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...) Source: ResearchGate URL: [Link]
-
Title: Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates Source: PubMed Central URL: [Link]
-
Title: Linker Design and Synthesis Service for AAC Source: Creative Biolabs URL: [Link]
Sources
- 1. abzena.com [abzena.com]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. purepeg.com [purepeg.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of 3,5-Bis(aminomethyl)benzoic Acid Derivatives
Executive Summary
The 3,5-bis(aminomethyl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, pre-organized structure that allows for the precise spatial positioning of functional groups. This "meta" substitution pattern is instrumental in designing constrained peptides, peptidomimetics, and high-affinity ligands. Understanding the three-dimensional structure of derivatives based on this scaffold is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the fine-tuning of properties such as target affinity, selectivity, and pharmacokinetics.
This guide provides an in-depth, comparative structural analysis of the parent 3,5-bis(aminomethyl)benzoic acid scaffold and two key classes of its derivatives: N-acylated and O-esterified analogues. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the synergy between different analytical techniques. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, we present a holistic workflow for elucidating structure and informing the next generation of drug development.
The Core Scaffold: Synthesis and Strategic Derivatization
The utility of the 3,5-bis(aminomethyl)benzoic acid core lies in its three distinct functional handles: two primary amino groups and one carboxylic acid. These sites allow for selective modification to explore structure-activity relationships (SAR). For this guide, we will focus on a common synthetic route and two divergent derivatization pathways to generate representative analogues for comparative analysis.
Representative Synthesis of 3,5-Bis(aminomethyl)benzoic Acid
A reliable synthesis often starts from a commercially available precursor like dimethyl 5-aminoisophthalate, involving reduction of the nitro group, followed by conversion of the esters to amides and subsequent reduction to the primary amines. A more direct, albeit challenging, route can be the ammonolysis of a di-halomethylated benzoic acid.[1] For the purpose of our analysis, we assume the availability of the pure parent compound.
Derivatization Strategy
To illustrate the impact of structural modifications, we will compare the parent scaffold (Compound 1 ) with two derivatives:
-
Derivative A (N,N'-Diacetyl-3,5-bis(aminomethyl)benzoic acid): Modification of the basic amino groups to neutral amides. This is a common strategy to alter hydrogen bonding capacity and reduce susceptibility to metabolic degradation.
-
Derivative B (Methyl 3,5-bis(aminomethyl)benzoate): Modification of the acidic carboxylic acid to a neutral ester. This is often done to increase lipophilicity and cell permeability, creating a prodrug that can be hydrolyzed in vivo.
Caption: Synthetic pathways from the parent scaffold to key derivatives.
Comparative Structural Analysis: A Multi-Technique Approach
No single technique can fully capture the structural nuances of a molecule. A robust analysis relies on the integration of solution-state, solid-state, and in-silico methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR is the primary tool for confirming chemical identity and probing the electronic environment of atoms in solution. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes both acidic and basic compounds and allows for the observation of exchangeable N-H and O-H protons.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra on the same sample. Due to the lower natural abundance and sensitivity of ¹³C, 256-1024 scans are typically required.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.
The chemical shifts observed are direct reporters of the electronic changes upon derivatization.
| Compound | Key ¹H Chemical Shifts (δ, ppm) - Predicted | Rationale for Shift Changes |
| Parent (1) | ~3.8 (s, 4H, -CH₂-), ~7.5-7.8 (m, 3H, Ar-H), ~8.3 (br s, NH₂), ~12.9 (br s, COOH) | Baseline values for the scaffold. Broad signals for NH₂ and COOH indicate proton exchange. |
| Derivative A | ~4.3 (d, 4H, -CH₂-), ~8.4 (t, 2H, -NH-), ~7.6-7.9 (m, 3H, Ar-H) | The methylene (-CH₂-) protons are significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent acetyl group. The amide N-H proton appears as a triplet due to coupling with the two methylene protons. |
| Derivative B | ~3.8 (s, 4H, -CH₂-), ~3.9 (s, 3H, -OCH₃), ~7.8-8.0 (m, 3H, Ar-H) | The methylene and aromatic protons are only slightly affected. The key diagnostic signal is the new singlet at ~3.9 ppm corresponding to the methyl ester protons. The broad COOH signal disappears. |
Note: These are representative chemical shifts based on established principles. Actual values may vary slightly.[2]
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous three-dimensional map of atomic positions in the solid state, revealing precise bond lengths, angles, and intermolecular interactions that govern crystal packing.[3][4] Obtaining high-quality single crystals is often the rate-limiting step but the structural insights are unparalleled.[5]
-
Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened (e.g., methanol, ethanol, water, ethyl acetate).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[5]
-
Structure Solution and Refinement: Process the diffraction patterns to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which an atomic model is built and refined.[3]
Caption: Workflow for single-crystal X-ray structure determination.
Derivatization dramatically alters the hydrogen bonding network, which is a key determinant of solid-state structure and physical properties like solubility and melting point.
| Parameter | Parent (1) | Derivative A | Derivative B |
| Primary H-Bond Donor | -NH₂, -COOH | -NH (amide) | -NH₂ |
| Primary H-Bond Acceptor | -NH₂, -COOH | -C=O (amide), -COOH | -NH₂, -C=O (ester) |
| Expected Interaction Motif | Complex 3D network involving both charge-assisted (N⁺-H···O⁻) and neutral hydrogen bonds. Carboxylic acid dimers are likely.[6] | Carboxylic acid dimers persist. Amide-amide or amide-acid hydrogen bonds dominate, leading to well-ordered sheets or chains. | Ester carbonyl is a weaker H-bond acceptor than a carboxylate. Packing will be dominated by N-H···N and N-H···O=C interactions. |
| Conformational Flexibility | The -CH₂-NH₂ bond has rotational freedom. | Rotation around the amide C-N bond is restricted. The conformation is more rigid. | Similar flexibility to the parent compound around the aminomethyl groups. |
Note: This table summarizes expected outcomes based on the principles of supramolecular chemistry and conformational analysis of similar structures.[6][7]
Computational Modeling: The In-Silico Complement
Density Functional Theory (DFT) calculations provide a powerful complement to experimental data. DFT can predict minimum energy conformations, calculate electronic properties, and help assign complex spectroscopic data.[8] This is particularly useful for comparing a series of derivatives where obtaining crystals for all analogues may not be feasible.
-
Structure Input: Build the initial 3D structures of the parent and derivatives using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. This calculates the lowest energy (most stable) conformation of the molecule in the gas phase.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and the Molecular Electrostatic Potential (MEP).
-
Data Analysis: Visualize the MEP to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Caption: Synergy between experimental and computational methods.
| Property | Parent (1) | Derivative A | Derivative B |
| HOMO-LUMO Gap | Moderate | Larger | Moderate |
| Dipole Moment | High (zwitterionic character possible) | Moderate | Moderate |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on the carboxylate group; positive potential on the ammonium groups. | Negative potential shifts to the carbonyl oxygens of the amides and carboxylic acid. | Negative potential localized on the ester carbonyl and amino groups. |
Rationale: Acetylation in Derivative A replaces the basic amino groups with less electron-donating amide groups, leading to a larger HOMO-LUMO gap and greater kinetic stability. The MEP changes reflect the redistribution of charge, highlighting the new hydrogen bond accepting sites on the amide carbonyls. Esterification in Derivative B has a less pronounced effect on the overall electronic structure compared to N-acetylation.[8]
Conclusion: An Integrated View for Drug Discovery
The structural analysis of 3,5-bis(aminomethyl)benzoic acid derivatives is a multi-faceted process that yields critical insights for drug development.
-
NMR spectroscopy provides the first line of evidence for successful derivatization in the solution phase, confirming the expected electronic changes.
-
X-ray crystallography offers the definitive solid-state structure, revealing the precise 3D arrangement and, most importantly, the intermolecular forces that will govern the material's physical properties and its interactions with a biological target.
-
Computational modeling serves as a vital bridge, rationalizing experimental findings and providing predictive power to guide the synthesis of future analogues with desired electronic and conformational properties.
By strategically modifying the core scaffold and employing this integrated analytical workflow, researchers can rationally control the structural and electronic properties of these molecules. Altering the hydrogen bond donor/acceptor patterns, tuning lipophilicity, and rigidifying the conformation are all achievable goals that stem from a foundational understanding of the molecule's structure. This guide provides the framework for that understanding, empowering scientists to more effectively harness the potential of the 3,5-bis(aminomethyl)benzoic acid scaffold in the pursuit of novel therapeutics.
References
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). National Institutes of Health.
- Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers. (n.d.). BenchChem.
- A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. (n.d.). BenchChem.
- A Comparative Analysis of Benzoic Acid Isomers in Organocatalysis. (n.d.). BenchChem.
- Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. (n.d.). PubMed.
- 3,5-Bis(aminomethyl)benzoic acid. (n.d.). BLD Pharm.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 3,5-Bis(aminomethyl)benzoic acid dihydrochloride. (n.d.). Achmem.
- This compound. (n.d.). Sigma-Aldrich.
- X Ray crystallography. (n.d.). National Institutes of Health.
- X-ray crystallography. (n.d.). Mayo Clinic.
- Conformational polymorphism of 3-(azidomethyl)benzoic acid. (n.d.). National Institutes of Health.
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI.
- Novel technology for synthesis of aminomethylbenzoic acid. (2012). Google Patents.
- X-ray crystallography. (n.d.). Wikipedia.
- Conformational polymorphism of 3-(azidomethyl)benzoic acid. (n.d.). ResearchGate.
Sources
- 1. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mayo.edu [mayo.edu]
- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Study of the Reactivity of Aminomethylbenzoic Acid Isomers: A Guide for Synthetic and Medicinal Chemists
An In-Depth Guide for Researchers
Introduction
Aminomethylbenzoic acids are a fascinating class of bifunctional molecules that serve as crucial building blocks in medicinal chemistry and materials science. As structural isomers, 2-(aminomethyl)benzoic acid (ortho), 3-(aminomethyl)benzoic acid (meta), and 4-(aminomethyl)benzoic acid (para) possess the same molecular formula but exhibit distinct physicochemical properties and chemical reactivity due to the spatial arrangement of their functional groups. The para-isomer, also known as PAMBA, is a well-known antifibrinolytic agent, highlighting the pharmacological significance of this scaffold.[1][2]
For researchers engaged in drug development or polymer synthesis, understanding the nuanced differences in the reactivity of the amino and carboxylic acid moieties of these isomers is paramount for designing efficient synthetic routes and predicting molecular behavior. The presence of a methylene (-CH2-) spacer between the aromatic ring and the amino group fundamentally distinguishes these compounds from their aminobenzoic acid counterparts, altering the electronic interplay between the functional groups.
This guide provides a comprehensive comparative analysis of the reactivity of ortho-, meta-, and para-aminomethylbenzoic acid. We will dissect the underlying electronic and steric effects that govern their behavior in common chemical transformations, provide validated experimental protocols for their comparative analysis, and present the data in a clear, structured format to aid in rational synthetic design.
Structural and Physicochemical Properties: The Foundation of Reactivity
The reactivity of each isomer is a direct consequence of its unique electronic and steric environment. The primary structural feature separating these compounds from aminobenzoic acids is the insulating methylene group, which prevents direct resonance conjugation between the amino group's lone pair and the carboxylic acid's π-system.
Caption: Generalized workflow for Fischer esterification of a carboxylic acid.
-
Electronic Influence: Under acidic conditions, the amino group is protonated (-NH₃⁺), acting as an electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon. This effect is strongest in the ortho isomer and weakest in the para.
-
Steric Influence: The overwhelming steric hindrance of the ortho-isomer will likely negate any electronic advantage. The bulky aminomethyl group shields the carboxyl carbon from the incoming alcohol nucleophile. [3] Predicted Reactivity Order (Esterification): Para > Meta >> Ortho
The para-isomer benefits from a modest electronic activation without steric penalty. The meta-isomer is slightly less activated but still accessible. The ortho-isomer is severely hindered, leading to dramatically lower reaction rates or yields.
Reactivity of the Amino Group: Amidation
The formation of an amide bond by reacting the amino group with an activated carboxylic acid (like an acyl chloride) or using a coupling agent is a cornerstone of peptide and medicinal chemistry. [4][5]The key factor here is the nucleophilicity of the amino group's lone pair.
Caption: Steric hindrance significantly impacts the accessibility of the amino group in the ortho-isomer compared to the para-isomer.
-
Electronic Influence: As discussed, the basicity (and relatedly, the nucleophilicity) of the amine is highest for the para-isomer and lowest for the ortho.
-
Steric Influence: Again, the ortho-isomer suffers from severe steric hindrance. The adjacent carboxylic acid group physically blocks the path for an incoming electrophile to react with the amino group.
Predicted Reactivity Order (Amidation): Para > Meta >> Ortho
The para-isomer presents the most nucleophilic and sterically accessible amino group, making it the most reactive. The meta-isomer is a close second. The ortho-isomer's reactivity will be exceptionally low due to the combination of reduced nucleophilicity and pronounced steric hindrance.
Experimental Protocols for Comparative Analysis
To empirically validate these predictions, the following detailed protocols can be employed. These protocols include in-process controls and characterization steps to ensure data integrity.
Protocol 1: Comparative Fischer Esterification to Synthesize Methyl Aminomethylbenzoates
Objective: To compare the reaction rate and yield of the acid-catalyzed esterification of ortho-, meta-, and para-aminomethylbenzoic acid with methanol.
Rationale: This experiment uses a simple alcohol (methanol) in large excess to drive the reaction forward and simplify kinetics, allowing for a direct comparison of the isomers' intrinsic reactivity under identical conditions. [6][7] Materials:
-
2-(aminomethyl)benzoic acid
-
3-(aminomethyl)benzoic acid
-
4-(aminomethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In three separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of each aminomethylbenzoic acid isomer.
-
Reagent Addition: To each flask, add 10 mL of anhydrous methanol. Swirl to dissolve as much of the solid as possible.
-
Catalyst Addition: Carefully add 0.1 mL (approx. 2 drops) of concentrated sulfuric acid to each flask.
-
Reaction: Heat all three reactions in a pre-heated oil bath at 65°C (reflux).
-
Monitoring: At 1-hour intervals (t=1h, 2h, 3h, etc.), take a small aliquot from each reaction mixture, spot it on a TLC plate, and elute with a 9:1 EtOAc:MeOH mixture to monitor the disappearance of the starting material.
-
Workup (after 4 hours or when TLC shows consumption of starting material in the fastest reaction): a. Cool the reaction mixtures to room temperature. b. Slowly pour each mixture into a separate beaker containing 20 mL of ice-cold 10% NaHCO₃ solution to neutralize the acid. c. Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers for each isomer, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Analysis: a. Determine the mass of the crude product to calculate the crude yield. b. Analyze the product by ¹H NMR to confirm the structure and assess purity. c. Compare the yields and TLC progression across the three isomers to determine the relative reactivity.
Protocol 2: Comparative Amidation using EDC Coupling
Objective: To compare the yield of the amidation of the three isomers with benzylamine, a representative primary amine.
Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent that allows for mild, neutral pH reaction conditions, thus avoiding side reactions and isolating the effect of nucleophilicity and sterics. [4] Materials:
-
The three aminomethylbenzoic acid isomers
-
Benzylamine
-
EDC Hydrochloride
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In three separate flasks, dissolve 1.0 mmol of each aminomethylbenzoic acid isomer in 5 mL of DMF.
-
Activation: To each flask, add HOBt (1.1 mmol, 1.1 eq) and EDC.HCl (1.2 mmol, 1.2 eq). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Nucleophile Addition: Add benzylamine (1.0 mmol, 1.0 eq) to each flask, followed by DIPEA (2.0 mmol, 2.0 eq).
-
Reaction: Stir the reactions at room temperature for 12 hours.
-
Workup: a. Dilute each reaction mixture with 30 mL of EtOAc. b. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: a. Purify the crude product via column chromatography (silica gel). b. Determine the final purified yield for each isomer. c. Characterize the products by ¹H NMR and Mass Spectrometry. d. Compare the purified yields to establish the relative reactivity for amidation.
Conclusion
The positional isomerism of aminomethylbenzoic acid dictates a clear and predictable hierarchy of chemical reactivity. The separation of the amino and carboxyl functions by a methylene spacer removes resonance effects, leaving inductive/field effects and steric hindrance as the primary determinants of reactivity.
-
For esterification of the carboxylic acid, the predicted reactivity order is para > meta >> ortho .
-
For amidation of the amino group, the predicted reactivity order is also para > meta >> ortho .
In both cases, the para-isomer emerges as the most reactive due to its favorable combination of minimal steric hindrance and moderate electronic effects. Conversely, the ortho-isomer is consistently the least reactive, with its reactivity severely diminished by steric crowding between the adjacent functional groups. These fundamental differences are critical for researchers to consider when incorporating these valuable building blocks into complex molecules, enabling more efficient reaction design, and avoiding potential synthetic pitfalls. The provided protocols offer a robust framework for validating these principles and quantifying the reactivity differences in a laboratory setting.
References
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available from: [Link]
-
What are the side effects of Aminomethylbenzoic Acid? Patsnap Synapse. Available from: [Link]
- Novel technology for synthesis of aminomethylbenzoic acid. Google Patents (CN102718673A).
-
Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. ResearchGate. Available from: [Link]
-
Para-aminobenzoic acid. MedlinePlus Medical Encyclopedia. Available from: [Link]
-
[ON THE EFFECT OF P-AMINOMETHYLBENZOIC ACID ON THE ACTIVATION OF PROTEOLYTIC ENZYMES]. PubMed. Available from: [Link]
-
Aminomethylbenzoic acid. Wikipedia. Available from: [Link]
-
4-(Aminomethyl)Benzoic Acid. PubChem. Available from: [Link]
-
Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. National Institutes of Health (NIH). Available from: [Link]
- Preparation method of 4-aminomethylbenzoic acid. Google Patents (WO2011087211A2).
-
What is the mechanism of Aminomethylbenzoic Acid? Patsnap Synapse. Available from: [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available from: [Link]
- Process for preparing aminobenzoate esters. Google Patents (CN101353311B).
- Para-amino benzoic acid esters. Google Patents (US2442797A).
-
3-Aminobenzoic acid. Wikipedia. Available from: [Link]
-
Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. PubMed Central. Available from: [Link]
-
High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. PubMed. Available from: [Link]
-
Aminomethylbenzoic acid: Uses, Dosage, Side Effects. MIMS Philippines. Available from: [Link]
-
Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. Journal of the American Chemical Society. Available from: [Link]
-
4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PubMed. Available from: [Link]
-
steric hinderance and basicity. Reddit. Available from: [Link]
-
Esterification (Experiment). Chemistry LibreTexts. Available from: [Link]
-
Steric effects. Wikipedia. Available from: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
AMINOMETHYLBENZOIC ACID. Global Substance Registration System (GSRS). Available from: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
-
Electronic effects – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]
-
Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid. ResearchGate. Available from: [Link]
-
4-(Aminomethyl)Benzoic Acid. PubChem. Available from: [Link]
-
Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. PubMed. Available from: [Link]
Sources
- 1. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Efficacy comparison of aminomethylbenzoic acid as an antifibrinolytic agent
<A Comparative Guide to the Efficacy of Aminomethylbenzoic Acid as an Antifibrinolytic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of aminomethylbenzoic acid as an antifibrinolytic agent relative to other therapeutic alternatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, focusing on the underlying science and experimental validation of antifibrinolytic therapies.
The Critical Role of Antifibrinolytics in Hemostasis
The fibrinolytic system is a crucial component of hemostasis, responsible for the dissolution of fibrin clots to restore vascular patency following tissue repair. This process is mediated by plasmin, a serine protease that degrades the fibrin mesh. Plasmin is generated from its inactive precursor, plasminogen, through the action of plasminogen activators like tissue plasminogen activator (t-PA).[1]
In scenarios of excessive fibrinolysis, such as major surgery, trauma, or certain medical conditions, the rapid breakdown of clots can lead to significant and life-threatening bleeding.[1] Antifibrinolytic agents are a class of drugs that counteract this process by inhibiting the conversion of plasminogen to plasmin, thereby stabilizing clots and reducing blood loss.[2][3]
Mechanism of Action: The Lysine Analogue Approach
Aminomethylbenzoic acid, along with tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), belongs to a class of synthetic lysine analogues.[1] Their mechanism of action is rooted in their structural similarity to lysine. Plasminogen possesses specific lysine-binding sites that are essential for its attachment to fibrin, a prerequisite for its activation to plasmin.
By competitively and reversibly binding to these lysine-binding sites on plasminogen, aminomethylbenzoic acid effectively blocks the interaction between plasminogen and fibrin.[3] This inhibition prevents the localized generation of plasmin on the clot surface, thus preserving the fibrin matrix from premature degradation.[2][3]
Caption: Mechanism of aminomethylbenzoic acid in preventing fibrinolysis.
Efficacy Comparison with Other Lysine Analogues
The clinical choice of an antifibrinolytic agent often depends on its relative potency, pharmacokinetic profile, and the specific clinical context. While aminomethylbenzoic acid is a recognized antifibrinolytic, tranexamic acid is generally considered to be more potent.
| Antifibrinolytic Agent | Relative Potency | Typical Clinical Applications | Key Considerations |
| Aminomethylbenzoic Acid | Intermediate | Menorrhagia, surgical bleeding.[3][4] | Less extensively studied than TXA. |
| Tranexamic Acid (TXA) | High (approx. 10 times more potent than EACA).[5] | Major surgery (cardiac, orthopedic), trauma, postpartum hemorrhage.[1][6] | Extensive clinical data supporting its efficacy and safety.[6] |
| Epsilon-Aminocaproic Acid (EACA) | Low | Cardiac surgery, bleeding disorders.[1][7] | Requires higher doses compared to TXA. |
Table 1. Comparative overview of commonly used lysine analogue antifibrinolytics.
Clinical studies and meta-analyses have consistently demonstrated the effectiveness of lysine analogues in reducing blood loss and the need for transfusions in various surgical settings.[7][8] While direct head-to-head comparisons involving aminomethylbenzoic acid are less common, the available evidence suggests that both tranexamic acid and EACA are effective, with some studies indicating a slight superiority of TXA in reducing blood loss.[9]
Experimental Protocols for Evaluating Antifibrinolytic Efficacy
The assessment of an antifibrinolytic agent's efficacy relies on robust and validated experimental assays. These can range from in vitro biochemical assays to more holistic assessments of clot dynamics in whole blood.
Chromogenic Plasminogen Assay
This assay provides a quantitative measure of a drug's ability to inhibit plasminogen activation.
Principle: The assay measures the generation of plasmin from plasminogen in the presence of an activator and the test inhibitor. The amount of plasmin formed is quantified by its ability to cleave a chromogenic substrate, releasing a colored molecule (p-nitroaniline) that can be measured spectrophotometrically.[10][11] The intensity of the color is inversely proportional to the inhibitory activity of the drug.
Methodology:
-
Reagent Preparation: Prepare solutions of plasminogen, a plasminogen activator (e.g., streptokinase or t-PA), a chromogenic plasmin substrate, and serial dilutions of the antifibrinolytic agent (e.g., aminomethylbenzoic acid).
-
Reaction Setup: In a 96-well microplate, combine the plasminogen, plasminogen activator, and the antifibrinolytic agent at various concentrations. Include appropriate controls (no inhibitor, no activator).
-
Incubation: Incubate the plate at 37°C to allow for plasmin generation.
-
Substrate Addition: Add the chromogenic substrate to all wells.
-
Signal Detection: Monitor the change in absorbance over time at the appropriate wavelength (typically 405 nm) using a microplate reader.
-
Data Analysis: Calculate the rate of plasmin activity for each inhibitor concentration. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) to quantify the drug's potency.
Caption: Step-by-step workflow of the chromogenic plasminogen assay.
Thromboelastography (TEG)
Thromboelastography is a viscoelastic assay that provides a global assessment of hemostasis, from initial clot formation to fibrinolysis, using whole blood.[12]
Principle: A small blood sample is placed in a cup that undergoes slow, controlled oscillation. A pin is suspended in the blood, and as a clot forms, it creates a mechanical link between the cup and the pin. The resulting torque on the pin is measured and plotted over time, generating a characteristic tracing that reflects the entire clotting process.[12][13]
Key Parameters for Antifibrinolytic Evaluation:
-
LY30 (Lysis at 30 minutes): This parameter represents the percentage reduction in the clot's maximum amplitude 30 minutes after it has been reached. An elevated LY30 indicates hyperfibrinolysis.[14]
-
Maximum Amplitude (MA): Reflects the maximum strength of the clot, which is influenced by platelet function and fibrinogen concentration.
Methodology:
-
Sample Collection: Obtain a fresh whole blood sample in a citrated tube.
-
Assay Setup: Pipette the blood into a TEG cup containing an activator (e.g., kaolin or tissue factor). For comparative studies, spike separate samples with different concentrations of aminomethylbenzoic acid or other antifibrinolytics.
-
Analysis: Place the cup in the TEG analyzer and initiate the test. The instrument will monitor and record the viscoelastic changes as the clot forms and lyses.
-
Interpretation: Compare the LY30 values of the samples treated with the antifibrinolytic agent to the untreated control. A significant reduction in LY30 indicates effective inhibition of fibrinolysis.[15]
Conclusion
Aminomethylbenzoic acid is a valuable antifibrinolytic agent that functions through the well-established mechanism of lysine analogue inhibition of plasminogen activation. While it may be less potent and less extensively studied than tranexamic acid, it remains an effective option for controlling bleeding in various clinical settings. A comprehensive evaluation of its efficacy, both in isolation and in comparison to other agents, requires the application of rigorous experimental methodologies. Assays such as the chromogenic plasminogen assay provide precise quantification of inhibitory potency, while global hemostasis tests like thromboelastography offer a more holistic view of the drug's effect on clot stability in a physiological context. For researchers and drug development professionals, a deep understanding of these principles and techniques is paramount for the continued advancement of antifibrinolytic therapies.
References
-
Levy, J. H., & Douketis, J. (2018). Antifibrinolytic Therapy and Perioperative Considerations. Anesthesiology, 128(5), 1035–1046. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminomethylbenzoic Acid? Patsnap. [Link]
-
Synapse. (2024). What is Aminomethylbenzoic Acid used for? Synapse. [Link]
-
Ker, K., Edwards, P., Perel, P., Shakur, H., & Roberts, I. (2022). Anti-fibrinolytic drugs for reducing blood loss and the need for red blood cell transfusions during and after surgery. Cochrane Database of Systematic Reviews, (4). [Link]
-
MIMS. (n.d.). Aminomethylbenzoic acid. MIMS Philippines. [Link]
-
Gill, J. B., & Chin, Y. (2009). Antifibrinolytics in major orthopaedic surgery. The Journal of the American Academy of Orthopaedic Surgeons, 17(9), 573–582. [Link]
-
Moore, E. E., Moore, H. B., Gonzalez, E., Chapman, M. P., Chin, T. L., Silliman, C. C., ... & Sauaia, A. (2021). Safety and efficacy of thromboelastography guidance of antifibrinolytic therapy in trauma patients: An observational cohort analysis. Journal of the American College of Surgeons, 232(6), 923–931. [Link]
-
Li, J., Xie, X., Wang, M., & Zhang, X. (2015). Efficacy and Safety of Antifibrinolytic Agents in Reducing Perioperative Blood Loss and Transfusion Requirements in Scoliosis Surgery: A Systematic Review and Meta-Analysis. PLOS ONE, 10(9), e0138541. [Link]
-
Alsayed, M. A., & Hussein, M. A. (2024). Use of antifibrinolytic therapy in orthopedic surgery: a review. International Journal of Medicine in Developing Countries, 8(6), 1485-1490. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Therapeutic Potential: 4-Aminomethylbenzoic Acid in Medical Applications. PharmaCompass. [Link]
-
Solomon, C., & Kaul, A. (2020). “TEG talk”: expanding clinical roles for thromboelastography and rotational thromboelastometry. Blood, 136(23), 2631–2639. [Link]
-
Wikipedia. (n.d.). Aminomethylbenzoic acid. Wikipedia. [Link]
-
PharmaCompass. (n.d.). Aminomethylbenzoic acid. PharmaCompass. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)Benzoic Acid. PubChem. [Link]
-
Lantz, B., & Ciborowski, P. (1987). A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. Journal of immunological methods, 97(2), 235–242. [Link]
-
Sharma, P., & Thachil, J. (2021). Thromboelastography-Guided Anticoagulant Therapy for the Double Hazard of Thrombohemorrhagic Events in COVID-19: A Report of 3 Cases. The American journal of case reports, 22, e931081. [Link]
-
Jespersen, J., & Sidelmann, J. (2005). Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma. Journal of thrombosis and haemostasis : JTH, 3(3), 609–611. [Link]
-
Practical-Haemostasis.com. (2022). Plasminogen Assays. Practical-Haemostasis.com. [Link]
-
Wikipedia. (n.d.). Thromboelastography. Wikipedia. [Link]
-
Melzer, H. (1971). [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid]. Arzneimittel-Forschung, 21(3), 424–429. [Link]
-
Gempeler, F. E., & Diaz, G. D. (2022). Thromboelastography. In StatPearls. StatPearls Publishing. [Link]
-
Bosch-Sanz, L., Brocal-Cabo, F., Castell-Roca, C., Valero-García, M., García-García, A., Martínez-Mancebo, A., ... & Al-Rafeie, W. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1, 2, 3-Triazole Derivatives. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
CoaChrom Diagnostica. (n.d.). Overview of our fibrinolysis test kits. CoaChrom. [Link]
-
Shastry, S., Kaul, A., & Barot, V. (2024). The effectiveness of antifibrinolytic drugs as anti-Haemorrhage treatment for patients with anticoagulant during tooth extraction procedure. Journal of Pharmaceutical Negative Results, 13-18. [Link]
-
Wang, C., Liu, D., Yuan, H., Wang, H., & Chen, J. (2019). Efficacy and safety of antifibrinolytic agents in spinal surgery: a network meta-analysis. Medicine, 98(10), e14776. [Link]
-
Medcalf, R. L., & Whyte, C. S. (2021). Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis. Journal of thrombosis and haemostasis : JTH, 19(1), 297–304. [Link]
-
Kumar, N., & Garg, R. (2020). Comparison of Effectiveness of Tranexamic Acid and Epsilon-amino-Caproic-Acid in Decreasing Postoperative Bleeding in Off-pump CABG Surgeries: A Prospective, Randomized, Double-blind Study. Annals of cardiac anaesthesia, 23(1), 47–52. [Link]
-
Brown, J. R., & Jerokhimov, I. (2014). A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery. The Annals of thoracic surgery, 97(2), 541–547. [Link]
-
Falana, O., & Patel, G. (2014). Efficacy and safety of tranexamic acid versus ϵ-aminocaproic acid in cardiovascular surgery. The Annals of pharmacotherapy, 48(6), 743–748. [Link]
-
Godier, A., & Greth, V. (2024). Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding. Frontiers in Medicine, 11, 1422899. [Link]
-
Smith, M. M., & Jones, D. W. (2025). Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis. Journal of cardiothoracic and vascular anesthesia, 39(11), 3235–3244. [Link]
-
Blaine, K. P., & Press, C. (2016). Comparative effectiveness of epsilon-aminocaproic acid and tranexamic acid on postoperative bleeding following cardiac surgery during a national medication shortage. Journal of clinical anesthesia, 35, 343–348. [Link]
-
Dhir, A. (2013). Comparison of effectiveness of tranexamic acid and epsilon-amino-caproic acid in reducing post-operative bleeding in patients undergoing on-pump CABG surgeries. EAS Publisher. [Link]
-
Blaine, K. P., Press, C., & Hill, C. (2016). Comparative effectiveness of epsilon-aminocaproic acid and tranexamic acid on postoperative bleeding following cardiac surgery during a national medication shortage. Journal of clinical anesthesia, 35, 343-348. [Link]
Sources
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminomethylbenzoic Acid? [synapse.patsnap.com]
- 3. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. easpublisher.com [easpublisher.com]
- 6. Frontiers | Tranexamic acid: a narrative review of its current role in perioperative medicine and acute medical bleeding [frontiersin.org]
- 7. Antifibrinolytics in major orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Antifibrinolytic Agents in Reducing Perioperative Blood Loss and Transfusion Requirements in Scoliosis Surgery: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 9. Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasminogen Assays [practical-haemostasis.com]
- 12. Thromboelastography - Wikipedia [en.wikipedia.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Thromboelastography-Guided Anticoagulant Therapy for the Double Hazard of Thrombohemorrhagic Events in COVID-19: A Report of 3 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of thromboelastography guidance of antifibrinolytic therapy in trauma patients: An observational cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 3,5-Bis(aminomethyl)benzoic Acid (BABA) Derivatives
This guide provides a comprehensive framework for assessing the cross-reactivity of novel 3,5-Bis(aminomethyl)benzoic acid (BABA) derivatives. As lysine mimetics, these compounds hold potential as modulators of biological systems where lysine recognition is critical, such as the fibrinolytic pathway.[1][2] Understanding their binding specificity is paramount for advancing their development as selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for rigorous cross-reactivity profiling.
The Imperative of Specificity: Why Cross-Reactivity Matters for BABA Derivatives
3,5-Bis(aminomethyl)benzoic acid and its derivatives are synthetic analogs of the amino acid lysine.[] Lysine plays a pivotal role in numerous biological processes, including protein structure, enzyme catalysis, and post-translational modifications.[4][5][6] Of particular therapeutic interest is the role of lysine in the fibrinolytic system, where it mediates the binding of plasminogen to fibrin, a crucial step in clot dissolution.[7][8]
Small molecules that mimic lysine, such as tranexamic acid (TXA) and ε-aminocaproic acid (EACA), are clinically used as antifibrinolytic agents.[2][9] They act by competitively inhibiting the lysine-binding sites on plasminogen, thereby preventing its association with fibrin and subsequent activation to plasmin, the primary fibrin-degrading enzyme.[1][10]
Novel BABA derivatives are being explored for similar or potentially more refined modulatory effects. However, their therapeutic utility is contingent on their specificity. Off-target binding can lead to unforeseen side effects and reduced efficacy. Therefore, a systematic evaluation of their cross-reactivity against the intended target and structurally similar biological molecules is a critical step in their preclinical development. This guide will focus on a comparative study of novel BABA derivatives against a panel of relevant molecules, including the parent compound, known lysine analogs, and lysine itself.
Experimental Design for a Robust Cross-Reactivity Profile
To objectively compare the cross-reactivity of BABA derivatives, a multi-faceted approach is essential. This guide will detail a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary screening method due to its high throughput, sensitivity, and relatively low cost.
Selection of Analytes and Comparators
A carefully chosen panel of compounds is crucial for a meaningful cross-reactivity study.
-
Test Articles:
-
BABA Derivative 1 (BABA-D1)
-
BABA Derivative 2 (BABA-D2)
-
-
Comparators:
-
Negative Control:
-
Benzoic Acid - To assess the contribution of the core scaffold.
-
Target Selection
Given the role of BABA derivatives as lysine mimetics in the context of fibrinolysis, human plasminogen is an ideal target protein for this study. Its lysine-binding sites are well-characterized and are the known targets of TXA and EACA.[1]
Assay Principle: Competitive ELISA
The competitive ELISA format is designed to measure the ability of the test compounds to inhibit the binding of a labeled ligand to the target protein immobilized on a microplate. In this case, a biotinylated lysine analog will be used as the labeled ligand. The degree of inhibition is proportional to the affinity and concentration of the test compound.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step methodology for performing the competitive ELISA.
Reagents and Materials
-
High-binding 96-well microplates
-
Human Plasminogen
-
Biotinylated Lysine Analog (e.g., Biotin-TXA)
-
Streptavidin-Horseradish Peroxidase (S-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Bovine Serum Albumin (BSA)
-
Test articles and comparators
Experimental Workflow
Caption: Conceptual diagram of differential binding affinities leading to cross-reactivity.
Conclusion and Future Directions
This guide has outlined a robust and systematic approach for the comparative cross-reactivity analysis of 3,5-Bis(aminomethyl)benzoic acid derivatives. The provided competitive ELISA protocol, coupled with a well-defined panel of comparators, offers a reliable method for quantifying binding affinities and determining specificity profiles.
The hypothetical data presented herein illustrates how such a study can differentiate between novel derivatives and benchmark them against established compounds. For promising candidates like BABA-D1, further investigations using orthogonal methods such as Surface Plasmon Resonance (SPR) for kinetic analysis (k_on, k_off) and cell-based assays for functional activity are recommended. A comprehensive understanding of the structure-activity relationship and cross-reactivity profile is essential for the successful translation of these promising lysine mimetics into next-generation therapeutics.
References
-
Deranged Physiology. (2023). Tranexamic acid and aminocaproic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical tools targeting readers of lysine methylation. PubMed Central. [Link]
-
Issa, M. A., et al. (2018). Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates?. Cureus. [Link]
-
Itoh, Y. (2020). Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches. Chemical & Pharmaceutical Bulletin. [Link]
-
Li, J., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. [Link]
-
Martin, K., et al. (2011). Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery. European Journal of Cardio-Thoracic Surgery. [Link]
-
Wikipedia. (n.d.). Coagulation. [Link]
-
Al-Omaari, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Bis(aminomethyl)benzoic acid. PubChem. [Link]
-
Martínez-Vargas, A., et al. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules. [Link]
- Google Patents. (n.d.). Novel technology for synthesis of aminomethylbenzoic acid.
-
Ismail, A. A. (2012). Interferences in Immunoassay. PubMed Central. [Link]
-
Riley, B. S., et al. (2021). Fibrinolysis: an illustrated review. PubMed Central. [Link]
-
Beloglazova, N., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]
-
Purl, J., et al. (2016). A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery. Annals of Cardiac Anaesthesia. [Link]
-
Chapin, J. C., & Hajjar, K. A. (2015). Fibrinolysis and the control of blood coagulation. PubMed Central. [Link]
-
Mastrovito, R., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. [Link]
-
Urbańczyk, E., et al. (2021). Role of Fibrinolytic Enzymes in Anti-Thrombosis Therapy. PubMed Central. [Link]
-
Urbańczyk, E., et al. (2021). Role of Fibrinolytic Enzymes in Anti-Thrombosis Therapy. Frontiers in Molecular Biosciences. [Link]
-
Kwaan, H. C., & Medcalf, R. L. (2021). The Role of Fibrinolytic System in Health and Disease. International Journal of Molecular Sciences. [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 7. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranexamic acid versus ɛ-aminocaproic acid: efficacy and safety in paediatric cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Fibrinolytic Enzymes in Anti-Thrombosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Aminobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Aminobenzoic acids, existing as ortho-, meta-, and para-isomers, are fundamental building blocks in the pharmaceutical and chemical industries. The strategic placement of the amino and carboxyl groups on the benzene ring imparts distinct chemical properties to each isomer, influencing not only their biological activity but also the efficiency and feasibility of their synthesis.[1] This guide provides an in-depth comparison of the synthetic routes to 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA), with a focus on reaction efficiency, scalability, and practical laboratory considerations. Experimental data and established protocols are presented to support an objective analysis.
The Strategic Importance of Isomer-Specific Synthesis
The choice of synthetic route for an aminobenzoic acid isomer is dictated by factors beyond mere chemical conversion. These include the cost and availability of starting materials, the desired purity of the final product, environmental impact, and scalability for industrial production. For instance, 4-aminobenzoic acid is a crucial component in sunscreens and a precursor to folic acid, demanding high-yield and cost-effective production methods.[2] Conversely, anthranilic acid and its derivatives are integral to the synthesis of dyes, perfumes, and a range of pharmaceuticals, where specific reaction pathways can influence the final product's characteristics.[3][4]
Synthesis of 4-Aminobenzoic Acid (PABA)
Para-aminobenzoic acid (PABA) is arguably the most commercially significant of the three isomers. Its synthesis is well-established, with the reduction of 4-nitrobenzoic acid being the most prevalent method.
Reduction of 4-Nitrobenzoic Acid
This is the most common and industrially favored route to PABA.[2] The core transformation involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂). The choice of reducing agent and catalyst significantly impacts the reaction's efficiency, cost, and environmental footprint.
Common Reduction Systems:
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. It is a clean and efficient method, often providing high yields and purity.
-
Raney Nickel: A widely used catalyst for this transformation.[5]
-
Palladium on Carbon (Pd/C): Another highly effective catalyst, often used in industrial processes for its high selectivity and activity. A described method using a Pd/C catalyst reports a yield of over 96% with a product purity of more than 99% (HPLC).[6]
-
-
Chemical Reduction:
-
Iron Powder in Acidic Medium: A classical and cost-effective method, though it can generate significant iron sludge as a byproduct.
-
Ammonium Thiosulfate: A method using ammonium thiosulfate as a reducing agent in an ethanol-water solvent system has been reported to yield PABA in the range of 80-88%.[7]
-
Hydrazine Hydrate: In the presence of a catalyst like Raney nickel, hydrazine hydrate can be an effective reducing agent.[8]
-
Workflow for Catalytic Hydrogenation of 4-Nitrobenzoic Acid:
Caption: Generalized workflow for the synthesis of 4-aminobenzoic acid via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid with Pd/C
This protocol is based on a high-yield synthesis method.[6]
-
Preparation of Sodium 4-Nitrobenzoate Solution: In a suitable reaction vessel, dissolve 167g of 4-nitrobenzoic acid and 40g of sodium hydroxide in 668g of water to form an aqueous solution of the sodium salt.
-
Catalytic Hydrogenation: Transfer the solution to a 1L autoclave. Add 1.67g of a Pd/C catalyst.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas to 2-4 MPa and heat to 60-70°C. Maintain these conditions with stirring until the pressure no longer drops, indicating the completion of the reaction. Continue for an additional hour under these conditions.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter to recover the catalyst. Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.
-
Product Collection: Cool the acidified solution to room temperature to precipitate the 4-aminobenzoic acid. Filter the solid product and dry to obtain the final product.
Hofmann Degradation
An alternative industrial route involves the Hofmann degradation of the monoamide derived from terephthalic acid.[2] This method is also used for the synthesis of other primary amines.
Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid)
Anthranilic acid is a key intermediate in the production of dyes, pigments, and certain pharmaceuticals.[4][9]
Hofmann Rearrangement of Phthalimide
The most common laboratory and industrial synthesis of anthranilic acid is through the Hofmann rearrangement of phthalimide.[3] This reaction involves the treatment of phthalimide with a hypohalite (typically sodium hypobromite, generated in situ from bromine and sodium hydroxide) in a basic solution.[3]
Reaction Pathway for Hofmann Rearrangement:
Caption: Key steps in the synthesis of anthranilic acid via Hofmann rearrangement.
Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide
This protocol is a standard laboratory procedure.[3]
-
Preparation of Sodium Hypobromite Solution: In a 100 ml Erlenmeyer flask with magnetic stirring, dissolve 8 g of NaOH in 30 ml of deionized water. Cool the solution in an ice bath and add 6.5 g of bromine (Br₂) at once. Stir the mixture vigorously until the brown color of the bromine disappears.
-
Reaction with Phthalimide: While vigorously stirring the cold hypobromite solution, add 5.9 g of finely divided phthalimide. Then, add a solution of 5.5 g of NaOH in 20 ml of water.
-
Heating and Completion: Remove the ice bath and allow the temperature to rise spontaneously to approximately 70°C. Maintain stirring for another 10 minutes.
-
Isolation and Purification: Cool the reaction mixture again in an ice bath and neutralize by dropwise addition of concentrated HCl (approximately 15 ml), checking the pH with indicator paper. Transfer the mixture to a 250 ml Erlenmeyer flask and add 5 ml of glacial acetic acid to precipitate the product.
-
Product Collection: Isolate the precipitate by vacuum filtration and wash with 10 ml of cold water. The crude product can be recrystallized from hot water to yield a yellowish solid.
Oxidation of Isatin
An alternative and environmentally friendly method for the synthesis of anthranilic acid and its derivatives involves the oxidative cleavage of isatins using hydrogen peroxide in a basic medium. This method has been shown to produce a series of 16 anthranilic acids in yields ranging from 51% to 97%.[9]
Synthesis of 3-Aminobenzoic Acid
The synthesis of 3-aminobenzoic acid is less commonly described in introductory texts compared to its ortho and para isomers. The synthetic routes are often multi-step processes.
From 3-Nitrobenzaldehyde
A green and sustainable approach for the production of 3-aminobenzoic acid has been developed starting from 3-nitrobenzaldehyde in subcritical water.[10] This one-pot process involves the simultaneous reduction of the nitro group and oxidation of the aldehyde group, promoted by a carbonaceous bio-based material like activated charcoal, without the need for an external hydrogen source or metal catalyst.[10] Under optimized conditions (300°C, 90 bar for 6 hours), a yield of 59% has been reported.[10]
Conceptual Workflow for the Oxo-Reduction of 3-Nitrobenzaldehyde:
Caption: A simplified representation of the one-pot synthesis of 3-aminobenzoic acid.
Multi-step Synthesis via Nitration and Reduction
A more classical, albeit longer, synthetic route involves the introduction of functional groups onto a suitable benzene derivative followed by their transformation. For example, a synthesis starting from 4-(2-acetaminoethyl)-benzoic acid has been described, which involves nitration followed by catalytic hydrogenation to yield the corresponding 3-amino derivative.[11] This highlights that the synthesis of the meta isomer can be more complex and less direct than for the other isomers.
Comparative Analysis of Synthesis Efficiency
The efficiency of a synthesis is a multi-faceted consideration, encompassing yield, purity, cost, safety, and environmental impact.
| Isomer | Synthetic Method | Starting Material(s) | Reported Yield | Key Advantages | Key Disadvantages |
| 4-Aminobenzoic Acid | Catalytic Hydrogenation | 4-Nitrobenzoic Acid, H₂ | > 96%[6] | High yield and purity, clean reaction. | Requires specialized high-pressure equipment. |
| Hofmann Degradation | Terephthalamic acid | Industrial scale | Utilizes a different feedstock. | Multi-step process from terephthalic acid. | |
| 2-Aminobenzoic Acid | Hofmann Rearrangement | Phthalimide, Br₂, NaOH | ~86% (crude)[12] | Well-established, reliable laboratory method. | Use of bromine, which is hazardous. |
| Oxidation of Isatin | Isatin, H₂O₂, NaOH | 51-97%[9] | Milder and more environmentally friendly. | Isatin starting materials may be more expensive. | |
| 3-Aminobenzoic Acid | Oxo-reduction | 3-Nitrobenzaldehyde | 59%[10] | "Green" one-pot synthesis, no metal catalyst. | Requires high temperature and pressure (subcritical water). |
| Multi-step synthesis | Substituted Benzoic Acids | Variable | Allows for synthesis of specific derivatives. | Can be lengthy with lower overall yield. |
Modern Synthetic Approaches
While the classical methods described above are widely used, modern organic synthesis offers alternative routes that can provide improved selectivity and functional group tolerance.
-
Copper-Catalyzed Amination: The Ullmann condensation and related copper-catalyzed amination reactions can be used to form the C-N bond by reacting a halobenzoic acid with an amine source. For instance, a regioselective copper-catalyzed amination of 2-bromobenzoic acids has been developed, which avoids the need for protecting the carboxylic acid group.[13]
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the synthesis of aminobenzoic acid derivatives.[14]
-
C-H Activation: Late-stage functionalization through directed C-H activation is an emerging strategy. An iridium-catalyzed C-H amination of benzoic acids has been reported, offering a direct way to introduce an amino group onto the aromatic ring with high selectivity.[15]
These modern methods are particularly valuable for the synthesis of complex derivatives of aminobenzoic acids, which are often required in drug discovery and development.
Characterization and Purity Assessment
Regardless of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating the isomers of aminobenzoic acid and assessing the purity of the synthesized product.[16][17]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of the substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretches of the amino group and the C=O and O-H stretches of the carboxylic acid group.[18][19]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy can be used for quantitative analysis and to provide information about the electronic structure of the molecule.[20]
-
Conclusion
The synthesis of aminobenzoic acid isomers is a well-explored area of organic chemistry, with established and reliable methods available for each isomer. The choice of the most efficient synthesis depends on the specific requirements of the application. For large-scale production of 4-aminobenzoic acid, catalytic hydrogenation of 4-nitrobenzoic acid remains the method of choice due to its high yield and purity. The Hofmann rearrangement of phthalimide is a robust and widely used method for producing anthranilic acid. The synthesis of 3-aminobenzoic acid presents more challenges, with multi-step sequences or specialized one-pot reactions being employed. The continuous development of modern catalytic methods, such as C-H activation and cross-coupling reactions, is expanding the toolbox for the synthesis of aminobenzoic acids and their derivatives, enabling more efficient and versatile routes to these important chemical building blocks.
References
- The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of 2-aminobenzoic acid (anthranilic acid). (2022, October 30). Chemistry Online.
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). PMC - NIH.
- Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com.
- Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate.
- Method of synthesis of anthranilic acid. (n.d.). Google Patents.
- HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE.
- Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. (n.d.). SciELO.
- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.). International Journal of ChemTech Research.
- HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography.
- Synthesis of anthranilic acid. (2019, May 8). Chemistry Stack Exchange.
- UV-Vis Spectrum of 4-Aminobenzoic Acid. (n.d.). SIELC Technologies.
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library.
- 4-Aminobenzoic acid synthesis. (n.d.). ChemicalBook.
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.
- Reduction of nitrobenzoic acid. (n.d.). Google Patents.
- Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. (n.d.). Taylor & Francis.
- One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020, November 9). MDPI.
- Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (n.d.). ProQuest.
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (n.d.). Benchchem.
- Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020, March 29). YouTube.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). Taylor & Francis.
- Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. (n.d.). Patsnap Eureka.
- Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers. (n.d.). Benchchem.
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023, October 24). ACS Omega.
-
A new reagent for selective reduction of nitro group. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2025, August 6). ResearchGate.
- Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate.
- Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as catalyst. (n.d.). ResearchGate.
- A Comparative Analysis of Benzoic Acid Isomers in Organocatalysis. (n.d.). Benchchem.
- Method for preparing p-aminobenzoic acid. (n.d.). Google Patents.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). ResearchGate.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021, November 17). PMC - NIH.
- Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). Organic Chemistry Portal.
- HPLC Methods for analysis of 4-Aminobenzoic acid. (n.d.). HELIX Chromatography.
- Optimizing reaction conditions for the amination of 2-halo-6-nitrobenzoic acid. (n.d.). Benchchem.
- Method for preparing p-aminobenzoic acid. (n.d.). Google Patents.
- Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.). Google Patents.
- Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. (2024, September 27). YouTube.
- Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 8. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water | MDPI [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. RU2187496C1 - Method of synthesis of anthranilic acid - Google Patents [patents.google.com]
- 13. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Safety Operating Guide
A Senior Scientist's Guide to Handling 3,5-Bis(aminomethyl)benzoic acid dihydrochloride: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 3,5-Bis(aminomethyl)benzoic acid dihydrochloride (CAS No: 185963-32-0), focusing on the critical aspects of personal protective equipment (PPE), safe handling protocols, and compliant disposal. The procedures outlined here are designed to be a self-validating system, ensuring that risk is minimized at every step by understanding the specific hazards of the compound.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the cornerstone of laboratory safety. This compound is a solid compound that presents specific hazards upon contact or inhalation.[1][2] The primary risks are irritation to the skin, eyes, and respiratory system.[1] A thorough risk assessment must precede any handling of this material.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Description | Signal Word |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | Warning[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Warning[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] | Warning[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][4] | Warning[2][4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2][4] | Warning[2][4] |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, a specific combination of PPE is required to establish a protective barrier and prevent exposure. The selection of this equipment is not arbitrary; it is a direct response to the identified risks.
-
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), protection is non-negotiable.[1] Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] For operations with a higher risk of splashing or dust generation, such as bulk transfers, a face shield should be used in addition to goggles.[5]
-
Hand Protection: To prevent skin irritation (H315), wear suitable chemical-resistant gloves tested according to EN 374.[1][6] Always inspect gloves for tears or punctures before use.[7] Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] After handling, wash hands thoroughly.[1]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent contact with skin.[1] For larger quantities, a complete chemical-protective suit may be necessary, selected based on the concentration and amount of the substance being handled.[5] Contaminated clothing must be removed immediately and washed before being worn again.[1]
-
Respiratory Protection: Handling of this compound, particularly in its solid, powdered form, must be conducted in a well-ventilated area to mitigate the risk of respiratory irritation (H335).[1][8] A certified chemical fume hood is the primary engineering control.[5] If a fume hood is not available or if dust exposure is still possible, a NIOSH/MSHA or European Standard EN149 approved respirator must be used.[5]
Standard Operating Procedure (SOP) for Safe Handling
This procedural workflow provides a systematic approach to handling this compound from receipt to disposal, ensuring safety at each stage.
Experimental Workflow Diagram
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 185963-32-0 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. achmem.com [achmem.com]
- 5. agscientific.com [agscientific.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. geneseo.edu [geneseo.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
